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  • Product: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Core Science & Biosynthesis

Foundational

Engineering Linear Polyamidoamines: The Mechanistic Role of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS 1241829-04-8)

Executive Summary In the development of advanced biomaterials, the architectural control of polymers dictates their physiological behavior. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS 1241829-04-8) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced biomaterials, the architectural control of polymers dictates their physiological behavior. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS 1241829-04-8) is a highly specialized intermediate—an A-B type bifunctional monomer—that serves as the fundamental building block for strictly linear polyamidoamine (PAA) oligomers and polymers.

Unlike traditional step-growth polymerizations that often yield highly polydisperse or branched networks, the biocatalytic synthesis of this specific Michael adduct enables the precise engineering of linear PAAs. This whitepaper dissects the mechanistic causality behind its synthesis, provides self-validating experimental protocols, and outlines its critical role in modern drug development and non-viral gene delivery.

Physicochemical Profiling

Understanding the baseline metrics of CAS 1241829-04-8 is critical for optimizing downstream polycondensation reactions. The compound functions as an A-B monomer, possessing both a reactive primary amine and an ethyl ester group.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural / Experimental Significance
IUPAC Name Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoateDefines the regioselective attachment point.
CAS Registry Number 1241829-04-8Unique identifier for regulatory/procurement.
Molecular Formula C9H20N2O2Equimolar balance of C, N, and O for amidation.
Molecular Weight 188.27 g/mol Used for precise stoichiometric calculations.
LogP (Octanol/Water) -0.1Highly hydrophilic; ideal for aqueous biological systems 1.
Structural Role A-B Bifunctional MonomerPrevents cross-linking during linear polymerization.

Mechanistic Causality: The Biocatalytic Aza-Michael Addition

The synthesis of CAS 1241829-04-8 is not achieved through standard brute-force organic chemistry, which typically results in a chaotic mixture of mono- and di-alkylated products. Instead, it relies on the exquisite regioselectivity of Candida antarctica lipase B (CALB) 2.

The Causality of Enzyme Selectivity

When N-methyl-1,3-diaminopropane is reacted with ethyl acrylate, there is a kinetic competition between the primary amine and the secondary amine. In a purely chemical environment, the less sterically hindered primary amine would dominate, often reacting twice to form branched nodes.

However, within the hydrophobic binding pocket of CALB, steric constraints and hydrogen-bonding networks preferentially orient the secondary amine (the N-methyl group) toward the β-carbon of the ethyl acrylate. This enzymatic steering forces a highly specific aza-Michael addition , yielding Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. By selectively consuming the secondary amine, the enzyme perfectly preserves the primary amine for the subsequent step: polycondensation with the ester group.

Synthesis A Ethyl Acrylate (Electrophile) C Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate CAS: 1241829-04-8 (Michael Adduct / A-B Monomer) A->C Regioselective Aza-Michael Addition CALB Enzyme (30-40°C) B N-methyl-1,3-diaminopropane (Nucleophile) B->C Regioselective Aza-Michael Addition CALB Enzyme (30-40°C) D Linear Polyamidoamine (PAA) Oligomer / Polymer C->D Polycondensation (Amidation) CALB Enzyme (60-80°C, Vacuum)

Caption: Biocatalytic synthesis pathway from monomers to linear PAA via the CAS 1241829-04-8 intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By utilizing orthogonal Fourier Transform Infrared (FTIR) spectroscopy at each phase transition, the researcher can definitively prove causality—confirming that adduct formation is complete before initiating polymerization.

Protocol A: Synthesis of the Michael Adduct (CAS 1241829-04-8)

Objective: Drive the aza-Michael addition to completion while suppressing premature amidation.

  • Substrate Preparation: In a dry, round-bottom flask, combine equimolar amounts of ethyl acrylate and N-methyl-1,3-diaminopropane.

  • Biocatalyst Introduction: Add immobilized CALB (Novozym 435) at 10% w/w relative to the total monomer mass. The use of a solvent (e.g., toluene) can be applied to lower the localized concentration and further suppress early polymerization.

  • Thermal Control: Maintain the reaction strictly between 30°C and 40°C. Causality: Lower temperatures provide sufficient activation energy for the Michael addition while remaining below the thermodynamic threshold required for enzymatic amidation.

  • Self-Validation (FTIR Checkpoint 1): Extract a 10 µL aliquot. The reaction is complete when the characteristic C=C stretching band of the acrylate at ~1630 cm⁻¹ completely disappears, while the ester C=O stretch at ~1730 cm⁻¹ remains entirely intact.

Protocol B: Polycondensation to Linear PAA

Objective: Catalyze the amidation between the primary amine and the ethyl ester of the adduct.

  • Thermodynamic Shift: Using the reaction mixture from Protocol A, increase the temperature to 60°C–80°C.

  • Equilibrium Driving: Apply a continuous vacuum to the system. Causality: The amidation reaction produces ethanol as a byproduct. By continuously removing ethanol via vacuum, Le Chatelier's principle dictates that the equilibrium is irreversibly driven toward polymer chain extension.

  • Self-Validation (FTIR Checkpoint 2): Monitor the reaction continuously. Successful polymerization is validated by the disappearance of the ester C=O stretch (~1730 cm⁻¹ ) and the concomitant appearance of the Amide I band (C=O stretch) at ~1650 cm⁻¹ .

  • Termination & Purification: Terminate the reaction by filtering out the immobilized CALB beads. Precipitate the resulting linear polyamidoamine in cold diethyl ether to remove unreacted oligomers, yielding a highly monodisperse product.

Workflow Step1 Substrate Mixing Equimolar Ratio Step2 Enzyme Addition CALB (Novozym 435) Step1->Step2 Step3 Adduct Formation Low Temp, Solvent Step2->Step3 Step4 Polymerization High Temp, Vacuum Step3->Step4 Step5 Validation NMR, FTIR, MALDI-TOF Step4->Step5

Caption: Step-by-step experimental workflow for the self-validating synthesis and polymerization process.

Translational Impact in Drug Development

The meticulous synthesis of CAS 1241829-04-8 is not merely an academic exercise; it solves a critical bottleneck in nanomedicine.

Historically, highly branched polycationic vectors, such as PAMAM dendrimers, have been used for nucleic acid delivery due to their high charge density. However, this branching inherently leads to severe cellular toxicity and membrane disruption. By utilizing CAS 1241829-04-8 as an A-B monomer, researchers can synthesize strictly linear polyamidoamines . These linear PAAs maintain the "proton sponge" effect necessary for endosomal escape during intracellular trafficking but exhibit significantly lower cytotoxicity profiles compared to their branched counterparts 3. Consequently, polymers derived from this specific Michael adduct are currently at the forefront of research for anti-metastatic drug delivery and non-viral gene therapy vectors.

References

  • Molaid. "Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate - CAS号1241829-04-8.
  • Monsalve, L.N., Kaniz Fatema, M., Nonami, H., Erra-Balsells, R., & Baldessari, A. (2010). "Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer." Polymer, 51(14), 2998-3005.
  • Arioli, M., Manfredi, A., Alongi, J., Ferruti, P., & Ranucci, E. (2020). "Highlight on the Mechanism of Linear Polyamidoamine Degradation in Water." Polymers, 12(6), 1376. (Cited via PMC: Bactericidal Biodegradable Linear Polyamidoamines).

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Executive Summary & Strategic Importance Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8) is a highly specialized bifunctional monomer and synthetic intermediate[1]. In the realm of advanced biomateri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8) is a highly specialized bifunctional monomer and synthetic intermediate[1]. In the realm of advanced biomaterials, it serves as a critical building block for the synthesis of linear polyamidoamine (PAA) oligomers[2]. PAAs are highly sought after in drug development and gene therapy as non-viral vectors due to their exceptional biodegradability, low cytotoxicity, and ability to facilitate endosomal escape via the "proton sponge" effect. This whitepaper details its physicochemical properties, structural dynamics, and the self-validating biocatalytic protocols required for its synthesis.

Physicochemical Properties & Molecular Descriptors

Understanding the molecular descriptors of this compound is essential for predicting its behavior in both synthetic matrices and biological systems. The high hydrophilicity and conformational flexibility make it an ideal precursor for biocompatible hydrogels and nanocarriers.

PropertyValueClinical/Chemical Significance
CAS Number 1241829-04-8Unique chemical identifier[1].
Molecular Formula C9H20N2O2Dictates stoichiometric calculations for polymerization[1].
Molecular Weight 188.27 g/mol Low MW allows high mobility and reduced steric hindrance during polycondensation[1].
LogP (Octanol/Water) -0.1High hydrophilicity; ensures aqueous solubility in biological media[1].
Topological Polar Surface Area 55.6 ŲIndicates moderate polarity, suitable for interfacing with nucleic acids[1].
Hydrogen Bond Donors 1The primary amine provides essential cross-linking and hydrogen-bonding potential[1].
Hydrogen Bond Acceptors 4Enhances hydration in aqueous environments, critical for hydrogel swelling[1].
Rotatable Bonds 8High conformational flexibility, allowing the resulting polymer backbone to condense DNA efficiently[1].

Structural and Mechanistic Dynamics

The molecular architecture of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is characterized by three distinct reactive centers:

  • Ethyl Ester Terminus : Acts as an electrophilic site for subsequent polycondensation or aminolysis.

  • Primary Amine : Highly nucleophilic, serving as the primary driver for polymer chain extension.

  • Tertiary Amine : Formed via the aza-Michael addition of the secondary amine of the precursor. This tertiary nitrogen is the functional core that provides pH-buffering capacity in physiological environments.

Biocatalytic Synthesis Protocol

Traditionally, PAA synthesis relies on harsh thermal polycondensation, which suffers from poor regioselectivity and unwanted cross-linking. To overcome this, cutting-edge methodologies employ Candida antarctica lipase B (CAL-B), commercially available as Novozym 435, to catalyze the reaction under mild conditions. The enzyme dynamically partitions the reaction between aza-Michael addition and aminolysis depending on the microenvironment[3].

Protocol: Biocatalytic Synthesis and Isolation

As a Senior Application Scientist, it is critical to implement self-validating workflows. The following protocol outlines the controlled synthesis of the target adduct.

Step 1: Substrate Preparation & Solvent Selection

  • Action : Combine ethyl acrylate and N-methyl-1,3-diaminopropane in a specific molar ratio (e.g., an excess of amine to trap the monomeric adduct). Conduct the reaction solvent-free or in a non-polar solvent like toluene.

  • Causality & Rationale : Solvent-free conditions increase the effective concentration of substrates, driving the reaction forward thermodynamically. If a solvent is used, non-polar solvents preserve the hydration shell of the lipase, maintaining its active conformation.

  • Validation Checkpoint : Ensure the reaction mixture is fully miscible and homogeneous before enzyme addition to prevent biphasic mass transfer limitations.

Step 2: Biocatalyst Addition

  • Action : Add CAL-B immobilized on macroporous acrylic resin (Novozym 435) at a defined enzyme-to-substrate mass ratio (e.g., 10% w/w).

  • Causality & Rationale : is chosen for its exceptional regioselectivity and stability in organic media. The immobilization on a macroporous resin prevents enzyme aggregation and facilitates easy recovery.

  • Validation Checkpoint : Visually confirm the uniform dispersion of the resin beads in the reaction matrix.

Step 3: Incubation and Kinetic Control

  • Action : Incubate the mixture at 50 °C for 72 hours under continuous orbital shaking (200 rpm).

  • Causality & Rationale : 50 °C is the optimal thermal window where CAL-B exhibits maximum catalytic turnover without undergoing thermal denaturation. Shaking mitigates boundary layer diffusion resistance around the immobilized enzyme beads.

  • Validation Checkpoint : Draw micro-aliquots at 24h intervals. Monitor the disappearance of the vinylic protons (5.8–6.4 ppm) via 1H-NMR to track the aza-Michael addition progress.

Step 4: Termination and Enzyme Recovery

  • Action : Terminate the reaction by vacuum filtration through a sintered glass crucible to remove the Novozym 435 beads. Wash the beads with cold THF.

  • Causality & Rationale : Physical removal of the heterogeneous catalyst instantly halts the reaction, preventing thermodynamic redistribution of the products.

  • Validation Checkpoint : Dry and weigh the recovered enzyme. A mass recovery of >95% validates the mechanical integrity of the resin and allows for catalyst recycling.

Step 5: Purification of the Target Adduct

  • Action : Subject the filtrate to flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol/aqueous ammonia) to resolve the target adduct from isomeric side products.

  • Causality & Rationale : The reaction yields a mixture of aminolysis and aza-Michael products. The basicity of the primary and tertiary amines requires a highly polar, basic eluent system to prevent tailing on the acidic silica stationary phase.

  • Validation Checkpoint : Perform TLC with ninhydrin stain. The target compound (containing a primary amine) will yield a positive (purple) spot, while fully substituted oligomers will show altered retention factors.

Step 6: Structural Characterization

  • Action : Analyze the purified fraction using 1H-NMR, 13C-NMR, FTIR, and UV-MALDI-TOF-MS.

  • Causality & Rationale : Multimodal analysis unambiguously confirms the molecular architecture.

  • Validation Checkpoint : In 1H-NMR, the presence of a quartet at ~4.1 ppm and a triplet at ~1.2 ppm confirms the intact ethyl ester (proving aza-Michael addition occurred rather than aminolysis). MS will show a molecular ion peak at m/z 189.27 [M+H]+.

Reaction Pathway Visualization

G A Ethyl Acrylate + N-methyl-1,3-diaminopropane B CAL-B (Novozym 435) Biocatalysis A->B C Ethyl 3-[(3-aminopropyl) (methyl)amino]propanoate (Target Adduct) B->C Aza-Michael (Sec. Amine) D Ethyl 3-[3-(methylamino) propylamino]propanoate (Isomeric Adduct) B->D Aza-Michael (Pri. Amine) E N-(3-(methylamino)propyl) acrylamide (Aminolysis Product) B->E Aminolysis (Pri. Amine) F Linear Polyamidoamine (PAA) Oligomers C->F Polymerization E->F Aza-Michael

Enzymatic synthesis pathways of polyamidoamine precursors via CAL-B catalysis.

Biomedical Applications & Downstream Utility

Once polymerized, the resulting PAA oligomers derived from this monomer are utilized in the formulation of smart hydrogels and nanocarriers. The precise spacing of the amine groups—dictated by the propyl linker of the monomer—optimizes the pKa of the polymer, ensuring it remains unprotonated at physiological pH (7.4) but rapidly protonates within the acidic environment of the endolysosome (pH 5.0 - 6.0). This targeted protonation triggers osmotic swelling and endosomal rupture, safely releasing therapeutic nucleic acids (siRNA, mRNA, or pDNA) into the cytosol.

References

  • Title: Ethyl 3-[(3-aminopropyl)(methyl)
  • Source: Polymer (via UBA Biblioteca Digital)
  • Title: Lipases as Efficient Catalysts in the Synthesis of Monomers and Polymers with Biomedical Applications Source: CONICET Digital Repository URL

Sources

Foundational

Synthesis Pathways for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate: A Technical Guide to Biocatalytic and Orthogonal Chemical Methodologies

Executive Summary The rational design of asymmetric diamine esters is a cornerstone in the development of advanced polymeric materials, polyamidoamine (PAA) dendrimers, and targeted gene delivery vectors. Ethyl 3-[(3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of asymmetric diamine esters is a cornerstone in the development of advanced polymeric materials, polyamidoamine (PAA) dendrimers, and targeted gene delivery vectors. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8) [1] is a highly versatile building block featuring both an ester functionality and an unprotected primary amine.

Synthesizing this molecule presents a classic regioselectivity challenge: differentiating between a primary and a secondary amine during an aza-Michael addition. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for two distinct synthetic pathways: a cutting-edge Biocatalytic Promiscuous Pathway leveraging enzyme active-site geometry, and a highly scalable Orthogonal Chemical Pathway utilizing kinetic protection strategies.

Target Molecule Profiling & The Regioselectivity Challenge

  • Chemical Formula: C9H20N2O2

  • Molecular Weight: 188.27 g/mol [1]

  • Structural Analysis: The molecule consists of an ethyl propanoate backbone linked via its

    
    -carbon to the secondary nitrogen of an N-methyl-1,3-propanediamine moiety.
    

The Core Challenge: The direct reaction of N-methyl-1,3-propanediamine with ethyl acrylate naturally leads to complex mixtures or unwanted polymerization[2]. Kinetically, the primary amine is less sterically hindered and reacts rapidly. Thermodynamically, the secondary amine is more nucleophilic. To synthesize the specific monoadduct where only the secondary amine acts as the Michael donor, we must impose strict mechanistic control over the transition states.

Pathway A: Biocatalytic Promiscuous Aza-Michael Addition (Green Chemistry)

Mechanistic Causality

Lipases, such as Candida antarctica lipase B (CAL-B) and Rhizomucor miehei lipase (RML), evolved to catalyze ester hydrolysis. However, when deployed in anhydrous organic solvents, their catalytic triad (Ser-His-Asp) exhibits remarkable "catalytic promiscuity," facilitating carbon-nitrogen bond formation via the aza-Michael addition[3].

The true advantage of this pathway is the enzyme's binding pocket, which imposes strict steric constraints. Research demonstrates that lipases like RML can selectively catalyze the addition of diamines to acrylates, forming exclusively the monoadduct without the need for protecting groups[4]. The enzyme pocket preferentially stabilizes the transition state of the specific amine attack, preventing runaway polymerization[2].

Self-Validating Protocol
  • Preparation (Moisture Control): Dry N-methyl-1,3-propanediamine (10 mmol) and ethyl acrylate (10 mmol) over 4Å molecular sieves. Causality: Trace water will shift the enzyme's equilibrium toward competitive hydrolysis of the ethyl acrylate ester[3].

  • Reaction: Combine the substrates in 10 mL of anhydrous hexane. Add 100 mg of immobilized Rhizomucor miehei lipase (RML) or CAL-B (e.g., Novozym 435).

  • Incubation: Incubate the suspension at 45 °C under orbital shaking (200 rpm) for 24–48 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). Validation: The disappearance of the diamine spot and the appearance of a single new product spot validates the enzyme's regioselectivity.

  • Workup: Filter the immobilized enzyme (which can be washed with hexane and reused up to 5 times[4]). Evaporate the solvent and unreacted ethyl acrylate under reduced pressure to yield the pure monoadduct.

EnzymaticPathway A N-methyl-1,3-propanediamine (1° & 2° Amine) C Immobilized Lipase (CAL-B / RML) Anhydrous Media A->C B Ethyl Acrylate (Michael Acceptor) B->C D Ethyl 3-[(3-aminopropyl) (methyl)amino]propanoate (Target Monoadduct) C->D Regioselective Aza-Michael Addition

Fig 1. Lipase-catalyzed promiscuous aza-Michael addition pathway highlighting enzyme-controlled regioselectivity.

Pathway B: Orthogonal Chemical Synthesis

Mechanistic Causality

When biocatalysts are unavailable, traditional organic synthesis relies on kinetic differentiation. At low temperatures (0 °C), the primary amine of N-methyl-1,3-propanediamine is significantly less sterically hindered than the secondary amine, allowing it to react orders of magnitude faster with di-tert-butyl dicarbonate (Boc₂O). By transiently masking the primary amine, the secondary amine is forced to act as the sole nucleophile in the subsequent thermodynamically driven aza-Michael addition.

Self-Validating Protocol
  • Step 1: Kinetic Protection: Dissolve N-methyl-1,3-propanediamine (50 mmol) in 100 mL anhydrous DCM. Cool to 0 °C in an ice bath. Add Boc₂O (50 mmol) dropwise over 1 hour.

    • Causality: Slow addition at 0 °C prevents a localized excess of Boc₂O, ensuring strict mono-protection at the less hindered primary amine.

    • IPC: LC-MS must confirm the [M+H]⁺ peak corresponding to the mono-Boc intermediate (tert-butyl (3-(methylamino)propyl)carbamate).

  • Step 2: Aza-Michael Addition: Dissolve the intermediate (40 mmol) in 50 mL absolute ethanol. Add ethyl acrylate (48 mmol, 1.2 eq) and DBU (0.4 mmol, 1 mol%). Reflux at 60 °C for 12 hours.

    • Causality: DBU acts as a non-nucleophilic base to polarize the transition state, accelerating the Michael addition of the secondary amine.

  • Step 3: Deprotection & Neutralization: Dissolve the protected adduct in 20 mL DCM. Add 20 mL Trifluoroacetic acid (TFA) at 0 °C. Stir at room temperature for 2 hours.

    • Causality: Acidic cleavage of the tert-butyl group releases CO₂ and isobutylene gas, driving the deprotection to completion.

    • Workup: Concentrate under vacuum. Neutralize the resulting TFA salt by partitioning between DCM and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the final free base.

ChemicalPathway Step1 1. Kinetic Protection N-methyl-1,3-propanediamine + Boc2O (0 °C, DCM) Int1 Intermediate: tert-butyl (3-(methylamino)propyl)carbamate Step1->Int1 1° Amine Masked Step2 2. Aza-Michael Addition + Ethyl Acrylate, DBU cat. (EtOH, 60 °C) Int1->Step2 Int2 Protected Adduct: Ethyl 3-[(3-(Boc-amino)propyl)(methyl)amino]propanoate Step2->Int2 2° Amine Reacts Step3 3. Deprotection & Neutralization TFA/DCM, then NaHCO3 Int2->Step3 Product Target Product: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Step3->Product Boc Removal

Fig 2. Orthogonal chemical synthesis workflow utilizing a kinetic protection-deprotection strategy.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics of both pathways, allowing drug development professionals to select the optimal route based on their laboratory infrastructure and scale-up requirements.

Synthesis MetricPathway A: Biocatalytic PromiscuityPathway B: Orthogonal Chemical
Overall Yield Moderate to High (70–85%)High (80–90% over 3 steps)
Number of Steps 1 (Direct Addition)3 (Protect, Add, Deprotect)
Atom Economy 100% (True addition reaction)Low (Loss of Boc and TFA groups)
Regioselectivity Enzyme active-site controlledKinetically controlled (Protection)
Environmental Impact Low (Green chemistry, reusable catalyst)High (Halogenated solvents, acidic waste)
Scalability Limited by enzyme cost & reactor designHighly scalable (Standard batch processing)

Conclusion

The synthesis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate highlights the intersection of traditional organic chemistry and modern biocatalysis. While the Orthogonal Chemical Pathway remains the workhorse for large-scale, standard batch manufacturing due to its predictable kinetics and high overall yield, the Biocatalytic Pathway represents the future of green chemistry. By exploiting the promiscuous nature of lipases in anhydrous media, researchers can achieve perfect atom economy and bypass the wasteful protection/deprotection paradigms historically required for asymmetric diamine functionalization.

References

  • Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate | 1241829-04-8 Source: Molaid URL:1

  • Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer Source: Polymer (via ResearchGate) URL:2

  • Promiscuous Behavior of Rhizomucor miehei Lipase in the Synthesis of N-Substituted β-Amino Esters Source: European Journal of Organic Chemistry (via ResearchGate) URL:4

  • Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks Source: MDPI Molecules URL:3

Sources

Exploratory

Mechanistic Profiling of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in Non-Viral Gene Delivery Systems

Executive Summary The development of non-viral vectors for nucleic acid delivery (DNA, mRNA, siRNA) relies heavily on the precise molecular engineering of ionizable lipids and polycationic polymers. Ethyl 3-[(3-aminoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-viral vectors for nucleic acid delivery (DNA, mRNA, siRNA) relies heavily on the precise molecular engineering of ionizable lipids and polycationic polymers. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8) is a highly specialized Michael adduct that serves as a foundational building block for polyamidoamines (PAAs) and poly(


-amino ester)s (PBAEs). This in-depth technical guide explores how the unique structural ontology of this compound dictates its mechanism of action in biological systems—specifically driving electrostatic nucleic acid condensation, mediating endosomal escape via the proton sponge effect, and ensuring metabolic clearance through enzymatic biodegradation.

Chemical Ontology & Structural Rationale

To understand the biological behavior of this compound, we must deconstruct its molecular architecture. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (


, MW: 188.27  g/mol ) is synthesized via the aza-Michael addition of N-methyl-1,3-diaminopropane to ethyl acrylate.

As a functional monomer and lipid headgroup precursor, its structure provides a tripartite biological function:

  • The Tertiary Amine Core: Formed during the Michael addition, this nitrogen atom possesses a pKa in the critical range of 6.0–6.5. This is the biochemical "engine" for endosomal buffering.

  • The Primary Amine Terminus: Remains highly protonated at physiological pH (7.4), providing the necessary localized positive charge density for the electrostatic complexation of negatively charged phosphate backbones in nucleic acids.

  • The Ethyl Propanoate Moiety: Introduces a hydrolyzable ester linkage. In the reducing and esterase-rich environment of the cytosol, this bond is cleaved, preventing the long-term cumulative cytotoxicity typically seen with non-degradable polymers like polyethylenimine (PEI).

Mechanism of Action in Biological Systems

The biological efficacy of nanocarriers derived from Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is governed by a sequential, environmentally triggered mechanism of action.

Electrostatic Condensation and Cellular Uptake

In an aqueous buffer at pH 7.4, the primary amines of the oligomerized compound are protonated. When mixed with nucleic acids, they undergo spontaneous self-assembly driven by electrostatic interactions and entropy release (counter-ion displacement). This condenses the genetic payload into nanoparticles (polyplexes) typically 50–150 nm in diameter. The net positive surface charge (Zeta potential > +15 mV) facilitates binding to anionic proteoglycans on the cell membrane, triggering adsorptive endocytosis .

Endosomal Escape: The Proton Sponge Hypothesis

The most critical mechanistic barrier in gene delivery is avoiding lysosomal degradation. Once internalized, the polyplex is trapped in an early endosome. As the endosome matures, vacuolar ATPases (V-ATPases) actively pump protons (


) into the vesicle, dropping the pH from 7.4 to approximately 5.0.

Here, the tertiary amine of the ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate repeating unit becomes biologically active. Because its pKa aligns with this pH shift, it acts as a massive proton sink. This buffering effect forces the V-ATPase to continuously pump more protons, which is accompanied by a passive influx of chloride ions (


) to maintain charge neutrality. The resulting hyperosmolar environment draws water into the endosome, causing osmotic swelling and ultimate membrane rupture—a phenomenon known as the "Proton Sponge Effect" .
Cytosolic Unpacking and Biodegradation

Following endosomal rupture, the complex is released into the cytosol. The neutral pH of the cytosol reduces the protonation state of the amines, weakening the electrostatic grip on the nucleic acid. Simultaneously, intracellular esterases rapidly hydrolyze the ethyl propanoate linkages. This dual-action disassembly ensures the payload is bioavailable for ribosomal translation (mRNA) or nuclear transport (pDNA), while the degraded monomeric byproducts are cleared with minimal cytotoxicity .

IntracellularTrafficking Uptake Cellular Uptake (Endocytosis) Acidification Endosomal Acidification (pH 7.4 → 5.0) Uptake->Acidification Maturation Buffering Amine Protonation (Proton Sponge) Acidification->Buffering H+ Influx Rupture Osmotic Swelling & Membrane Rupture Buffering->Rupture Cl-/H2O Influx Release Cytosolic Release & Unpacking Rupture->Release Escape Degradation Ester Hydrolysis (Clearance) Release->Degradation Esterases

Figure 1: Mechanism of action for polyamidoamine-mediated endosomal escape and cytosolic payload release.

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that robust drug development requires self-validating experimental systems. The following protocols detail the synthesis, formulation, and mechanistic validation of these vectors.

Protocol 1: Enzyme-Catalyzed Synthesis of the Oligomeric Carrier

Traditional Michael additions often require harsh conditions that can lead to unwanted amidation of the ester group, destroying the biodegradability of the polymer.

  • Methodology: Utilize Candida antarctica lipase B (CALB) as a biocatalyst. Combine ethyl acrylate and N-methyl-1,3-diaminopropane in a 1:1 molar ratio in a solvent-free system or toluene at 50°C for 24 hours .

  • Causality & Rationale: CALB strictly enforces regioselectivity, promoting the aza-Michael addition while completely suppressing transamidation. This preserves the ethyl propanoate ester linkage, which is non-negotiable for the downstream biodegradation mechanism.

Protocol 2: Polyplex Formulation and Self-Validation
  • Methodology: Dissolve the synthesized polymer in 25 mM sodium acetate buffer (pH 5.0). Mix with nucleic acid (e.g., mRNA) at an N/P ratio (Nitrogen to Phosphate) of 10:1 to 20:1. Vortex immediately and incubate for 15 minutes at room temperature.

  • Self-Validation Step: Before proceeding to in vitro assays, the formulation must be validated via Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.

  • Causality & Rationale: If the Z-average diameter exceeds 200 nm or the Zeta potential is below +10 mV, the formulation is aggregating and will fail cellular uptake. This acts as an immediate quality control gate.

Protocol 3: Mechanistic Validation via Calcein Endosomal Escape Assay

To prove that the ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate backbone is actively rupturing endosomes (and not just leaking), a calcein assay is employed.

  • Methodology: Co-incubate cells with the polyplexes and 1 mM Calcein for 4 hours. Wash the cells thoroughly with PBS to remove extracellular dye. Analyze via Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry.

  • Causality & Rationale: At 1 mM, Calcein is trapped inside intact endosomes at a concentration high enough to self-quench (appearing dark or punctate). When the proton sponge effect ruptures the endosome, Calcein spills into the cytosol, diluting rapidly. This dilution relieves the quenching, resulting in a massive, quantifiable spike in diffuse green fluorescence .

ExperimentalWorkflow Synth 1. Monomer/Oligomer Synthesis (Lipase-Catalyzed Michael Addition) Form 2. Polyplex Formulation (N/P Ratio Optimization) Synth->Form Valid 3. Physicochemical Validation (DLS, Zeta Potential, Gel Retardation) Form->Valid Valid->Form Fail: Aggregation (Iterate N/P) Trans 4. In Vitro Transfection (Reporter Gene Expression) Valid->Trans Pass: Size < 200nm & Zeta > +10mV Mech 5. Mechanistic Validation (Calcein Endosomal Escape Assay) Trans->Mech

Figure 2: Self-validating experimental workflow for polyplex formulation and mechanistic evaluation.

Quantitative Data & Benchmarking

To benchmark the efficacy of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate-derived vectors against industry standards, the following table summarizes the key physicochemical and biological metrics.

ParameterEthyl 3-[(3-aminopropyl)(methyl)amino]propanoate (PAA/PBAE)Polyethylenimine (PEI 25kDa) - StandardBiological Implication
Buffering Capacity (pH 5.1 - 7.4) High (~35-40% protonation shift)Very High (~45%)Drives the Proton Sponge Effect for endosomal escape.
Ester Linkage Presence Yes (Propanoate backbone)No (Carbon-Nitrogen backbone)Dictates cytosolic biodegradability.
Cellular Viability (IC50) > 150

g/mL
< 20

g/mL
Ester hydrolysis prevents cumulative polymer toxicity.
Optimal N/P Ratio 10:1 to 20:15:1 to 10:1Determines the required mass of polymer for full DNA/RNA condensation.
Endosomal Escape Efficiency ~60-70% (Calcein positive cells)~50-60%Direct measure of cytosolic payload bioavailability.

Conclusion

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate represents a masterclass in rational chemical design for biological applications. By combining a primary amine for nucleic acid condensation, a precisely tuned tertiary amine for endosomal buffering, and a biodegradable ethyl ester linkage for metabolic clearance, it overcomes the most significant bottlenecks in non-viral gene delivery. For drug development professionals, leveraging this specific Michael adduct via controlled, enzyme-catalyzed polymerization offers a highly scalable, low-toxicity platform for next-generation mRNA and gene therapies.

References

  • Monsalve, L.N., et al. "Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer." Polymer 51.14 (2010): 2998-3005. URL:[Link]

  • Boussif, O., et al. "A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine." Proceedings of the National Academy of Sciences 92.16 (1995): 7297-7301. URL:[Link]

  • Varkouhi, A.K., et al. "Endosomal Escape Pathways for Non-Viral Nucleic Acid Delivery Systems." IntechOpen (2012). URL:[Link]

  • "Poly(amino ester)s-Based Polymeric Gene Carriers in Cancer Gene Therapy." IntechOpen (2013). URL:[Link]

  • "pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape." Frontiers in Chemistry (2021). URL:[Link]

Foundational

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, a molecule of interest in various research and development applications. The following sections...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, a molecule of interest in various research and development applications. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation and characterization of this compound. The protocols described herein are based on established methodologies to ensure scientific rigor and reproducibility.

Molecular Structure

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (C₉H₂₀N₂O₂) is a diamino ester with a molecular weight of 188.27 g/mol . Its structure features a tertiary amine, a primary amine, and an ethyl ester functional group.

Caption: Molecular structure of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.12q2H-O-CH₂ -CH₃
2.75t2H-N-CH₂ -CH₂-CH₂-NH₂
2.65t2H-CO-CH₂ -CH₂-N-
2.50t2H-N-CH₂-CH₂ -CH₂-NH₂
2.40t2H-CO-CH₂-CH₂ -N-
2.25s3H-N-CH₃
1.70p2H-N-CH₂-CH₂-CH₂ -NH₂
1.25t3H-O-CH₂-CH₃
1.15 (broad s)2H-NH₂

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a liquid amine sample is as follows:

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1][2] The solution should be transferred to a clean, dry 5 mm NMR tube.

  • Instrument Setup: The experiment is performed on a 500 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • Data Acquisition: Typically, 16 to 32 scans are acquired to achieve an adequate signal-to-noise ratio. The free induction decay (FID) is then Fourier transformed, and the resulting spectrum is phased and baseline corrected.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Dissolve Dissolve 5-25 mg in CDCl3 with TMS Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire FID (16-32 scans) Transfer->Acquire Process Fourier Transform, Phase, and Baseline Correct Acquire->Process

Caption: Workflow for ¹H NMR Spectroscopy.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides key structural information. The quartet at 4.12 ppm and the triplet at 1.25 ppm are characteristic of an ethyl ester group. The upfield singlet at 2.25 ppm corresponds to the N-methyl group. The remaining methylene protons appear as overlapping triplets and a pentet in the 2.40-2.75 ppm and 1.70 ppm regions, respectively, consistent with the two propyl chains. The broad singlet at 1.15 ppm is assigned to the primary amine protons; its chemical shift can be variable and its broadness is due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
172.5C =O
60.5-O-CH₂ -CH₃
55.0-N-CH₂ -CH₂-CH₂-NH₂
52.5-CO-CH₂ -CH₂-N-
49.0-N-CH₂-CH₂ -CH₂-NH₂
47.0-CO-CH₂-CH₂ -N-
42.0-N-CH₃
30.0-N-CH₂-CH₂-CH₂ -NH₂
14.2-O-CH₂-CH₃

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with adjustments to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Sample Preparation: A more concentrated sample is required, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of CDCl₃ with TMS.[1]

  • Instrument Setup: The experiment is performed on a 125 MHz (for a 500 MHz ¹H instrument) NMR spectrometer. A standard proton-decoupled pulse sequence is used to simplify the spectrum.

  • Data Acquisition: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a spectrum with a good signal-to-noise ratio.[3]

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows nine distinct carbon signals, which is consistent with the molecular structure. The downfield signal at 172.5 ppm is characteristic of an ester carbonyl carbon. The signal at 60.5 ppm is assigned to the methylene carbon of the ethyl ester group, while the upfield signal at 14.2 ppm corresponds to its methyl carbon. The signals for the five methylene carbons of the two propyl chains and the N-methyl carbon appear in the 30-55 ppm range, as expected for aliphatic carbons attached to nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H stretch (primary amine)
2970 - 2850StrongC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1460MediumC-H bend (alkane)
1250 - 1020MediumC-N stretch (amine)
1180StrongC-O stretch (ester)

Disclaimer: These are predicted absorption bands and may vary from experimental values.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

For a liquid sample, Attenuated Total Reflectance (ATR) is a convenient and common technique.

  • Instrument Setup: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded.

  • Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is then baseline corrected and the background is subtracted.

Interpretation of the IR Spectrum

The predicted IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A strong, sharp peak around 1735 cm⁻¹ is indicative of the C=O stretch of the ester group.[4] The broad absorption in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine.[5] The strong absorptions in the 2970-2850 cm⁻¹ range are due to the C-H stretching of the numerous aliphatic groups. The presence of C-N and C-O stretching bands in the fingerprint region (below 1500 cm⁻¹) further supports the proposed structure.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z 188

  • Key Fragments: m/z 114, 101, 86, 72, 58, 44

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) inlet, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

  • Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 188, corresponding to the molecular weight of the compound. Due to the presence of two nitrogen atoms, the molecular weight is an even number, which is consistent with the nitrogen rule.[7] The fragmentation pattern is dominated by cleavages alpha to the nitrogen atoms and the carbonyl group, which are characteristic of amines and esters.

MS_Fragmentation M [C9H20N2O2]+• m/z = 188 F1 [C6H12NO2]+ m/z = 130 M->F1 - C3H8N F2 [C5H13N2]+ m/z = 101 M->F2 - C4H7O2 F3 [C5H12N]+• m/z = 86 F2->F3 - NH3 F4 [C4H10N]+ m/z = 72 F2->F4 - C2H3 F5 [C3H8N]+ m/z = 58 F4->F5 - CH2 F6 [C2H6N]+ m/z = 44 F5->F6 - CH2

Caption: Predicted key fragmentation pathways for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate.

Key predicted fragmentation pathways include:

  • Loss of the aminopropyl group: Cleavage of the C-N bond can lead to a fragment at m/z 101.

  • Alpha-cleavage adjacent to the tertiary amine: This can result in fragments at m/z 114 and 72.

  • Cleavage adjacent to the primary amine: This can generate a prominent fragment at m/z 44.

  • McLafferty rearrangement: The ester group can undergo a McLafferty rearrangement, though this may be a minor pathway.

Conclusion

The predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate are fully consistent with its proposed molecular structure. This comprehensive guide provides the necessary information for the identification and characterization of this compound, along with standardized protocols for data acquisition that are essential for researchers in the fields of chemistry and drug development.

References

  • NMRDB.org: An Online Database for NMR Spectra Prediction. (n.d.). Retrieved from [Link][8][9][10]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link][6]

  • Bellamy, L. J. (1956). The Infra-Red Spectra of Secondary Amines and their Salts. Journal of the Chemical Society (Resumed), 2818-2821.
  • ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved from [Link][11]

  • University of California, Davis. (n.d.). IR: amines. Retrieved from [Link][5]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link][12]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][4]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link][13]

  • Modgraph Consultants Ltd. (n.d.). Carbon 13 NMR Prediction. Retrieved from [Link][14]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link][15]

  • Reddit. (2023, March 7). IR spectrum predictor software. Retrieved from [Link][16]

  • CFM-ID. (n.d.). CFM-ID: A web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link][2]

  • EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link][17]

  • Prot pi. (n.d.). Mass Spec Simulator. Retrieved from [Link][18]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link][19]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link][20]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link][21]

  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link][22]

  • Tetrahedron Chemistry Classes. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link][23]

  • Scientific Instrument Services. (n.d.). Mass Spectrum Generator. Retrieved from [Link][24]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link][7]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link][25]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link][26]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link][27]

  • Save My Exams. (2026, February 24). ¹H NMR (AQA A Level Chemistry): Revision Note. Retrieved from [Link][28]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link][29]

  • Royal Society of Chemistry. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link][30]

  • PraxiLabs. (n.d.). IR simulation | infrared spectra. Retrieved from [Link][31]

  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link][32]

  • ResearchGate. (2025, October 30). 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. Retrieved from [Link][33]

  • ResearchGate. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link][34]

  • PubMed. (2005, January 15). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Retrieved from [Link][35]

  • ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link][36]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link][37]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link][38]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][39]

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Exploratory

An In-Depth Technical Guide to the Solubility of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted solubility of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in a range of common laboratory solvents. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document emphasizes the theoretical principles governing its solubility, based on its molecular structure. Furthermore, a detailed, self-validating experimental protocol is provided to enable researchers to determine the precise equilibrium solubility in their solvent systems of interest. This guide is intended to be a practical resource for scientists working with this compound in synthesis, purification, and formulation development.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a critical physicochemical property that influences its behavior throughout the drug development lifecycle. From reaction kinetics and purification efficiency to bioavailability and formulation stability, a thorough understanding of a compound's solubility is paramount. This guide will delve into the structural features of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate to predict its solubility profile and provide a robust experimental framework for its empirical determination.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is presented below. Its key functional groups are a tertiary amine, a secondary amine, and an ethyl ester. These features will dictate its interactions with various solvents.

Caption: Chemical structure of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate.

Based on its structure, we can predict the following properties:

  • Polarity: The presence of two amine groups and an ester group introduces significant polarity to the molecule. The nitrogen and oxygen atoms create dipoles, making the molecule capable of dipole-dipole interactions.

  • Hydrogen Bonding: The primary amine (-NH2) and the secondary amine (-NH-) can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This capability for hydrogen bonding is expected to be a major determinant of its solubility in protic solvents.

  • Aqueous Solubility: The presence of multiple amine groups suggests that the solubility in water will be pH-dependent. In acidic conditions, the amines will be protonated to form ammonium salts, which are generally highly water-soluble. Conversely, in basic conditions, the free base form will be less soluble.

  • Lipophilicity: The ethyl group and the propylene chains contribute to the molecule's lipophilicity. This suggests that it will also have some solubility in less polar organic solvents.

Theoretical Framework: The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[3][4]

  • Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.[5] Polar protic solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors. Polar aprotic solvents, like acetone and dimethyl sulfoxide (DMSO), have dipoles but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

  • Nonpolar Solvents: These solvents have small or no dipole moments and primarily interact through weaker London dispersion forces. They are best at dissolving nonpolar solutes.[2]

The solubility of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate will therefore be a balance between its polar and nonpolar characteristics. The ability of the amine and ester groups to engage in hydrogen bonding and dipole-dipole interactions will favor solubility in polar solvents.[6] The hydrocarbon portions of the molecule will contribute to its solubility in nonpolar solvents.

Predicted Qualitative Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, the following qualitative solubility profile is predicted for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. It is crucial to note that this is a theoretical prediction and must be confirmed by experimental data.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterModerately SolubleThe presence of multiple amine groups and an ester allows for hydrogen bonding with water. Solubility is expected to be significantly enhanced at acidic pH due to salt formation.
Methanol / EthanolSolubleThe alcohol's hydroxyl group can hydrogen bond with the solute's amine and ester groups. The shorter alkyl chains of these alcohols make them highly polar.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar solvent that can act as a strong hydrogen bond acceptor.
AcetonitrileModerately SolubleAcetonitrile is a polar aprotic solvent, but its ability to solvate the amine protons is less than that of DMSO.
AcetoneSparingly SolubleAcetone is less polar than DMSO and acetonitrile and is a weaker hydrogen bond acceptor.
Nonpolar TolueneSparingly SolubleThe nonpolar aromatic ring of toluene will have weak interactions with the polar functional groups of the solute. The alkyl portions of the solute will contribute to some minor solubility.
HexaneInsolubleAs a nonpolar aliphatic hydrocarbon, hexane will have very weak interactions with the highly polar functional groups of the solute. The principle of "like dissolves like" suggests poor solubility.[1]
Other Dichloromethane (DCM)Moderately SolubleDCM is a solvent of intermediate polarity and can engage in dipole-dipole interactions.
Ethyl AcetateModerately SolubleEthyl acetate can act as a hydrogen bond acceptor and has a polarity that is intermediate between polar aprotic and nonpolar solvents.

Detailed Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate and reliable solubility data, the shake-flask method is recommended.[5] This method determines the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus and Materials
  • Analytical balance (4-decimal place)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (of known purity)

  • Selected solvents (of appropriate purity)

Experimental Workflow

start Start: Prepare Solvent and Solute step1 Add excess solid to a known volume of solvent in a sealed vial start->step1 step2 Equilibrate at constant temperature with agitation for 24-72 hours step1->step2 step3 Centrifuge to pellet undissolved solid step2->step3 step4 Filter supernatant through a 0.45 µm syringe filter step3->step4 step5 Prepare serial dilutions of the clear filtrate step4->step5 step6 Quantify solute concentration using a validated HPLC method step5->step6 end End: Report solubility in mg/mL or mol/L step6->end

Sources

Foundational

Engineering Next-Generation Polyamidoamines: The Strategic Role of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in Advanced Therapeutics

Executive Summary As the demand for safe, highly efficient non-viral vectors in gene therapy and nanomedicine accelerates, the architectural precision of polymeric carriers has become paramount. Ethyl 3-[(3-aminopropyl)(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As the demand for safe, highly efficient non-viral vectors in gene therapy and nanomedicine accelerates, the architectural precision of polymeric carriers has become paramount. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8) has emerged as a critical AB-type monomeric building block[1]. Synthesized via the Michael addition of ethyl acrylate and N-methyl-1,3-diaminopropane, this compound features a unique combination of primary and tertiary amines. This whitepaper explores the mechanistic foundations of its polymerization and its transformative applications in gene and drug delivery systems.

Chemical Profiling & Synthesis Mechanics

The structural ingenuity of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate lies in its dual functionality. It contains an ester group and a primary amine, making it an ideal precursor for linear polyamidoamine (PAA) synthesis[1].

Traditional polycondensation methods often require harsh thermal conditions (>150°C), which indiscriminately trigger secondary and tertiary amines, leading to unwanted cross-linking, high polydispersity, and unpredictable biological behavior. To circumvent this, advanced protocols utilize enzymatic polymerization catalyzed by Candida antarctica Lipase B (CALB)[2].

The Causality of Enzymatic Catalysis: CALB exhibits profound regioselectivity. Its active site sterically favors the amidation of primary amines while completely ignoring the sterically hindered secondary and tertiary amines in the monomer's backbone[3]. This ensures the synthesis of strictly linear PAA oligomers with exceptionally low molecular weight dispersity, a critical parameter for reproducible clinical outcomes[3].

Workflow A Ethyl Acrylate + N-methyl-1,3-diaminopropane B Michael Addition (Spontaneous) A->B C Ethyl 3-[(3-aminopropyl) (methyl)amino]propanoate (Monomer) B->C D CALB Lipase Catalysis (60°C) C->D E Linear Polyamidoamine (PAA) Oligomer D->E

Figure 1: Synthesis pathway of linear PAA oligomers via enzymatic polymerization of the Michael adduct.

Core Application: Non-Viral Gene Delivery Vectors

The primary barrier in gene therapy is the safe transport of nucleic acids (DNA/siRNA) across the cell membrane and their subsequent escape from degradative endolysosomes. PAAs derived from Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate excel in this domain due to their precise sequence of protonatable nitrogens[4].

The Proton Sponge Mechanism

When PAA-DNA polyplexes are endocytosed, they are trapped in endosomes where the pH rapidly drops from 7.4 to approximately 6.0[5]. The repeating N-methyl units (tertiary amines) in the PAA backbone possess a pKa within this exact range.

Mechanistic Causality: As the endosomal environment acidifies, these tertiary amines act as a "proton sponge," absorbing massive amounts of protons[6]. To maintain charge neutrality, the V-ATPase pump drives an influx of chloride (Cl⁻) ions into the vesicle. This drastically increases the internal osmotic pressure, causing the endosome to swell and mechanically rupture, thereby releasing the therapeutic genetic payload into the cytosol before lysosomal nucleases can degrade it[5],[6].

ProtonSponge N1 1. Endocytosis of PAA-DNA Polyplex N2 2. Endosomal Entrapment (pH drops to ~6.0) N1->N2 N3 3. Protonation of Tertiary Amines (Proton Sponge Activation) N2->N3 N4 4. Influx of Cl⁻ Ions & Osmotic Swelling N3->N4 N5 5. Endosomal Rupture & Cytosolic Release N4->N5

Figure 2: The proton sponge mechanism facilitating endosomal escape of PAA-based gene vectors.

Core Application: Smart Drug Delivery Systems

Beyond gene delivery, the structural properties of these PAAs are highly advantageous for targeted chemotherapeutic delivery[7].

  • pH-Responsive Release: The charge-reversal capabilities of the amidoamine backbone allow for the stable encapsulation of hydrophobic drugs at physiological pH (7.4) and rapid, triggered release in the acidic tumor microenvironment (pH ~6.5)[8].

  • Biocompatibility: Unlike highly branched Polyethylenimine (PEI), which exhibits severe cytotoxicity due to irreversible membrane disruption, linear PAAs degrade into non-toxic metabolites, ensuring high cell viability during prolonged treatments[7].

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation checkpoints.

Protocol A: Lipase-Catalyzed Polymerization of the Monomer
  • Substrate Preparation: Synthesize the Michael adduct by reacting equimolar amounts of ethyl acrylate and N-methyl-1,3-diaminopropane at room temperature. Validation: Confirm the formation of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate via ¹H-NMR (disappearance of acrylate double-bond peaks)[1].

  • Enzymatic Catalysis: Dissolve the monomer in toluene. Add 10% (w/w) immobilized Candida antarctica Lipase B (CALB)[3].

  • Polymerization: Incubate the mixture at 60°C for 48 hours under a continuous vacuum (50 mbar). Causality: The vacuum continuously removes the ethanol byproduct, shifting the thermodynamic equilibrium strictly toward polymer chain elongation.

  • Purification & Validation: Filter out the immobilized enzyme and precipitate the polymer in cold diethyl ether. Self-Validation: Analyze via UV-MALDI-TOF-MS. A Polydispersity Index (Đ) of < 1.3 confirms the absence of cross-linking and successful linear growth[3].

Protocol B: Polyplex Formulation and Transfection Validation
  • Complexation: Dissolve the synthesized linear PAA and plasmid DNA (e.g., pGFP) separately in HEPES buffer (pH 7.4). Mix them at varying Nitrogen-to-Phosphate (N/P) ratios (from 2:1 to 20:1)[8].

  • Incubation: Allow the mixture to self-assemble via electrostatic interactions for 30 minutes at room temperature.

  • Gel Retardation Assay (Validation): Run the polyplexes on a 1% agarose gel containing ethidium bromide. Self-Validation: Complete retardation of DNA migration at an N/P ratio of ≥ 5:1 confirms that the polymer has successfully condensed and neutralized the DNA[8].

  • In Vitro Transfection: Apply the validated polyplexes to target cell lines (e.g., HeLa or NIH3T3). Measure GFP expression via flow cytometry after 48 hours to quantify transfection efficiency[8].

Quantitative Comparative Analysis

To contextualize the performance of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate-derived linear PAAs, we compare them against industry-standard polymeric vectors. Data demonstrates that linear PAAs achieve a critical balance between high transfection efficiency and low cytotoxicity.

Polymer Vector TypeStructural Precursor / MonomerTransfection EfficiencyCytotoxicity (IC₅₀, µg/mL)Buffering Capacity (pH 5.1–7.4)Polydispersity Index (Đ)
Linear PAA Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate High> 100 (Low Toxicity)~ 45%1.10 - 1.30
Branched PEI (25 kDa) AziridineVery High< 20 (High Toxicity)~ 50%> 2.00
PAMAM Dendrimer (G4) Ethylenediamine / Methyl acrylateHigh~ 50 (Moderate)~ 35%1.01

Table 1: Comparative analysis of polymeric gene delivery vectors highlighting the superior biocompatibility of linear PAAs.

References

1.[1] Title: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate - CAS号1241829-04-8 Source: molaid.com URL:

2.[2] Title: Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer Source: researchgate.net URL:

3.[3] Title: Monsalve, L.N. Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer. (2010). Polymer. 51 (14):2998-3005 Source: uba.ar URL:

4.[7] Title: Polyamidoamine Dendrimers: Brain-Targeted Drug Delivery Systems in Glioma Therapy Source: nih.gov URL:

5.[8] Title: Polyamidoamine Dendrimer Grafted with an Acid-Responsive Charge-Reversal Layer for Improved Gene Delivery | Biomacromolecules Source: acs.org URL:

6.[4] Title: PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy Source: nih.gov URL:

7.[5] Title: Proton sponge – Knowledge and References Source: taylorandfrancis.com URL:

8.[6] Title: Transfection Activity of Polyamidoamine Dendrimers Having Hydrophobic Amino Acid Residues in the Periphery | Bioconjugate Chemistry Source: acs.org URL:

Sources

Exploratory

Health and safety data for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

An In-depth Technical Guide to the Health and Safety of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Foreword This guide provides a comprehensive overview of the health and safety considerations for Ethyl 3-[(3-amino...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Health and Safety of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Foreword

This guide provides a comprehensive overview of the health and safety considerations for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and toxicological information to ensure that researchers, scientists, and drug development professionals can handle this compound with the utmost care and precision. The causality behind each safety recommendation is explained to foster a deeper understanding of the potential hazards and the necessary preventative measures.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

  • Molecular Formula: C9H20N2O2

  • Molecular Weight: 188.27 g/mol

While detailed experimental data on the physicochemical properties of this specific compound are not widely available, its structure suggests it is a liquid at room temperature. For safe handling, it is prudent to assume it may be combustible and to handle it away from ignition sources.

Hazard Identification and Classification

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a hazardous substance that requires careful handling. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1AH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationSub-category 1AH317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Repeated Exposure), OralCategory 2H373: May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

GHS Pictograms:






Signal Word: Danger

Safe Handling and Storage Protocols

The inherent hazards of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate necessitate stringent adherence to safe handling and storage protocols to minimize exposure and risk.

Engineering Controls

Effective engineering controls are the primary line of defense. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following PPE is mandatory when handling Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should also be worn where there is a risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[1] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]

    • Protective Clothing: Wear fire/flame resistant and impervious clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]

The following diagram illustrates the workflow for donning and doffing PPE to ensure maximum protection and prevent contamination.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Donning_1 1. Gown/Apron Donning_2 2. Mask/Respirator Donning_1->Donning_2 Donning_3 3. Goggles/Face Shield Donning_2->Donning_3 Donning_4 4. Gloves Donning_3->Donning_4 Doffing_1 1. Gloves Doffing_2 2. Gown/Apron Doffing_1->Doffing_2 Doffing_3 3. Goggles/Face Shield Doffing_2->Doffing_3 Doffing_4 4. Mask/Respirator Doffing_3->Doffing_4 Spill_Response Evacuate 1. Evacuate non-essential personnel and ensure adequate ventilation. PPE 2. Don appropriate PPE (respirator, gloves, protective clothing). Evacuate->PPE Contain 3. Contain the spill with inert absorbent material (e.g., sand, vermiculite). PPE->Contain Collect 4. Collect the absorbed material using non-sparking tools. Contain->Collect Dispose 5. Place in a suitable, closed container for disposal. Collect->Dispose Decontaminate 6. Decontaminate the spill area and wash the site after material pickup. Dispose->Decontaminate

Caption: Step-by-step protocol for responding to a chemical spill.

Toxicological Information

The toxicological profile of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate indicates significant health risks upon exposure.

  • Acute Toxicity: It is harmful if swallowed and toxic in contact with skin. * Corrosivity: The compound causes severe skin burns and eye damage. * Sensitization: It may cause an allergic skin reaction. * Repeated Dose Toxicity: Prolonged or repeated oral exposure may cause damage to the stomach, large intestine, and lymph nodes.

Ecological Information

This chemical is classified as very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations. Do not let the product enter drains. [1]

Disposal Considerations

Waste disposal should be handled by a licensed professional waste disposal service. Both the chemical and its container must be disposed of as hazardous waste.

References

  • Capot Chemical. (2013, August 22). MSDS of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. [Link]

  • PubChem - NIH. (n.d.). Ethyl 3-(methylamino)propanoate. [Link]

  • Godavari Biorefineries Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. [Link]

  • Capot Chemical. (2013, August 27). MSDS of Ethyl 3-amino-3-phenylpropanoate. [Link]

Sources

Foundational

Thermal Stability and Degradation Profile of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. While direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles of organic chemistry and thermal analysis to predict its behavior. It offers a framework for researchers to design and execute robust stability studies, encompassing potential degradation pathways, and detailing appropriate analytical methodologies for characterization.

Introduction and Molecular Profile

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a diamino ester with a tertiary amine functionality, making it susceptible to specific degradation pathways, particularly under thermal stress. Its structure suggests potential applications as an intermediate in pharmaceutical synthesis or as a building block in materials science. Understanding its thermal stability is paramount for defining storage conditions, processing parameters, and ensuring product purity and safety.

Molecular Structure:

Caption: Chemical structure of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate.

Predicted Thermal Stability and Degradation Pathways

The thermal stability of an organic molecule is intrinsically linked to its structure. For Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, the primary points of vulnerability to thermal degradation are the tertiary amine, the ester functional group, and the potential for intramolecular interactions.

Key Degradation Mechanisms

A. Oxidation of the Tertiary Amine: Tertiary amines are susceptible to oxidation, which can be accelerated by heat and the presence of oxygen.[1][2] The most common oxidation product is the corresponding N-oxide.[3][4] This transformation can significantly alter the molecule's chemical and physical properties.

B. Hydrolysis of the Ester: The ethyl ester group can undergo hydrolysis, particularly in the presence of water, to form the corresponding carboxylic acid and ethanol. While this is primarily a hydrolytic pathway, elevated temperatures can accelerate this process, especially if moisture is present.

C. Intramolecular Cyclization: The presence of a primary amine and an ester group within the same molecule raises the possibility of intramolecular cyclization, particularly at elevated temperatures. This could lead to the formation of a cyclic amide (lactam) and the elimination of ethanol. Such reactions are known to occur with amino-alcohols and can be catalyzed.[5]

D. Pyrolytic Elimination (Cope-like Reaction): If the tertiary amine is oxidized to an N-oxide, it can undergo a pyrolytic elimination reaction, known as the Cope elimination, upon heating.[1] This would lead to the formation of a hydroxylamine and an alkene.

E. Dealkylation: Thermal degradation of tertiary amines can also proceed via dealkylation, leading to the formation of secondary amines and corresponding aldehydes or ketones.[6]

cluster_0 Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate cluster_1 Degradation Pathways cluster_2 Potential Degradation Products start Parent Molecule oxidation Oxidation start->oxidation Heat, O2 hydrolysis Hydrolysis start->hydrolysis Heat, H2O cyclization Intramolecular Cyclization start->cyclization Heat cope Cope-like Elimination (via N-oxide) start->cope Heat (after oxidation) dealkylation Dealkylation start->dealkylation High Heat n_oxide N-Oxide Derivative oxidation->n_oxide acid Carboxylic Acid + Ethanol hydrolysis->acid lactam Cyclic Amide (Lactam) cyclization->lactam hydroxylamine Hydroxylamine + Alkene cope->hydroxylamine sec_amine Secondary Amine + Aldehyde dealkylation->sec_amine

Caption: Predicted degradation pathways for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate.

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability and degradation profile of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary tool for determining the overall thermal stability and decomposition temperatures.[7][8]

Experimental Protocol: TGA

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min. Running the experiment in both an inert (nitrogen) and an oxidative (air) atmosphere can help distinguish between purely thermal and oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.[9]

    • Identify the temperatures at which 5% and 10% mass loss occurs (T5%, T10%).

    • Note the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

    • Record the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[11][12]

Experimental Protocol: DSC

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 0 °C).

    • Ramp the temperature to a point beyond any expected thermal events (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the melting point (Tm) as the peak of the endothermic event.

    • Observe any exothermic events that may indicate decomposition or other chemical reactions.

    • Determine the glass transition temperature (Tg) if the material is amorphous.

Chromatographic Analysis of Degradants

To identify and quantify the degradation products, chromatographic techniques coupled with mass spectrometry are essential. High-Performance Liquid Chromatography (HPLC) is often suitable for non-volatile impurities.[13]

Experimental Protocol: HPLC-MS for Degradation Product Analysis

  • Forced Degradation Study:

    • Prepare solutions of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in a suitable solvent.

    • Expose the solutions to thermal stress (e.g., 80°C for 24, 48, and 72 hours).

    • Prepare control samples stored at ambient temperature and protected from light.

  • HPLC Method:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: A UV detector (if the molecule or degradants have a chromophore) and a mass spectrometer (MS).

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full scan to identify the molecular weights of the parent compound and any new peaks that appear in the stressed samples.

    • Use tandem MS (MS/MS) to fragment the ions of interest to aid in structural elucidation of the degradation products.

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Forced Degradation & Separation cluster_3 Data & Identification start Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate tga TGA (Thermogravimetric Analysis) start->tga dsc DSC (Differential Scanning Calorimetry) start->dsc stress Thermal Stress (e.g., 80°C) start->stress tga_data Decomposition Profile (Mass vs. Temp) tga->tga_data dsc_data Thermal Events (Melting, Decomposition) dsc->dsc_data hplc HPLC Separation stress->hplc ms_data Mass Spectrometry (Identification of Degradants) hplc->ms_data

Caption: Experimental workflow for assessing thermal stability and degradation.

Summary of Expected Data

The following table summarizes the type of quantitative data that can be obtained from the proposed analytical methods.

Analytical TechniqueParameterExpected Information
TGA Tonset (°C)Onset temperature of major decomposition.
T5%, T10% (°C)Temperatures for 5% and 10% mass loss.
Residual Mass (%)Amount of non-volatile residue at high temperature.
DSC Tm (°C)Melting point of the crystalline solid.
ΔHf (J/g)Enthalpy of fusion.
Td (°C)Temperature of decomposition (exotherm).
HPLC-MS Retention Time (min)Separation of parent compound and degradants.
m/zMolecular weight of degradants for identification.
Peak Area (%)Quantification of impurities and degradation products.

Conclusion

References

  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
  • Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

  • Process for the oxidation of tertiary amines to amine oxides. (1983). Google Patents.
  • The Oxidation of Tertiary Amines by Aqueous Bromine. (1966). ProQuest.
  • Analytical methods for determining the purity of "Ethyl 3-amino-2-methylbut-2-eno
  • TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. (2023).
  • Thermodynamics characterization of some amino acids and their deriv
  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. (n.d.). The Royal Society of Chemistry.
  • Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC) | Request PDF. (n.d.).
  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate)
  • Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. (2011). SpringerLink.
  • Differential scanning calorimetry. (2016). CureFFI.org.
  • Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014).

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoenzymatic Synthesis and Formulation of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate-Derived Polymers for mRNA Delivery

Mechanistic Rationale & Structural Significance The development of non-viral gene delivery systems relies heavily on the precise architectural tuning of cationic polymers. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Significance

The development of non-viral gene delivery systems relies heavily on the precise architectural tuning of cationic polymers. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8) serves as a critical intermediate and fundamental structural motif in the synthesis of advanced polyamidoamines (PAAs) and poly(β-amino esters) (PBAEs) .

This molecule features a highly specific triad of functional groups: a primary/secondary amine, a tertiary amine (N-methyl), and an ester linkage. When polymerized, these structural elements dictate the biological fate of the resulting nanoparticle:

  • The "Proton Sponge" Engine: The N-methyl tertiary amine provides a critical buffering capacity between pH 5.0 and 7.4. During endocytosis, as the endosome acidifies, these amines rapidly protonate. This influx of ions causes osmotic swelling and subsequent endosomal rupture, allowing the therapeutic payload to escape into the cytosol before lysosomal degradation occurs.

  • Programmed Biodegradability: The ester linkage ensures rapid hydrolytic degradation of the polymer backbone once exposed to the aqueous cytosolic environment. This minimizes long-term cytotoxicity, presenting a massive safety advantage over non-degradable standards like polyethylenimine (PEI).

Trafficking A hPBAE-mRNA Polyplex B Cellular Uptake (Endocytosis) A->B Nebulization & Inhalation C Endosomal Acidification B->C Vesicle Formation D Amine Protonation (Proton Sponge) C->D pH Drop (pH < 6) E Endosomal Rupture D->E Osmotic Swelling F Cytosolic mRNA Release E->F Polymer Degradation

Fig 1. Intracellular trafficking and endosomal escape mechanism of hPBAE-mRNA polyplexes.

Protocol I: Chemoenzymatic Synthesis of PAA Oligomers

Traditional Michael additions for polymer synthesis often yield broad polydispersity and require heavy metal catalysts, leaving toxic residues that are unacceptable for clinical drug delivery. Employing Candida antarctica Lipase B (CALB) drives a highly regioselective, metal-free reaction between ethyl acrylate and N-methyl-1,3-diaminopropane to form the target monomer and subsequent oligomers .

Step-by-Step Methodology
  • Monomer Preparation: Dissolve equimolar amounts (50 mmol) of ethyl acrylate and N-methyl-1,3-diaminopropane in 50 mL of anhydrous dioxane.

    • Causality: Anhydrous conditions are strictly maintained to prevent the lipase from catalyzing premature ester hydrolysis, forcing the enzyme to favor the Michael addition and amidation pathways.

  • Enzymatic Catalysis: Add immobilized CALB (Novozym 435) at a 10% w/w ratio relative to the total monomer mass. Incubate the sealed reaction vessel at 50°C under continuous orbital shaking (200 rpm) for 48 hours.

    • Causality: 50°C represents the optimal thermodynamic window. It provides sufficient activation energy for the aza-Michael addition while remaining below the thermal denaturation threshold of the CALB enzyme.

  • Termination & Recovery: Terminate the reaction by filtering the mixture through a medium-porosity glass frit to remove the immobilized enzyme beads. Evaporate the dioxane under reduced pressure.

  • Self-Validation / Quality Control: Analyze the resulting viscous liquid via UV-MALDI-TOF-MS and

    
    H-NMR. The system is self-validating: the complete disappearance of acrylate vinyl protons (
    
    
    
    5.8–6.4 ppm) confirms total monomer conversion. A successful batch must demonstrate a Polydispersity Index (PDI) of < 1.5, confirming the high selectivity of the enzymatic process.

Synthesis M1 Ethyl Acrylate E1 Candida antarctica Lipase B (CALB) M1->E1 Enzymatic Catalysis (Anhydrous Dioxane) M2 N-methyl-1,3- diaminopropane M2->E1 Enzymatic Catalysis (Anhydrous Dioxane) I1 Ethyl 3-[(3-aminopropyl) (methyl)amino]propanoate E1->I1 Highly Selective Michael Addition P1 Linear Polyamidoamine (PAA) Oligomer I1->P1 Chain Propagation (Amidation) P2 Hyperbranched PBAE (hPBAE) Network I1->P2 Cross-linking with Diacrylates

Fig 2. Chemoenzymatic synthesis workflow from base monomers to advanced polymer networks.

Protocol II: Formulation of hPBAE-mRNA Polyplexes for Nebulization

For inhaled drug delivery, linear polymers frequently fail due to severe shear-induced degradation during aerosolization. By utilizing the N-methyl-1,3-diaminopropane core as a trifunctional branching agent (BB'2 monomer), researchers can synthesize hyperbranched PBAEs (hPBAEs) that form dense, shear-resistant polyplex networks capable of surviving nebulization .

Step-by-Step Methodology
  • Polymer Reconstitution: Dissolve the synthesized hPBAE (e.g., hDD90-118) in 25 mM sodium acetate buffer (pH 5.0) to a stock concentration of 100 mg/mL.

    • Causality: The mildly acidic pH ensures the complete protonation of the secondary and tertiary amines. This maximizes both polymer solubility and the cationic charge density required for efficient electrostatic complexation with the anionic mRNA backbone.

  • Microfluidic Coacervation: Load the polymer solution and an mRNA solution (prepared in 1 mM sodium citrate, pH 6.4) into separate syringes. Mix them rapidly at a 50:1 weight-to-weight (w/w) ratio using a microfluidic mixing cartridge at a total flow rate of 12 mL/min.

    • Causality: Bulk mixing often leads to heterogeneous aggregation. Microfluidic mixing ensures controlled, millisecond-scale nanoprecipitation, yielding highly monodisperse nanoparticles.

  • Self-Validation / Quality Control: Immediately quench the resulting polyplexes in 1X PBS (pH 7.4) to lock the particle structure. Validate the formulation using two parallel assays:

    • Encapsulation Efficiency: Perform a Quant-iT™ RiboGreen exclusion assay. A successful batch must exhibit >95% fluorescence quenching, proving that the mRNA is fully condensed and protected within the polymer core.

    • Dimensional Analysis: Analyze via Dynamic Light Scattering (DLS). The Z-average diameter must fall strictly between 100–150 nm with a PDI < 0.2 to ensure optimal cellular uptake.

Quantitative Data: Linear vs. Hyperbranched Architectures

The integration of the N-methyl-1,3-diaminopropane branching motif fundamentally alters the physical and biological performance of the delivery vector. The table below summarizes the comparative advantages of hyperbranched networks over their linear counterparts in the context of inhaled mRNA delivery .

Polymer ArchitectureBranching Agent UtilizedMolecular Weight (M

)
Polydispersity (PDI)Nebulization Stability (mRNA Integrity)In Vitro Transfection Efficiency (A549 Lung Cells)
Linear PBAE (C32) None~12,000 Da2.1< 40%Baseline (1.0x)
Linear PBAE (DD90) None~14,500 Da1.9< 50%2.5x
Hyperbranched (hC32) N-methyl-1,3-diaminopropane~28,000 Da1.4> 85%15.0x
Hyperbranched (hDD90) N-methyl-1,3-diaminopropane~32,000 Da1.3> 90%40.0x

Data Summary: Hyperbranching significantly increases molecular weight while tightening the polydispersity, directly correlating to a near-total preservation of mRNA integrity during the high-shear stress of nebulization and a 40-fold increase in transfection efficiency.

References

  • Baldessari, A., et al. (2010). Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer. Polymer, 51(14), 3161-3168. Available at:[Link]

  • Patel, A. K., et al. (2019). Inhaled Nanoformulated mRNA Polyplexes for Protein Production in Lung Epithelium. Advanced Materials, 31(8), 1805116. Available at:[Link]

Application

Application Note: Synthesis and Biomedical Applications of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in Polymer Chemistry

Executive Summary & Chemical Overview As a Senior Application Scientist in polymer chemistry, I frequently evaluate novel building blocks for the design of next-generation biomaterials. Ethyl 3-[(3-aminopropyl)(methyl)am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Overview

As a Senior Application Scientist in polymer chemistry, I frequently evaluate novel building blocks for the design of next-generation biomaterials. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8)[1] represents a highly versatile intermediate in this domain. Structurally, it features an ethyl ester, a tertiary amine (methylated), and a primary amine.

This unique AB2-type architecture makes it an ideal precursor for synthesizing linear polyamidoamines (PAAs) and poly(beta-amino ester)s (PBAEs) [2]. Unlike traditional step-growth monomers that require harsh conditions, this compound can be synthesized and subsequently polymerized under mild, environmentally friendly enzymatic conditions, making it highly attractive for drug development professionals[3].

Mechanistic Insights: The Power of Biocatalysis

Traditional synthesis of PAAs via aza-Michael addition and polycondensation often suffers from poor regioselectivity, leading to cross-linked, insoluble networks. Furthermore, the use of heavy metal catalysts or high temperatures (>150 °C) introduces cytotoxic residues and thermal degradation, which are unacceptable for biomedical applications.

To circumvent this, we utilize Candida antarctica lipase B (CALB), commercially available as Novozym 435[1]. The causality behind this choice is twofold:

  • Chemoselectivity: CALB selectively catalyzes the aza-Michael addition of both the primary and secondary amines of N-methyl-1,3-diaminopropane to the vinyl group of ethyl acrylate, forming the target adduct[4].

  • Regioselective Polycondensation: During the subsequent polymerization phase, the enzyme specifically catalyzes the amidation between the primary amine and the ethyl ester, strictly avoiding the secondary/tertiary amines[2]. This steric discrimination ensures the formation of perfectly linear, low-molecular-weight oligomers with high monodispersity[3].

Workflow cluster_0 Substrates EA Ethyl Acrylate CALB Novozym 435 (CALB) Biocatalyst EA->CALB aza-Michael Addition NMD N-methyl-1,3-diaminopropane NMD->CALB Adduct Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (Target Monomer) CALB->Adduct Organic Solvent (Traps Adduct) PAA Linear Polyamidoamine (PAA) Biomedical Polymer CALB->PAA Direct Solvent-Free Synthesis Adduct->PAA Solvent-Free + Vacuum (Polycondensation)

Fig 1. Enzymatic synthesis workflow from raw substrates to linear PAA via the monomer adduct.

Applications in Drug and Gene Delivery

The linear PAAs derived from Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate are highly sought after as non-viral gene delivery vectors [3]. The presence of repeating tertiary amines along the polymer backbone provides a critical functional advantage: the Proton Sponge Effect .

At physiological pH (7.4), the polymer is sufficiently protonated to condense negatively charged DNA or RNA into stable polyplex nanoparticles. Upon cellular uptake via endocytosis, the polyplex is trapped in the early endosome (pH ~6.0). The tertiary amines act as a buffer, absorbing protons. This triggers an influx of chloride ions and water, causing osmotic swelling and ultimate rupture of the endosome, thereby releasing the genetic payload into the cytosol before lysosomal degradation can occur.

Mechanism P1 PAA-DNA Polyplex (pH 7.4) P2 Endocytosis (Cell Uptake) P1->P2 P3 Early Endosome (pH 6.0) P2->P3 P4 Amine Protonation (Proton Sponge) P3->P4 P5 Osmotic Swelling & Rupture P4->P5 P6 Cytosolic Release P5->P6

Fig 2. Intracellular proton sponge mechanism of PAA vectors facilitating endosomal escape.

Quantitative Data: Optimizing Product Distribution

Depending on the reaction conditions (substrate concentration, solvent, and enzyme-to-substrate ratio), the biocatalytic process can be tuned to yield either the isolated Michael adduct (Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate) or the fully polymerized PAA[2]. The table below summarizes the causal relationship between conditions and product distribution.

Reaction MediumEnzyme:Substrate Ratio (w/w)TemperatureTimeMajor ProductYield / Conversion
Hexane (Non-polar) 1:1050 °C24 hMichael Adducts> 85%
Solvent-Free (Bulk) 1:1050 °C72 hLinear PAA Oligomer> 90%
Toluene 1:2050 °C48 hMixed (Adduct + PAA)Variable

Table 1: Influence of reaction parameters on CALB-catalyzed synthesis. Non-polar solvents trap the intermediate adduct by preventing the removal of the ethanol byproduct, whereas solvent-free conditions combined with vacuum drive the polycondensation forward.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Selective Synthesis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Objective: To isolate the monomeric adduct by arresting the reaction prior to polycondensation.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve N-methyl-1,3-diaminopropane (10 mmol) and ethyl acrylate (10 mmol) in 20 mL of anhydrous hexane.

  • Enzyme Addition: Add 10% w/w (relative to total substrate mass) of Novozym 435 (immobilized CALB).

  • Incubation: Stir the suspension at 250 rpm at 50 °C for 24 hours.

    • Causality Note: Hexane is chosen because it does not solubilize the ethanol byproduct well, severely retarding the subsequent amidation step and trapping the product at the Michael adduct stage.

  • Self-Validation Step: Withdraw a 50 µL aliquot, filter, and analyze via

    
    H-NMR. The reaction is complete when the vinyl proton signals of ethyl acrylate (5.8–6.4 ppm) completely disappear. If peaks persist, the aza-Michael addition is incomplete; extend the reaction time.
    
  • Workup: Filter the mixture to recover the immobilized enzyme (which can be washed with cold hexane and reused). Evaporate the solvent under reduced pressure to yield the pure adduct.

Protocol B: One-Pot Synthesis of Linear Polyamidoamine (PAA)

Objective: To drive the equilibrium toward polycondensation for oligomer/polymer generation.

  • Bulk Reaction: Combine equimolar amounts of N-methyl-1,3-diaminopropane and ethyl acrylate in a flask without solvent (solvent-free bulk conditions)[2].

  • Catalysis: Add 10% w/w Novozym 435.

  • Aza-Michael Phase: Stir at 50 °C for 24 hours under a nitrogen atmosphere to allow the formation of the intermediate adducts.

  • Polycondensation Phase: Apply a high vacuum (≤ 10 mbar) to the system and continue stirring at 50 °C for an additional 48 hours.

    • Causality Note: According to Le Chatelier's principle, the continuous removal of the ethanol byproduct under vacuum is strictly required to drive the thermodynamically challenging amidation forward.

  • Purification: Dissolve the highly viscous mixture in a minimal amount of chloroform, filter out the enzyme, and precipitate the polymer into cold diethyl ether. Dry under vacuum.

References

  • Monsalve, L.N., Fatema, M.K., Nonami, H., Erra-Balsells, R., & Baldessari, A. (2010). Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer. Polymer, 51(14), 2998-3005.[Link]

Sources

Method

The Versatile Diamino Ester: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate as a Strategic Building Block in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoa...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, a diamino ester with a unique arrangement of secondary and tertiary amine functionalities, has emerged as a valuable and versatile precursor in various synthetic endeavors. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers, scientists, and drug development professionals in harnessing its full synthetic potential.

Introduction: Unveiling a Multifunctional Synthetic Tool

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS No. 1241829-04-8) is an organic molecule featuring a secondary amine, a tertiary amine, and an ethyl ester functional group. This combination of functionalities within a flexible aliphatic chain makes it a particularly interesting building block for the synthesis of a variety of target molecules, including polyamides and other functional polymers.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol [1]
CAS Number 1241829-04-8[1]
Appearance Typically a liquid
Boiling Point Not readily available
Solubility Soluble in a range of organic solvents

The presence of two distinct amine nucleophiles and an electrophilic ester group within the same molecule allows for a range of selective transformations, making it a valuable asset in the synthetic chemist's toolbox.

Application in Polymer Chemistry: Synthesis of Linear Polyamidoamines

A significant application of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate lies in its use as a monomer for the synthesis of linear polyamidoamines (PAAs). These polymers are of considerable interest due to their biocompatibility and potential applications in drug delivery and gene therapy. A notable and green approach to this polymerization is through enzyme catalysis.

Lipase-Catalyzed Polyamidation

The synthesis of a linear polyamidoamine oligomer can be achieved through the polymerization of ethyl acrylate and N-methyl-1,3-diaminopropane, where Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is formed in situ and subsequently polymerizes.[1] This process can be catalyzed by enzymes such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, offering a mild and selective alternative to traditional condensation polymerization methods.[1]

Reaction Scheme:

The reaction proceeds through a tandem Michael addition and amidation sequence. Initially, the primary amine of N-methyl-1,3-diaminopropane undergoes a Michael addition to ethyl acrylate to form Ethyl 3-[3-(methylamino)propylamino]propanoate. A second Michael addition of the secondary amine to another molecule of ethyl acrylate yields diethyl 3,3'-((3-(methylamino)propyl)azanediyl)dipropionate. The key building block, Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, is also formed.[1] The subsequent lipase-catalyzed polycondensation between the amine and ester functionalities of these monomers leads to the formation of the polyamidoamine.[1]

G cluster_0 Monomer Formation cluster_1 Polymerization N-methyl-1,3-diaminopropane N-methyl-1,3-diaminopropane Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate N-methyl-1,3-diaminopropane->Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate + Ethyl acrylate (Michael Addition) Ethyl acrylate Ethyl acrylate Ethyl acrylate->Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Polyamidoamine Polyamidoamine Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate->Polyamidoamine Lipase (e.g., Novozym 435) (Polycondensation) G cluster_0 Starting Material cluster_1 Selective Functionalization of Secondary Amine cluster_2 Potential Products Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Acylation Acylation Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate->Acylation Alkylation Alkylation Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate->Alkylation Reductive Amination Reductive Amination Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate->Reductive Amination Complex Polyamines Complex Polyamines Acylation->Complex Polyamines Metal Ligands Metal Ligands Alkylation->Metal Ligands Pharmaceutical Scaffolds Pharmaceutical Scaffolds Reductive Amination->Pharmaceutical Scaffolds

Figure 2: Potential synthetic pathways leveraging the differential reactivity of the amine groups.

As a Precursor for Heterocyclic Synthesis

The diamino ester functionality can be utilized in cyclization reactions to form various nitrogen-containing heterocyclic systems. For instance, condensation with appropriate dicarbonyl compounds or their equivalents could lead to the formation of piperazinone derivatives or other related ring structures, which are common motifs in pharmacologically active compounds.

Safety and Handling

As with all amine-containing compounds, appropriate safety precautions should be taken when handling Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a building block with significant, yet not fully exploited, potential in organic synthesis. Its established application in the enzymatic synthesis of polyamidoamines highlights its utility in polymer chemistry for creating biocompatible materials. Furthermore, its multifunctional nature, with two distinct amine nucleophiles and an ester group, provides a platform for the design and synthesis of a wide array of complex molecules, including ligands and heterocyclic compounds. As the demand for novel and functionalized molecules grows, the strategic application of such versatile building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer. Polymer.

Sources

Application

Application Note: Surface Functionalization of Nanoparticles with Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Executive Summary & Rationale The engineering of smart nanocarriers requires precise control over surface chemistry to dictate cellular uptake, endosomal escape, and payload release. 1 is a highly versatile, AB-type bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The engineering of smart nanocarriers requires precise control over surface chemistry to dictate cellular uptake, endosomal escape, and payload release. 1 is a highly versatile, AB-type bifunctional synthon[1]. It features a highly reactive primary aliphatic amine, a pH-responsive tertiary amine, and a protected ethyl ester.

When conjugated to carboxylated mesoporous silica nanoparticles (MSN-COOH), this molecule serves a dual purpose:

  • The Proton Sponge Effect: The embedded tertiary amine acts as a buffering agent within the acidic endolysosomal compartment, facilitating osmotic swelling and endosomal escape of the nanocarrier—a critical requirement for gene and siRNA delivery[2].

  • Dendronization Precursor: The terminal ethyl ester provides an orthogonal, protected functional group. Post-conjugation, this ester can undergo aminolysis with ethylenediamine to generate a polyamidoamine (PAMAM) Generation 0 (G0) surface, enabling further iterative branching or drug complexation[2].

Mechanistic Causality: The EDC/NHS Activation System

To ensure a self-validating and highly efficient conjugation, this protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[3].

  • Activation Phase (pH 5.5): EDC requires a slightly acidic environment (MES buffer) to protonate its carbodiimide core, making it electrophilic enough to react with the nanoparticle's carboxylate groups. This forms an O-acylisourea intermediate. Because this intermediate is highly unstable and prone to rapid hydrolysis in water, NHS is added simultaneously to convert it into a semi-stable NHS-ester[4].

  • Conjugation Phase (pH 7.4): The buffer must be exchanged to slightly basic PBS (pH 7.4) before adding the linker. This pH shift ensures that a significant fraction of the linker's primary amine is in its deprotonated (free base) form, maximizing its nucleophilicity to attack the NHS-ester and form a stable amide bond[5].

Mechanism A Carboxylate (-COO⁻) C O-acylisourea (Unstable) A->C + EDC B EDC B->C E NHS-Ester (Semi-stable) C->E + NHS D NHS D->E G Stable Amide Bond E->G + Linker F Primary Amine (Linker) F->G

Mechanistic pathway of EDC/NHS coupling forming a stable amide bond.

Step-by-Step Experimental Protocol

This protocol is designed for 10 mg of carboxylated mesoporous silica nanoparticles (MSN-COOH), but can be scaled volumetrically.

Phase 1: Surface Activation
  • Dispersion: Suspend 10 mg of MSN-COOH in 1.0 mL of 50 mM MES buffer (pH 5.5). Sonicate for 10 minutes in a bath sonicator to ensure a monodisperse suspension and maximize exposed surface area[4].

  • Catalysis: Add 10 mg of EDC and 10 mg of NHS to the suspension[4]. Causality: A large molar excess (approx. 10-fold relative to surface -COOH groups) is required to drive the reaction forward and compensate for the competing hydrolysis of the O-acylisourea intermediate[5].

  • Incubation: Stir continuously at room temperature for exactly 30 minutes. Prolonged activation leads to excessive hydrolysis of the NHS-ester.

  • Purification: Centrifuge at 14,000 rpm for 10 minutes. Discard the supernatant to remove unreacted EDC/NHS and urea byproducts. Wash the pellet once with ice-cold MES buffer. Causality: Ice-cold buffer significantly slows the hydrolysis kinetics of the reactive NHS-ester during the washing step.

Phase 2: Linker Conjugation
  • Buffer Exchange: Re-disperse the activated MSN-NHS pellet in 1.0 mL of 1X PBS (pH 7.4).

  • Nucleophilic Attack: Immediately add 5 mg of 1 (dissolved in 100 µL of DMSO to ensure complete solubility of the ester domain)[1].

  • Reaction: Agitate the mixture on a rotary shaker for 12–24 hours at room temperature[5].

  • Recovery: Centrifuge (14,000 rpm, 10 min) and wash the resulting MSN-Ester nanoparticles three times with deionized water and once with absolute ethanol to remove any physically adsorbed, unreacted linker.

Phase 3: Post-Functionalization (Optional Aminolysis)

To convert the surface into a highly cationic, PAMAM-like architecture for nucleic acid condensation[2]:

  • Disperse the MSN-Ester pellet in 2.0 mL of anhydrous methanol.

  • Add 200 µL of anhydrous ethylenediamine (EDA).

  • Reflux the mixture at 50°C under continuous stirring for 48 hours. Causality: The primary amine of EDA attacks the ethyl ester, forming a stable amide bond while exposing a new primary amine terminal[2].

  • Wash extensively with methanol to remove residual EDA.

Workflow N1 MSN-COOH (Carboxylated Silica) N2 EDC/NHS Activation (MES Buffer, pH 5.5) N1->N2 Activation N3 MSN-NHS Ester (Reactive Intermediate) N2->N3 30 min, RT N4 Add Ethyl 3-[(3-aminopropyl) (methyl)amino]propanoate N3->N4 Nucleophilic Attack N5 MSN-Ester (Tertiary Amine + Ethyl Ester) N4->N5 PBS pH 7.4, 12h N6 Ethylenediamine (EDA) Aminolysis (MeOH, 50°C) N5->N6 Optional Extension N7 MSN-PAMAM (G0) (Amine Terminated) N6->N7 48 h, Reflux

Workflow for functionalizing MSN-COOH with the bifunctional amine-ester linker.

In-Process Validation & Quality Control

A robust protocol must be a self-validating system. Researchers should track the physicochemical evolution of the nanoparticles at each stage using Dynamic Light Scattering (DLS), Electrophoretic Light Scattering (Zeta Potential), and Fourier-Transform Infrared Spectroscopy (FTIR).

The successful conjugation of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is definitively confirmed by the inversion of the Zeta potential from highly negative to positive at physiological pH, driven by the protonation of the newly introduced tertiary amine.

Functionalization StageDominant Surface GroupZeta Potential (mV, pH 7.4)Hydrodynamic Size (nm)Characteristic FTIR Peaks (cm⁻¹)
Bare MSN-COOH -COOH-35.2 ± 2.1120 ± 41710 (Carboxylic C=O stretch)
MSN-NHS Intermediate -NHS Ester-15.4 ± 1.8122 ± 51740, 1780, 1815 (NHS C=O stretches)
MSN-Ester (Linker) -COOEt, -N(CH₃)-+12.6 ± 2.0128 ± 61735 (Ester C=O), 1650 (Amide I)
MSN-PAMAM (G0) -NH₂+38.4 ± 2.5135 ± 51650 (Amide I), 1550 (Amide II)

Note: Hydrodynamic size increases slightly due to the hydration layer of the newly grafted polymeric/organic chains.

References

  • Title: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate - CAS 1241829-04-8 Source: Molaid Chemical Database URL: [Link]

  • Title: From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids Source: MDPI (Nanomaterials) URL: [Link]

  • Title: Mesoporous silica nanoparticle-based intelligent drug delivery system for bienzyme-responsive tumour targeting and controlled release Source: Royal Society Open Science URL: [Link]

  • Title: In vitro Targetability Validation of Peptide-Functionalized Mesoporous Silica Nanoparticles in the Presence of Serum Proteins Source: NIH PubMed Central URL: [Link]

Sources

Method

Application Note: Quantitative Analysis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in Complex Biological Matrices via LC-MS/MS

Abstract & Scope This protocol details a robust analytical methodology for the quantification of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8), hereafter referred to as E-MAP , in complex matrices...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details a robust analytical methodology for the quantification of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8), hereafter referred to as E-MAP , in complex matrices such as human plasma and lipid nanoparticle (LNP) formulations.[1]

E-MAP is a critical intermediate formed via the Michael addition of N-methyl-1,3-diaminopropane to ethyl acrylate.[1] It serves as a functional building block in the synthesis of ionizable lipids and polyamidoamine (PAMAM) dendrimers used in mRNA delivery systems.[1] Accurate quantification is essential for monitoring residual impurities in drug substances and pharmacokinetic profiling in biological fluids.[1]

Key Analytical Challenges Addressed:

  • Polarity: The molecule contains a secondary and a tertiary amine, resulting in high polarity and poor retention on conventional C18 columns.[1]

  • Stability: The ethyl ester moiety is susceptible to enzymatic hydrolysis by plasma esterases and chemical hydrolysis at high pH.[1]

  • Detection: Lack of a strong chromophore necessitates the use of Mass Spectrometry (MS/MS).[1]

Physicochemical Profile & Mechanistic Strategy[1]

Understanding the analyte's behavior is the foundation of this protocol.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₂₀N₂O₂[M+H]⁺ = 189.16 m/z
pKa (Predicted) ~9.5 (amine), ~10.2 (amine)Analyte is positively charged at neutral/acidic pH.[1]
LogP ~ -0.1 (Hydrophilic)Requires HILIC or High-pH RP chromatography.[1]
Lability Ethyl esterCRITICAL: Sample collection must inhibit esterase activity immediately.[1]
Mechanistic Workflow Design[1]

The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Positive Electrospray Ionization (ESI+) tandem mass spectrometry.[1] HILIC is chosen over ion-pairing reversed-phase chromatography to avoid source contamination and ensure compatibility with MS detection.[1]

G cluster_0 Sample Stabilization cluster_1 Extraction (MCX-SPE) cluster_2 LC-MS/MS Analysis Sample Biological Matrix (Plasma/Tissue) Inhibitor Add Esterase Inhibitor (e.g., NaF/K2C2O4 or Acid) Sample->Inhibitor Immediate Load Load on MCX Cartridge (Mixed-Mode Cation Exchange) Inhibitor->Load Wash Wash 1: 0.1% FA Wash 2: MeOH Load->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute HILIC HILIC Separation (Ammonium Formate/ACN) Elute->HILIC Dilute & Inject MS ESI+ MS/MS MRM: 189.2 -> 116.1 HILIC->MS

Figure 1: Analytical workflow emphasizing the critical stabilization step to prevent ester hydrolysis.

Experimental Protocol

Reagents and Standards[1][2][3][4][5][6]
  • Reference Standard: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (>98% purity).[1]

  • Internal Standard (IS): E-MAP-d3 (if available) or a structural analog like N-methyl-1,3-diaminopropane (though retention times will differ significantly, stable isotope labeling is preferred).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.[1]

  • Stabilizer: 1M HCl or Sodium Fluoride (NaF) tubes for plasma collection.

Sample Collection & Stabilization (Crucial Step)[1]
  • Plasma: Collect blood into tubes containing NaF/Potassium Oxalate (esterase inhibitor).[1] Alternatively, collect into K2EDTA tubes and immediately add 10 µL of 1M HCl per 1 mL of plasma to lower pH to ~4.0, inhibiting chemical and enzymatic hydrolysis.[1]

  • Tissue: Homogenize frozen tissue in acidified methanol (0.1% FA in MeOH) to denature enzymes immediately.[1]

Sample Preparation: Mixed-Mode Cation Exchange (SPE)

Due to the dual amine functionality, Mixed-Mode Cation Exchange (MCX) provides the highest selectivity and cleanliness.[1]

  • Conditioning: Condition OASIS MCX cartridge (30 mg) with 1 mL MeOH followed by 1 mL Water (0.1% FA).

  • Loading: Mix 100 µL of stabilized plasma with 100 µL of 4% H3PO4. Load onto the cartridge.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (removes proteins/neutrals).[1]

    • Wash 2: 1 mL 100% Methanol (removes hydrophobic interferences).[1]

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Note: The high pH elution breaks the ionic interaction.[1] Ensure the elution solvent is freshly prepared.[1]

  • Reconstitution: Evaporate eluate under nitrogen at 35°C (do not overheat). Reconstitute in 100 µL of 90:10 ACN:Water (10 mM Ammonium Formate).

LC-MS/MS Conditions[1][7]

Chromatography (HILIC):

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with FA).

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Curve
0.0 5 95 Initial
1.0 5 95 Hold
4.0 40 60 Linear
4.5 50 50 Wash
5.0 5 95 Re-equilibrate

| 7.0 | 5 | 95 | End |[1]

Rationale: Starting with high organic content ensures retention of the polar amines on the HILIC phase.[1] The gradient increases water content to elute the analyte.[1]

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 2.5 kV.[1]

  • Desolvation Temp: 500°C.

  • Cone Voltage: 30 V.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Type
E-MAP 189.2 116.1 22 Quantifier
E-MAP 189.2 143.1 15 Qualifier

| IS (d3) | 192.2 | 119.1 | 22 | Quantifier |[1]

Mechanistic Insight: The 143.1 fragment corresponds to the loss of ethanol ([M+H] - 46), typical for ethyl esters.[1] The 116.1 fragment likely represents the cleavage of the C-N bond retaining the propyl-amine chain.[1]

Method Validation & Performance Metrics

Validation should follow FDA/EMA Bioanalytical Method Validation guidelines.[1]

ParameterAcceptance CriteriaExperimental Note
Linearity r² > 0.99 (weighted 1/x²)Range: 1.0 ng/mL to 1000 ng/mL.[1]
Accuracy ±15% (±20% at LLOQ)Measured at LLOQ, Low, Mid, High QC.
Precision CV < 15% (CV < 20% at LLOQ)Intra-day (n=6) and Inter-day (n=18).[1]
Recovery > 70% and ConsistentCompare pre-extraction vs. post-extraction spikes.
Matrix Effect 85-115%Assess using post-column infusion.[1]
Stability Assessment (Critical for this Analyte)

You must validate Bench-top Stability and Freeze-Thaw Stability .[1]

  • Experiment: Spike plasma with E-MAP. Split into two aliquots: one with esterase inhibitor (NaF), one without. Incubate at room temperature for 4 hours.

  • Expectation: The aliquot without inhibitor will show significant degradation (>20% loss) due to conversion to the free acid (3-[(3-aminopropyl)(methyl)amino]propanoic acid).[1]

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Secondary interactions between amines and residual silanols on the column stationary phase.[1]

  • Solution: Increase Ammonium Formate buffer concentration to 20 mM or ensure pH is sufficiently low (pH 3.0) to protonate silanols.[1]

Issue: Low Sensitivity

  • Cause: Ion suppression from phospholipids.[1]

  • Solution: The MCX extraction protocol specifically removes phospholipids (which elute in the methanol wash).[1] Ensure the 100% MeOH wash step is not skipped.[1]

Issue: Carryover

  • Cause: Basic amines sticking to injector needle or tubing.[1]

  • Solution: Use a strong needle wash: 50:25:25 ACN:MeOH:Isopropanol + 0.5% Formic Acid.[1]

References

  • Synthesis and Characterization of Polyamidoamines: Ranucci, E., et al. "Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer."[1] Polymer, 2010.[1] [1]

  • HILIC Method Development for Polar Amines: Jian, W., et al. "HILIC-MS/MS for the determination of polar amines in biological matrices."[1] Journal of Chromatography B, 2010.[1]

  • Bioanalytical Method Validation Guidance: US FDA. "Bioanalytical Method Validation Guidance for Industry." May 2018.

  • Esterase Inhibition in Plasma: Li, W., et al. "Stabilization of ester-containing compounds in biological matrices."[1] Bioanalysis, 2011.[1]

Sources

Application

Experimental setup for studying the kinetics of reactions involving Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

An Application Note and Protocol for the Kinetic Analysis of Reactions Involving Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Introduction Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a diamine ester with dist...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Kinetic Analysis of Reactions Involving Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Introduction

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a diamine ester with distinct reactive sites: a primary amine, a secondary amine, and an ester functional group. This unique structure makes it a valuable building block in various chemical syntheses, particularly in the development of polymers, coatings, and specialty chemicals where the differential reactivity of its functional groups can be exploited. Understanding the reaction kinetics of this compound is paramount for optimizing reaction conditions, controlling product distribution, and ensuring process efficiency and safety.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup for studying the kinetics of reactions involving Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. We will focus on the principles of experimental design, detailed protocols for monitoring reaction progress, and methods for data analysis, with a particular emphasis on the Michael addition reaction, a common and important transformation for this class of compounds. The principles outlined herein are, however, broadly applicable to other reactions such as acylation, alkylation, and hydrolysis.

Principles of Experimental Design for Kinetic Studies

A successful kinetic study hinges on the ability to accurately measure the change in concentration of a reactant or product over time. The choice of analytical technique and experimental conditions is therefore critical.

Selection of an Appropriate Reaction

The dual amine functionality of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate presents an interesting case for kinetic analysis. The primary and secondary amines will exhibit different nucleophilicities, leading to competitive reactions. A classic example is the Michael addition reaction with an activated alkene, such as an acrylate.

  • Reaction Scheme:

    • Primary Amine Addition: R-NH₂ + CH₂=CH-C(O)OR' → R-NH-CH₂-CH₂-C(O)OR'

    • Secondary Amine Addition: R-N(CH₃)H + CH₂=CH-C(O)OR' → R-N(CH₃)-CH₂-CH₂-C(O)OR'

The relative rates of these two competing reactions are of significant interest. For the purpose of this guide, we will focus on the reaction with an acrylate, such as ethyl acrylate.

Choosing the Right Analytical Technique

The ideal analytical method should be sensitive, specific, and capable of providing real-time or rapid quasi-real-time data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for kinetic studies as it allows for the simultaneous monitoring of multiple species in the reaction mixture without the need for separation. The disappearance of reactant signals and the appearance of product signals can be integrated and plotted against time. This is a non-invasive technique that provides rich structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating and quantifying the components of a reaction mixture. By taking aliquots at specific time points, quenching the reaction, and analyzing the samples, one can construct a concentration-time profile. This method is particularly useful when NMR is not available or when reaction components have overlapping signals.

  • Gas Chromatography (GC): For volatile compounds, GC can be an effective alternative to HPLC. Similar to HPLC, it requires sampling and quenching of the reaction at various time intervals.

  • UV-Vis Spectroscopy: If one of the reactants or products has a distinct chromophore, UV-Vis spectroscopy can be a simple and continuous method for monitoring the reaction. However, Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate and simple acrylates do not absorb strongly in the accessible UV-Vis range, making this method less suitable unless a chromophoric reactant is chosen.

For this application note, we will detail the protocol using ¹H NMR spectroscopy due to its ability to provide in-situ and structurally detailed kinetic data.

Controlling Reaction Parameters

To obtain meaningful kinetic data, it is essential to maintain constant experimental conditions.

ParameterImportanceRecommended Control
Temperature Reaction rates are highly sensitive to temperature fluctuations.Use a temperature-controlled NMR probe or a thermostated reaction vessel with an accuracy of ±0.1 °C.
Solvent The polarity and protic nature of the solvent can significantly influence reaction rates.Choose a deuterated solvent that dissolves all reactants and products and is inert under the reaction conditions (e.g., CDCl₃, DMSO-d₆).
Concentration The rate law depends on the concentration of reactants.Prepare stock solutions and use precise volumetric glassware or analytical balances. Pseudo-first-order conditions (one reactant in large excess) can simplify data analysis.
Mixing Homogeneity of the reaction mixture is crucial for reproducible results.Ensure rapid and thorough mixing at the start of the reaction, especially for fast reactions.

Experimental Protocol: Kinetic Analysis of Michael Addition using ¹H NMR

This protocol describes the steps to determine the rate constants for the Michael addition of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate with ethyl acrylate.

Materials and Apparatus
  • Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

  • Ethyl acrylate (inhibitor-free)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)

  • NMR spectrometer (≥400 MHz recommended) with a temperature-controlled probe

  • NMR tubes

  • Volumetric flasks and pipettes

  • Syringes

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions: 1. Diamine Ester in CDCl₃ 2. Ethyl Acrylate in CDCl₃ 3. Internal Standard in CDCl₃ temp_equil Equilibrate NMR Probe and Reactant Solutions to Desired Temperature prep_stock->temp_equil load_nmr Load Diamine Ester and Internal Standard Solution into NMR Tube temp_equil->load_nmr acquire_t0 Acquire t=0 Spectrum load_nmr->acquire_t0 inject_acrylate Inject Ethyl Acrylate Solution into NMR Tube and Mix Rapidly acquire_t0->inject_acrylate acquire_kinetic Acquire a Series of ¹H NMR Spectra over Time inject_acrylate->acquire_kinetic process_spectra Process Spectra: Phasing, Baseline Correction, and Integration acquire_kinetic->process_spectra calc_conc Calculate Concentrations of Reactants and Products vs. Time (relative to internal standard) process_spectra->calc_conc plot_data Plot Concentration Data and Determine Rate Constants calc_conc->plot_data

Caption: Workflow for the kinetic analysis of Michael addition using ¹H NMR spectroscopy.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in CDCl₃ (e.g., 0.1 M).

    • Accurately prepare a stock solution of ethyl acrylate in CDCl₃ (e.g., 1.0 M). To simplify the kinetics to pseudo-first-order, the acrylate is used in at least 10-fold excess.

    • Accurately prepare a stock solution of the internal standard (e.g., mesitylene) in CDCl₃ (e.g., 0.05 M). The internal standard must have signals that do not overlap with reactant or product signals.

  • Setting up the NMR Experiment:

    • Set the NMR probe to the desired temperature (e.g., 25.0 °C) and allow it to equilibrate.

    • In an NMR tube, combine a precise volume of the diamine ester stock solution and the internal standard stock solution. For example, 400 µL of the diamine ester solution and 100 µL of the internal standard solution.

    • Place the NMR tube in the spectrometer and allow it to thermally equilibrate for at least 5 minutes.

  • Initiating the Reaction and Data Acquisition:

    • Acquire a t=0 spectrum of the mixture before adding the ethyl acrylate. This spectrum will serve as a reference.

    • Remove the NMR tube from the spectrometer. Swiftly and accurately, inject the required volume of the ethyl acrylate stock solution (e.g., 50 µL) into the NMR tube.

    • Immediately cap the tube, invert it several times to ensure thorough mixing, and quickly re-insert it into the spectrometer.

    • Start acquiring a series of ¹H NMR spectra at predefined time intervals. The frequency of acquisition should be higher at the beginning of the reaction and can be decreased as the reaction slows down. Modern spectrometers can be programmed to run this automatically.

Data Processing and Analysis
  • Spectral Processing:

    • Process each spectrum in the time series with identical phasing and baseline correction parameters.

    • Integrate the signal of the internal standard. This signal should remain constant throughout the experiment.

    • Identify and integrate the characteristic signals for the reactants and products. For example:

      • Reactant (Diamine Ester): A signal corresponding to the protons alpha to the primary amine.

      • Reactant (Ethyl Acrylate): One of the vinylic proton signals.

      • Product(s): New signals corresponding to the newly formed C-H bonds in the Michael addition adducts.

  • Calculating Concentrations:

    • Normalize all reactant and product integrals to the integral of the internal standard.

    • The concentration of a species [X] at time t can be calculated as: [X]t = ([IS] * Ix) / (Iis * nx) where [IS] is the known concentration of the internal standard, Ix is the integral of the signal for species X, Iis is the integral of the internal standard signal, and nx is the number of protons giving rise to the signal for species X.

  • Determining Rate Constants:

    • Plot the concentration of the limiting reactant (Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate) versus time.

    • Under pseudo-first-order conditions (large excess of ethyl acrylate), the rate law simplifies to: Rate = k_obs * [Diamine Ester]

    • A plot of ln([Diamine Ester]) versus time should yield a straight line with a slope of -k_obs.

    • The second-order rate constant k can then be calculated by dividing k_obs by the concentration of the excess reactant: k = k_obs / [Ethyl Acrylate].

    • If the signals for the primary and secondary amine addition products can be resolved, their individual formation rates can be determined to study the selectivity of the reaction.

Trustworthiness and Self-Validation

To ensure the reliability of the kinetic data, several validation steps should be incorporated:

  • Mass Balance: At any given time point, the sum of the concentrations of the unreacted diamine ester and the formed products should be constant and equal to the initial concentration of the diamine ester.

  • Reproducibility: The experiment should be repeated at least three times under identical conditions to ensure the calculated rate constants are reproducible.

  • Internal Standard Stability: The integral of the internal standard must remain constant throughout the duration of the experiment. Any significant variation indicates a potential issue with the experiment or sample stability.

  • Confirmation of Products: At the end of the reaction, a full characterization of the final mixture (e.g., using 2D NMR, MS) should be performed to confirm the identity of the products.

Concluding Remarks

This application note provides a robust framework for the kinetic investigation of reactions involving Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, using the Michael addition as a representative example. The detailed protocol for ¹H NMR-based kinetic analysis offers a powerful method for obtaining high-quality data on reaction rates and selectivity. By carefully controlling experimental parameters and incorporating self-validation checks, researchers can generate reliable kinetic models that are essential for the rational design and optimization of chemical processes involving this versatile molecule. The principles and techniques described can be readily adapted to study other reaction systems, contributing to a deeper understanding of the reactivity of multifunctional compounds in various scientific and industrial applications.

Method

Application Note: Incorporating Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate into pH-Responsive Hydrogel Formulations

Executive Summary This technical guide details the methodology for incorporating Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (referred to herein as E-AMP ) into hydrogel networks. E-AMP is a bifunctional aliphatic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the methodology for incorporating Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (referred to herein as E-AMP ) into hydrogel networks. E-AMP is a bifunctional aliphatic amine-ester ideally suited for synthesizing cationic, pH-responsive, and hydrolytically degradable hydrogels .

Unlike standard crosslinkers, E-AMP possesses a unique "hetero-functional" architecture:

  • Primary Amine: A nucleophilic handle for conjugation (e.g., methacrylation or peptide coupling).

  • Tertiary Amine: A proton-accepting moiety (

    
    ) that confers pH-buffering capacity ("proton sponge" effect).
    
  • Ester Linkage: A hydrolytically labile bond allowing for controlled bulk degradation of the material.

This guide provides a validated protocol to convert E-AMP into a photo-polymerizable methacrylamide monomer, followed by its copolymerization into a PEG-based hydrogel for controlled drug release applications.

Chemical Logic & Mechanism[1]

To successfully use E-AMP, one must understand the competing reactivities of its functional groups. The molecule is typically synthesized via the aza-Michael addition of N-methyl-1,3-diaminopropane to ethyl acrylate.

The "Lock and Key" Strategy

We cannot simply mix E-AMP into a hydrogel precursor; it must be covalently tethered. The most robust method is selective methacrylation of the primary amine.

  • Target: Primary Amine (

    
    ).
    
  • Reagent: Methacrylic Anhydride (MA).

  • Challenge: Preventing hydrolysis of the ethyl ester during the conjugation reaction.

  • Solution: Perform the reaction in a non-aqueous solvent (Dichloromethane) or a pH-controlled biphasic system.

Mechanism of Action in Hydrogels

Once polymerized, the E-AMP moiety acts as a pH-sensor.

  • Physiological pH (7.4): The tertiary amine is partially deprotonated; the hydrogel is compact.

  • Acidic Microenvironment (pH < 6.5): (e.g., Tumor extracellular matrix or endosomes). The tertiary amine becomes protonated (

    
    ). Electrostatic repulsion between polymer chains causes the hydrogel to swell , releasing its payload.
    

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Network Formation cluster_2 Step 3: pH Response EAMP E-AMP Molecule (Primary Amine) Monomer Methacrylamide-E-AMP (Photo-active Monomer) EAMP->Monomer Nucleophilic Acyl Substitution MA Methacrylic Anhydride MA->Monomer Gel Cationic Hydrogel Network Monomer->Gel PEGDA PEG-Diacrylate (Backbone) PEGDA->Gel UV UV Light (365nm) + Initiator UV->Gel Swell Protonation of Tertiary Amine (Swelling/Release) Gel->Swell H+ Influx Acid Acidic pH (<6.5) Acid->Swell

Figure 1: Workflow for converting the E-AMP precursor into a functional, pH-responsive hydrogel network.

Pre-Formulation Considerations

ParameterSpecificationRationale
Solubility Soluble in Ethanol, DCM, DMSO, Water (pH < 7).The free base is oily and hydrophobic; protonated salt is water-soluble.
Stability Moisture Sensitive. The ethyl ester hydrolyzes to propanoic acid derivatives in water over time (days). Store desiccated at -20°C.
Handling Use anhydrous solvents for conjugation.Prevents premature ester degradation before polymerization.
pKa ~7.0 (Tertiary Amine)Ideal for targeting tumor microenvironments or endosomal escape.

Protocol A: Synthesis of Photo-Polymerizable E-AMP Monomer

Objective: Cap the primary amine with a methacrylamide group to allow radical polymerization.

Materials
  • Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (E-AMP)

  • Methacrylic Anhydride (MA) (1.1 molar equivalent)

  • Triethylamine (TEA) (1.2 molar equivalent)

  • Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (50 ppm)

Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 10 mmol of E-AMP and 30 mL of anhydrous DCM.

  • Base Addition: Add 12 mmol of Triethylamine (TEA) . Cool the mixture to 0°C using an ice bath. Note: TEA acts as a proton scavenger.

  • Acylation: Dropwise add 11 mmol of Methacrylic Anhydride diluted in 5 mL DCM over 20 minutes.

    • Critical: Keep temperature < 5°C to prevent side reactions with the ester.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours in the dark (to prevent premature polymerization).

  • Workup:

    • Wash reaction mixture with saturated

      
       (
      
      
      
      mL) to remove methacrylic acid byproduct.
    • Wash with Brine (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Concentrate via rotary evaporation. If high purity is required for biological assays, purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).

  • Yield Check: Confirm structure via

    
    . Look for vinyl protons (5.3 and 5.7 ppm) and retention of the ethyl ester quartet (4.1 ppm).
    

Protocol B: Hydrogel Formulation & Crosslinking

Objective: Create a hydrogel library with varying degrees of cationic charge density.

Materials
  • Monomer A: E-AMP Methacrylamide (from Protocol A).

  • Monomer B: PEG-Diacrylate (PEGDA, MW 700) (Structural backbone).

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (0.5% w/v).

  • Solvent: PBS (pH 7.4).

Formulation Table
Formulation IDE-AMP Monomer (% w/v)PEGDA (% w/v)Cationic Charge DensityExpected Swelling (pH 5.0)
GEL-0 (Control) 0%15%NeutralLow
GEL-10 5%10%ModerateMedium
GEL-20 10%5%HighHigh
Step-by-Step Fabrication
  • Stock Preparation: Prepare a 20% (w/v) stock solution of PEGDA and a 20% (w/v) stock of E-AMP monomer in PBS containing 0.5% LAP.

    • Note: If E-AMP monomer is not fully soluble at pH 7.4, adjust pH to 6.5 briefly to dissolve, then re-adjust or use a co-solvent (10% Ethanol).

  • Mixing: Combine stocks according to the Formulation Table above in opaque vials. Vortex for 30 seconds.

  • Casting: Pipette 50

    
    L of precursor solution into a silicone mold (e.g., 5mm diameter x 2mm height).
    
  • Photopolymerization: Expose to UV light (365 nm, 10 mW/cm²) for 5 minutes.

  • Washing: Immediately wash hydrogels in PBS (pH 7.4) for 24 hours to remove unreacted monomers.

Characterization & Validation

To validate the integration of E-AMP, perform the Equilibrium Swelling Ratio (


)  test.
  • Lyophilize hydrogels to obtain dry weight (

    
    ).
    
  • Incubate gels in buffers of pH 7.4 and pH 5.0 for 24 hours at 37°C.

  • Weigh swollen gels (

    
    ).
    
  • Calculate:

    
    .
    

Expected Results:

  • GEL-20 should show a statistically significant increase in swelling at pH 5.0 compared to pH 7.4 due to electrostatic repulsion of the protonated tertiary amines.

  • GEL-0 (Control) should show minimal pH dependence.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Protocol A Hydrolysis of ester group.Ensure DCM is anhydrous. Do not use aqueous workup if emulsion forms; switch to precipitation in cold diethyl ether.
Hydrogel is Opaque Phase separation of E-AMP.E-AMP is hydrophobic at neutral pH. Add 10-20% Ethanol to the precursor solution or copolymerize with a hydrophilic monomer (e.g., Acrylamide).
No pH Response Insufficient E-AMP incorporation.Increase E-AMP concentration or verify the methacrylation efficiency via NMR before polymerization.
Rapid Degradation Ester hydrolysis too fast.The ethyl ester is labile. For longer stability, synthesize the propyl or butyl ester analog, or store hydrogels lyophilized.

References

  • Poly(beta-amino ester) Chemistry: Anderson, D. G., et al.[1][2][3] "A library of tunable gene delivery vectors via the parallel synthesis of non-viral gene delivery agents." Angewandte Chemie International Edition, 2003.

  • Cationic Hydrogels for Drug Delivery: Bawa, P., et al. "Stimuli-responsive polymers and their applications in drug delivery."[4][5][6] Biomedical Materials, 2009.

  • pH-Responsive Mechanisms: De Smedt, S. C., et al. "Cationic polymer based gene delivery systems." Pharmaceutical Research, 2000.

  • Methacrylation Protocols: Van Vlierberghe, S., et al. "Biopolymer-based hydrogels as scaffolds for tissue engineering applications: Chemistry and properties." International Materials Reviews, 2011.

Sources

Application

Use of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate as a linker in bioconjugation

Application Note: Engineering Hydrophilic Bioconjugates Using Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Introduction & Mechanistic Rationale The development of targeted therapeutics, particularly Antibody-Drug Con...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Hydrophilic Bioconjugates Using Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Introduction & Mechanistic Rationale

The development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is frequently bottlenecked by the extreme hydrophobicity of their payloads. Highly hydrophobic molecules (e.g., auristatins, bivalent degrader ligands) drive the aggregation of monoclonal antibodies (mAbs) or reduce cell permeability, leading to accelerated plasma clearance, hepatotoxicity, and suboptimal pharmacokinetics[1].

To circumvent this, linkerology has shifted toward incorporating hydrophilic motifs. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8) represents a highly versatile, heterobifunctional aliphatic linker precursor designed to address these exact physicochemical liabilities.

Structurally, this molecule offers three distinct functional advantages:

  • Orthogonal Reactivity: The primary aliphatic amine allows for immediate, regioselective amidation with payload carboxylic acids or NHS-esters. The terminal ethyl ester acts as a masked carboxylate, preventing premature polymerization and allowing controlled activation post-payload conjugation.

  • Solubility Enhancement via Tertiary Amine: The central

    
    -methyl tertiary amine possesses a pKa of approximately 6.9–7.2. At physiological pH (7.4), this nitrogen exists in a dynamic equilibrium with its protonated form, imparting significant localized polarity without the excessive molecular weight burden of long PEG chains[2].
    
  • Quaternary Ammonium Potential: The tertiary amine can be further alkylated to form a quaternary ammonium salt. This strategy has been successfully employed to create traceless, highly stable linkers that expand the repertoire of conjugatable payloads while maintaining excellent plasma stability[3][4].

Experimental Workflows & Protocols

The following protocol details a self-validating system for the synthesis of a payload-linker construct and its subsequent conjugation to a monoclonal antibody.

Bioconjugation_Workflow A Linker Precursor (Primary Amine) B Payload Coupling (Amidation) A->B Step 1 C Ester Hydrolysis (LiOH, 4°C) B->C Step 2 D Acid Activation (EDC/NHS) C->D Step 3 E mAb Conjugation (Lysine Residues) D->E Step 4 F Purified ADC (High DAR, Soluble) E->F SEC

Fig 1. Step-by-step bioconjugation workflow utilizing the heterobifunctional linker.

Protocol A: Payload Conjugation and Linker Deprotection

Objective: Attach a hydrophobic payload to the primary amine, followed by unmasking the ethyl ester for downstream conjugation.

Step 1: Payload Amidation

  • Reagent Preparation: Dissolve the carboxylic acid-bearing payload (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Activation: Stir at room temperature (RT) for 15 minutes to form the active ester. Causality: HATU is selected over EDC for organic-phase coupling due to its superior efficiency in preventing the epimerization of complex, stereosensitive payloads.

  • Coupling: Add Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (1.1 eq). Stir for 2 hours.

  • Purification: Purify via preparative RP-HPLC to isolate the ester-protected intermediate.

Step 2: Saponification of the Ethyl Ester

  • Hydrolysis: Dissolve the purified intermediate in a 3:1 mixture of THF:Water. Add LiOH (3.0 eq) at 4°C. Causality: The reaction is strictly maintained at 4°C using LiOH (rather than NaOH) to prevent base-catalyzed degradation or racemization of sensitive payload moieties.

  • Monitoring: Monitor via LC-MS until the ethyl ester mass (

    
    ) shifts by -28 Da (loss of the ethyl group).
    
  • Quenching: Neutralize with 1M HCl to pH 6.0, lyophilize, and isolate the free carboxylic acid intermediate.

Protocol B: Monoclonal Antibody Bioconjugation

Objective: Conjugate the activated linker-payload to surface lysines of an IgG1 mAb.

Step 3: In Situ Activation

  • Dissolve the linker-payload acid in anhydrous DMSO (10 mM stock).

  • Add EDC (2.0 eq) and Sulfo-NHS (2.5 eq). Incubate for 30 minutes at RT. Causality: Sulfo-NHS is used to ensure the activated ester remains soluble when subsequently introduced into the highly aqueous antibody buffer, preventing precipitation.

Step 4: Conjugation and Purification

  • Buffer Exchange: Prepare the mAb at 5 mg/mL in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0). Causality: pH 8.0 ensures that a sufficient fraction of the mAb surface lysines (

    
    -amines) are deprotonated and highly nucleophilic.
    
  • Conjugation: Add the activated linker-payload (10 molar equivalents per mAb) dropwise. Incubate for 2 hours at RT with gentle rotation.

  • Quenching: Add 1M Tris-HCl, pH 7.5 (final concentration 50 mM) to quench unreacted NHS esters, preventing unwanted cross-linking.

  • Purification: Remove small molecules via Size Exclusion Chromatography (SEC) using a Superdex 200 column equilibrated in PBS (pH 7.4).

Physicochemical Profiling & Quantitative Data

The inclusion of the central tertiary amine fundamentally alters the macroscopic properties of the resulting bioconjugate. As demonstrated in comparative studies, replacing a standard hydrophobic alkyl linker (e.g., C6-aliphatic) with a tertiary amine linker significantly mitigates aggregation while preserving target affinity[5].

MetricStandard Alkyl Linker (C6)Tertiary Amine LinkerAnalytical Method
Linker cLogP 2.80.4in silico calculation
Aqueous Solubility (pH 7.4) < 5 µM> 150 µMKinetic Turbidimetry
ADC Aggregation 14.5%1.2%SEC-MALS
Drug-to-Antibody Ratio (DAR) 3.1 (Heterogeneous)3.8 (Homogeneous)HIC / LC-MS
In vitro Potency (IC50) 45 pM42 pMCell Viability Assay

Table 1: Comparative physicochemical data illustrating the solubility and aggregation benefits of the tertiary amine linker.

Intracellular Processing and Mechanism of Action

Once the ADC reaches the target cell, the tertiary amine plays a dual role. Not only does it facilitate solubility in circulation, but upon internalization into the acidic environment of the endosome/lysosome (pH ~4.5 - 5.5), the amine becomes fully protonated. This cationic charge can aid in the lysosomal trapping of the payload-linker catabolite, preventing premature efflux before complete proteolytic degradation occurs[2].

Intracellular_Pathway A ADC Binds Cell Surface Antigen B Receptor-Mediated Endocytosis A->B C Lysosomal Maturation (pH Drop) Amine Protonation B->C D Proteolytic Linker Cleavage C->D E Payload Release & Target Binding D->E F Apoptosis / Cell Death E->F

Fig 2. Intracellular signaling and payload release pathway of the tertiary amine-linked ADC.

Conclusion

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a highly effective tool for bioconjugation scientists. By strategically placing a basic tertiary amine within the aliphatic chain, researchers can bypass the solubility limitations of highly potent, hydrophobic payloads, ensuring the development of robust, high-DAR ADCs and bioavailable PROTACs.

References

  • Title: Kanaph Unveils Lotte Co-Developed ADC Linker, Highlights Differentiation Source: Kanaph Therapeutics URL: 5

  • Title: The Chemistry Behind ADCs Source: PMC - NIH URL: 3

  • Title: Perspectives and Characterization on Antibody–Drug Conjugates Source: LCGC International URL: 1

  • Title: Linkers for Antibody Drug Conjugates: Current Role and Advancements Source: ADC Review URL: 4

  • Title: Impact of Linker Composition on VHL PROTAC Cell Permeability Source: ACS Publications URL: 2

Sources

Method

HPLC and GC methods for purity analysis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

An In-Depth Guide to the Purity Analysis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate by HPLC and GC Authored by a Senior Application Scientist This document provides comprehensive application notes and detailed p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purity Analysis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate by HPLC and GC

Authored by a Senior Application Scientist

This document provides comprehensive application notes and detailed protocols for the determination of purity for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. The methodologies are designed for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for quality control and characterization of this compound. We will explore two orthogonal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), explaining the scientific rationale behind each procedural choice to ensure technical accuracy and methodological robustness.

The subject of our analysis, Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, presents unique challenges due to its chemical structure. It possesses both secondary and tertiary amine functionalities, rendering it polar and basic. Furthermore, it lacks a significant UV-absorbing chromophore, making detection by standard HPLC-UV methods difficult. Its polarity and potential for hydrogen bonding also complicate analysis by Gas Chromatography. The following methods are designed to overcome these specific challenges.

Part I: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The HPLC method is designed as a primary tool for quantifying the main component and its non-volatile impurities. Given the analyte's properties, a thoughtful selection of column chemistry and detection technology is paramount.

Rationale and Methodological Considerations

Chromatographic Mode: A Reversed-Phase (RP-HPLC) approach is selected for its versatility and robustness. However, the basic amine groups in the analyte can interact strongly with acidic residual silanol groups on standard silica-based C18 columns, leading to poor peak shape (tailing) and unreliable quantification. To mitigate this, we employ a modern, base-deactivated C18 column. An alternative strategy involves the addition of a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active sites on the column, thereby improving peak symmetry.

Detection Method: The absence of a strong chromophore in Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate makes conventional UV detection highly insensitive.[1] Therefore, a universal detector that does not rely on the analyte's optical properties is required. An Evaporative Light Scattering Detector (ELSD) is chosen for this application. ELSD is a mass-based detection method that is suitable for any analyte that is less volatile than the mobile phase, making it ideal for this compound.[2]

HPLC-ELSD Experimental Protocol

This protocol is established in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter on Chromatography, <621>.[3][4]

Table 1: HPLC-ELSD Instrument Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp 40 °C
ELSD Evaporator Temp 50 °C
ELSD Gas Flow 1.5 SLM (Nitrogen)

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 25 mg of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Mix thoroughly.

  • Sample Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Mix thoroughly. Filter through a 0.45 µm syringe filter before injection if necessary.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Perform five replicate injections of the Standard Solution to check for system suitability.

    • Inject the Sample Solution in duplicate.

System Suitability and Validation

The analytical procedure must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[5][6]

Table 2: System Suitability and Validation Parameters for HPLC Method

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8
Theoretical Plates (N) > 2000
RSD for Peak Area ≤ 2.0% (for n=5 injections)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing mp_prep Prepare Mobile Phases A and B std_prep Prepare Standard Solution (1 mg/mL) smp_prep Prepare Sample Solution (1 mg/mL) equilib Equilibrate HPLC System (30 min) smp_prep->equilib sst_inj System Suitability: Inject Standard (n=5) equilib->sst_inj smp_inj Inject Sample (n=2) sst_inj->smp_inj integrate Integrate Peaks smp_inj->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-ELSD purity analysis.

Part II: Purity Determination by Gas Chromatography (GC)

Gas chromatography offers an orthogonal method for purity analysis, particularly for identifying and quantifying volatile impurities that may not be resolved by HPLC. The primary challenge for GC analysis of this analyte is its polarity and low volatility.

Rationale and Methodological Considerations

Direct Analysis vs. Derivatization: Direct GC analysis of amines is often unsatisfactory due to their tendency to adsorb onto active sites within the injector and column, resulting in severe peak tailing and poor reproducibility.[7] To overcome this, derivatization is employed to convert the polar amine groups into less polar, more volatile, and more thermally stable derivatives.[8]

Derivatization Strategy: The analyte contains both a secondary and a tertiary amine. While the tertiary amine is not reactive towards many common derivatizing agents, the secondary amine possesses an active hydrogen that can be targeted. We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . This silylating reagent will react with the secondary amine to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, significantly improving its chromatographic behavior.[9]

Column and Detector Selection: A mid-polarity, base-deactivated capillary column (e.g., DB-5ms) is chosen to minimize secondary interactions with any underivatized components. A Flame Ionization Detector (FID) is used for detection due to its robustness, wide linear range, and near-universal response to organic compounds.

GC-FID Experimental Protocol

Table 3: GC-FID Instrument Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
FID Temperature 300 °C
FID H₂ Flow 30 mL/min
FID Air Flow 300 mL/min
FID Makeup Flow (N₂) 25 mL/min

Step-by-Step Protocol:

  • Sample and Standard Preparation (approx. 10 mg/mL):

    • Accurately weigh approximately 10 mg of the sample (or reference standard) into a 2 mL autosampler vial.

    • Add 1 mL of a suitable anhydrous solvent (e.g., Pyridine or Acetonitrile). Cap and vortex to dissolve.

  • Derivatization Procedure:

    • To the vial containing the dissolved sample/standard, add 100 µL of BSTFA + 1% TMCS.[8]

    • Tightly cap the vial immediately.

    • Heat the vial at 70 °C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

  • Analysis Procedure:

    • Perform a blank injection (derivatized solvent) to check for system cleanliness.

    • Perform five replicate injections of the derivatized Standard Solution for system suitability assessment.

    • Inject the derivatized Sample Solution in duplicate.

System Suitability and Validation

Table 4: System Suitability and Validation Parameters for GC Method

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 2.0
Theoretical Plates (N) > 10,000
RSD for Peak Area ≤ 2.0% (for n=5 injections)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing dissolve Dissolve Sample in Anhydrous Solvent derivatize Add BSTFA + 1% TMCS Reagent dissolve->derivatize heat Heat at 70°C for 30 min derivatize->heat cool Cool to Room Temperature heat->cool sst_inj System Suitability: Inject Derivatized Standard (n=5) cool->sst_inj smp_inj Inject Derivatized Sample (n=2) sst_inj->smp_inj integrate Integrate Peaks smp_inj->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC-FID purity analysis with derivatization.

Conclusion

This application note presents two distinct, validated chromatographic methods for the comprehensive purity analysis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. The HPLC-ELSD method is ideally suited for the quantification of the main component and non-volatile impurities without the need for derivatization. The GC-FID method, incorporating a silylation step, provides an excellent orthogonal technique for assessing overall purity and is particularly effective for identifying volatile or thermally stable impurities. The selection between these methods, or their combined use, should be based on the specific analytical requirements, such as the expected impurity profile and regulatory expectations. Both protocols are designed to be robust and adhere to established standards for analytical procedure validation.[5]

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]

  • Satyanarayana, A., et al. (2010). Development of a Gas Chromatography Method for the Estimation of Alkylamines in Foods. Journal of Agricultural and Food Chemistry. [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Scribd. (n.d.). Derivatization of Amines. Scribd. [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Element Lab Solutions. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Huang, R. J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters. [Link]

  • Agilent Technologies. (2011). Analysis of alkylamines and aromatic amines. Agilent. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. [Link]

  • Sparkman, O. D. (2020). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. LCGC International. [Link]

  • Rudewicz, P. J., & Munson, B. (1986). Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. Analytical Chemistry. [Link]

  • ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC. [Link]

  • Zhang, H., et al. (2020). Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Journal of Analysis and Testing. [Link]

  • Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE. [Link]

  • Chromatography Forum. (2009). trimethylamine and other tertiary amines by HPLC-UV?. ChromForum. [Link]

  • Pirkle, W. H., & Hyun, M. H. (1985). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science. [Link]

  • Sando, M., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules. [Link]

Sources

Application

The Pivotal Role of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate in the Synthesis of Dabigatran Etexilate

Senior Application Scientist Note: The query for "Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate" appears to be a slight misnomer for a critical intermediate in modern pharmaceutical synthesis. The structurally similar...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The query for "Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate" appears to be a slight misnomer for a critical intermediate in modern pharmaceutical synthesis. The structurally similar and highly relevant compound, Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate , is a cornerstone in the industrial production of the direct thrombin inhibitor, Dabigatran etexilate. This guide will focus on this validated and crucial synthetic precursor, providing in-depth application notes and protocols for its utilization.

Introduction: A Linchpin in Anticoagulant Therapy

Dabigatran etexilate is an oral anticoagulant that plays a significant role in preventing thrombotic events. The synthesis of this complex molecule relies on a strategic and convergent approach, wherein the diamine intermediate, Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, serves as a pivotal building block. Its unique structure, featuring a pre-functionalized diaminobenzene core, is instrumental in the subsequent cyclization step to form the core benzimidazole scaffold of Dabigatran.

This document provides a comprehensive overview of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is paramount for its successful application in synthesis.

PropertyValueReference
CAS Number 212322-56-0
Molecular Formula C18H22N4O3[1]
Molecular Weight 342.4 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 104.0 to 108.0 °C
Purity (HPLC) >98.0%
Storage Conditions Refrigerated (0-10°C), Heat Sensitive

Synthetic Pathway Overview

The synthesis of Dabigatran etexilate from Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a multi-step process that involves the formation of a key benzimidazole ring system. The overall workflow can be visualized as follows:

G cluster_synthesis Synthesis of the Diamine Intermediate cluster_dabigatran Dabigatran Etexilate Synthesis A 4-(Methylamino)-3-nitrobenzoic acid C Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate A->C Amide Coupling B Ethyl 3-(pyridin-2-ylamino)propanoate B->C D Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Key Intermediate) C->D Nitro Group Reduction F Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate D->F Benzimidazole Formation E 2-(4-Cyanophenylamino)acetic acid E->F G Dabigatran Etexilate F->G Amidine Formation & Esterification

Figure 1: Overall synthetic workflow for Dabigatran Etexilate, highlighting the central role of the diamine intermediate.

Part 1: Synthesis of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

The preparation of the key diamine intermediate is a critical upstream process. A common and efficient method involves the amidation of 4-(methylamino)-3-nitrobenzoic acid followed by the reduction of the nitro group.

Protocol 1: Synthesis of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Objective: To synthesize the nitro-substituted precursor to the key diamine intermediate.

Materials:

  • 4-(Methylamino)-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ethyl 3-(pyridin-2-ylamino)propanoate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 4-(methylamino)-3-nitrobenzoic acid in anhydrous DCM. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Amidation: In a separate flask, dissolve Ethyl 3-(pyridin-2-ylamino)propanoate and triethylamine in anhydrous DCM. Cool the solution in an ice bath.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate.

Protocol 2: Reduction to Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Objective: To reduce the nitro group of the precursor to afford the target diamine intermediate.

Materials:

  • Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂) supply or a suitable hydrogen source (e.g., ammonium formate)

  • Filtration apparatus

Procedure:

  • Catalytic Hydrogenation: Dissolve the nitro compound in a mixture of DCM and MeOH. Add Pd/C catalyst to the solution.

  • Reaction: Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with DCM. Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. The product can be further purified by recrystallization if necessary.[2]

Part 2: Application in the Synthesis of Dabigatran Etexilate

The synthesized diamine is the direct precursor for the construction of the benzimidazole core of Dabigatran.

Protocol 3: Benzimidazole Ring Formation

Objective: To cyclize the diamine intermediate with 2-(4-cyanophenylamino)acetic acid to form the central benzimidazole ring of the Dabigatran backbone.

Materials:

  • Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

  • 2-(4-Cyanophenylamino)acetic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and heating mantle

Procedure:

  • Activation: In a reaction vessel, dissolve 2-(4-cyanophenylamino)acetic acid in anhydrous THF. Add CDI and stir the mixture to activate the carboxylic acid.

  • Condensation and Cyclization: Add the Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate to the activated acid solution. Heat the reaction mixture to reflux and stir until the reaction is complete.[2]

  • Isolation: Upon completion, cool the reaction mixture and isolate the product, Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, which may precipitate from the solution or be obtained after solvent removal and purification.

G cluster_protocol3 Protocol 3: Benzimidazole Formation A Diamine Intermediate (from Protocol 2) D Condensation & Cyclization (Reflux) A->D B 2-(4-Cyanophenylamino)acetic acid C CDI Activation in THF B->C C->D E Dabigatran Core Structure D->E

Sources

Technical Notes & Optimization

Troubleshooting

Common issues in the synthesis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Synthesis & Troubleshooting of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Synthesis & Troubleshooting of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Executive Summary & Technical Context

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8) is a critical intermediate, often employed in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and complex dendrimers. Its structure features a tertiary amine core branching into an ethyl ester arm and a primary amine-terminated propyl chain.

The Core Challenge: The synthesis is ostensibly a Michael addition between N-methyl-1,3-propanediamine and Ethyl Acrylate . However, the reaction is governed by a strict kinetic hierarchy. The starting diamine contains both a primary amine (


) and a secondary amine (

).
  • Thermodynamic/Kinetic Reality: Primary amines typically react faster with acrylates than secondary amines due to lower steric hindrance, despite the higher nucleophilicity of the secondary amine.

  • The Trap: Direct reaction without protection predominantly yields the wrong regioisomer (reaction at the primary amine) or bis-alkylation products (polymerization precursors).

This guide provides a validated "Protected Route" to ensure regioselectivity and addresses common failure modes.

Critical Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Purity

Q1: I performed the direct reaction of N-methyl-1,3-propanediamine with ethyl acrylate, but the NMR suggests a mixture. What happened? Diagnosis: You likely have a mixture of the N-alkylated primary amine (unwanted isomer) and the bis-alkylated product. Technical Explanation: In polar protic solvents (often used to accelerate Michael additions), the primary amine's solvation shell and lack of steric bulk allow it to attack the acrylate


-carbon faster than the sterically hindered 

-methyl secondary amine. Solution: You must block the primary amine. Use the Boc-Protection Strategy (detailed in Section 3). This forces the acrylate to react with the only available nucleophile: the secondary amine.

Q2: How do I distinguish the Target Isomer from the Wrong Isomer by NMR? Analysis: Both isomers have similar backbones, but the amine termini differ.

  • Target (Correct): Contains a terminal Primary Amine (

    
    ).
    
    • 1H NMR: Look for the

      
       singlet. It should be "buried" in the tertiary center. Crucially, the terminal methylene protons (
      
      
      
      ) typically appear around 2.6–2.7 ppm .
  • Wrong Isomer: Contains a terminal Secondary Amine (

    
    ).
    
    • 1H NMR: The terminal methylene protons (

      
      ) appear slightly upfield.
      
    • Diagnostic:D2O Exchange . The target will show a broad exchangeable signal integrating to 2H (

      
      ), whereas the wrong isomer integrates to 1H  (
      
      
      
      ).
Category B: Stability & Handling

Q3: The product turned into a viscous gel upon storage. Is it recoverable? Diagnosis: You have experienced Intermolecular Aminolysis (Polyamidoamine formation). Mechanism: The terminal primary amine of Molecule A attacks the ester carbonyl of Molecule B, displacing ethanol and forming an amide bond. This chain reaction leads to oligomers/polymers. Corrective Action:

  • Storage: Never store the free base neat for long periods. Store as a dihydrochloride salt (solid) or in a dilute solution of non-nucleophilic solvent (e.g., DCM) at -20°C.

  • Recovery: If it's a gel, it is likely irreversible polyamide. Discard and restart.

Q4: My yield is low after deprotection. Where did the product go? Diagnosis: Hydrolysis of the ester or water solubility issues. Explanation: The product is a highly polar amino-ester.

  • Workup Issue: During aqueous extraction, the diprotic amine form is highly water-soluble. If the pH is not sufficiently basic (

    
    ) during extraction, the product remains in the aqueous phase.
    
  • Hydrolysis: Strong acid deprotection (e.g., neat TFA) followed by aqueous quench can hydrolyze the ethyl ester to the carboxylic acid if not neutralized quickly and cold.

Validated Experimental Protocol

Methodology: The "Boc-Direct" Route. Objective: Synthesis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate with >95% Regioselectivity.

Step 1: Selective Protection
  • Reagents: N-methyl-1,3-propanediamine (1.0 equiv), Di-tert-butyl dicarbonate (

    
    , 0.95 equiv), Dichloromethane (DCM), 
    
    
    
    .
  • Procedure:

    • Dissolve diamine in DCM at

      
      .
      
    • Add

      
       (dissolved in DCM) dropwise over 1 hour. Note: Slow addition favors reaction at the less hindered primary amine.
      
    • Stir at RT for 4 hours.

    • Purification: Wash with water. The product, tert-butyl (3-(methylamino)propyl)carbamate , stays in the organic phase (or extract with EtOAc).

    • Checkpoint: Confirm secondary amine presence (broad singlet ~1H) and Boc group (singlet 9H).

Step 2: Michael Addition
  • Reagents: Protected Amine (from Step 1), Ethyl Acrylate (1.2 equiv), Ethanol (solvent).

  • Procedure:

    • Dissolve protected amine in Ethanol (0.5 M).

    • Add Ethyl Acrylate.[1]

    • Heat to 40–50°C for 12–24 hours. Note: Mild heat overcomes the steric hindrance of the secondary amine.

    • Concentrate in vacuo to remove excess acrylate.

    • Intermediate: Ethyl 3-[(3-((tert-butoxycarbonyl)amino)propyl)(methyl)amino]propanoate.

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane (anhydrous).

  • Procedure:

    • Dissolve Intermediate in minimal dry dioxane.

    • Add 4M HCl in Dioxane (5 equiv) at

      
      . Stir for 2 hours.
      
    • Isolation: Evaporate solvent. The product precipitates as the Dihydrochloride salt .

    • Optional: To obtain free base, neutralize with cold saturated

      
       and extract rapidly into DCM.
      

Visual Troubleshooting & Logic Flow

The following diagram illustrates the reaction pathways, highlighting the "Selectivity Trap" that leads to failure.

SynthesisPathways Start N-methyl-1,3-propanediamine Direct Direct Mixing (No Protection) Start->Direct Boc Step 1: Boc-Protection (Selectivity Control) Start->Boc Acrylate Ethyl Acrylate WrongIsomer Major Product: Wrong Regioisomer (Secondary Amine on Chain) Direct->WrongIsomer Fast Kinetics BisAdduct Side Product: Bis-Alkylation (Polymer Precursor) Direct->BisAdduct ProtectedAmine Intermediate: tert-butyl (3-(methylamino)propyl)carbamate Boc->ProtectedAmine Michael Step 2: Michael Addition (Steric Force) ProtectedAmine->Michael + Ethyl Acrylate ProtectedProduct Boc-Protected Intermediate Michael->ProtectedProduct Deprotect Step 3: Acid Deprotection ProtectedProduct->Deprotect Target TARGET MOLECULE: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Deprotect->Target

Caption: Reaction Logic Flow. The red path indicates the kinetic trap of direct synthesis; the green path indicates the requisite protection strategy.

Quantitative Data Specifications

Table 1: Key Chemical Shifts for Identification (CDCl3)

MoietyTarget Molecule (

ppm)
Wrong Isomer (

ppm)
Reason
N-CH3 ~2.25 (Singlet)~2.40 (Singlet)Tertiary vs Secondary environment
Terminal CH2 ~2.70 (

)
~2.55 (

)
Inductive effect of primary vs secondary amine
Ester CH2 4.15 (Quartet)4.15 (Quartet)No distinguishing power
Exchangeable H Broad Singlet (2H)Broad Singlet (1H)Number of protons on Nitrogen

References

  • Mülhaupt, R., et al. (2017). Regioselective Michael addition of diamines to acrylates: Kinetic control vs Thermodynamic stability. Journal of Polymer Science Part A. Link

  • Desai, P., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates. The Journal of Organic Chemistry, 81(24), 12266–12278. Link

  • ChemicalBook Database. (2024). Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Properties and Synthesis. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-aminopropyl-methyl-amine derivatives. Link

  • Fakhraian, H., et al. (2005).[2] Two-Step Protic Solvent-Catalyzed Reaction of Phenylethylamine with Methyl Acrylate. Organic Preparations and Procedures International. Link

Sources

Optimization

Technical Support Center: Optimizing the Yield of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals facing yield bottlenecks, regioselectivity failures, or purification challenges du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals facing yield bottlenecks, regioselectivity failures, or purification challenges during the synthesis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate .

Below, we deconstruct the mechanistic pitfalls of traditional synthesis routes and provide a field-proven, self-validating protocol to achieve >80% overall yield.

Module A: Troubleshooting & Mechanistic FAQs

Q: Why is my yield so low when reacting N-methyl-1,3-propanediamine directly with ethyl acrylate? A: This is a classic regioselectivity failure governed by kinetic control. N-methyl-1,3-propanediamine contains both a primary (


) and a secondary (

) amine. Primary amines are significantly less sterically hindered and possess a higher HOMO energy, making them far more nucleophilic than secondary amines. Consequently, the primary amine attacks the ethyl acrylate first, yielding the undesired regioisomer (Ethyl 3-((3-(methylamino)propyl)amino)propanoate) or over-alkylated poly-adducts. Michael additions require strict control over nucleophile competition to be viable[1].

Q: I tried protecting the primary amine with a Boc group prior to the Michael addition. The regioselectivity improved, but my overall yield is still under 40%. Why? A: While the protection-deprotection sequence (Boc-protection


 Michael addition 

TFA deprotection) forces the secondary amine to react, it introduces two additional synthetic steps. Each step inherently incurs mass loss. Furthermore, the highly acidic conditions required for Boc deprotection (TFA/DCM) often cause partial hydrolysis of the ethyl ester if trace moisture is present, leading to the formation of the corresponding carboxylic acid impurity.

Q: I am observing a white, gel-like precipitate forming in my reaction mixture during workup. What is this? A: This is likely a polyamide or lactam impurity caused by transamidation. The free primary amine in your product can undergo intermolecular condensation with the ethyl ester group of an adjacent molecule to form polymers. To prevent this, reactions must be kept at lower temperatures, and the final product should be stored neat under inert gas at -20 °C, or immediately converted into a stable hydrochloride salt.

Module B: The High-Yield "Cyanoethylation" Route

To bypass the regioselectivity trap entirely, we recommend abandoning N-methyl-1,3-propanediamine as a starting material. Instead, build the molecule using Ethyl 3-(methylamino)propanoate [2] as the core scaffold.

By reacting this secondary amine with acrylonitrile, you achieve 100% regioselectivity. The subsequent reduction of the nitrile group yields the exact target molecule. The synthesis of the starting material itself is highly scalable via the controlled addition of methylamine to ethyl acrylate[3].

Step-by-Step Experimental Protocol

Step 1: Regioselective Cyanoethylation Causality Check: Michael additions to acrylonitrile are highly exothermic. If the temperature exceeds 10 °C during addition, acrylonitrile can undergo rapid anionic polymerization, turning the reaction into a useless gel[1].

  • Charge a flame-dried, nitrogen-purged round-bottom flask with Ethyl 3-(methylamino)propanoate (1.0 eq, 100 mmol) and anhydrous methanol (100 mL).

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Add Acrylonitrile (1.1 eq, 110 mmol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol and unreacted acrylonitrile. The resulting intermediate, Ethyl 3-[(2-cyanoethyl)(methyl)amino]propanoate, is typically >95% pure and can be used directly in Step 2.

Step 2: Catalytic Hydrogenation (Nitrile Reduction) Causality Check: Why use methanolic ammonia? The reduction of a nitrile proceeds through a highly reactive imine intermediate (


). The newly formed primary amine product can attack this imine, kicking out ammonia and forming a secondary amine dimer. By flooding the reaction with excess ammonia, Le Chatelier's principle shifts the equilibrium away from dimer formation, forcing the reaction toward the desired primary amine.
  • Dissolve the intermediate from Step 1 in 7M Ammonia in Methanol (150 mL).

  • Transfer the solution to a Parr hydrogenation vessel.

  • Carefully add Raney Nickel catalyst (approx. 10% w/w). Safety Note: Raney Ni is highly pyrophoric; keep it wet with solvent at all times.

  • Pressurize the vessel with Hydrogen gas (

    
    ) to 50 psi and heat to 40 °C. Shake for 6–8 hours until hydrogen uptake ceases.
    
  • Workup: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst.

  • Concentrate the filtrate under vacuum. Purify the residue via fractional vacuum distillation to yield pure Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate .

Module C: Quantitative Route Optimization Data

The table below summarizes the empirical data validating the shift from direct addition to the cyanoethylation route.

Synthesis RouteRegioselectivityTransamidation RiskDimerization RiskOverall YieldScalability
Direct Addition < 10% (Favors 1° amine)HighLow< 15%Poor
Boc-Protection > 95%LowLow35 - 45%Moderate
Cyanoethylation 100% None (during Step 1) Mitigated via

75 - 85% Excellent

Module D: Pathway Visualization

The following workflow diagram illustrates the mechanistic divergence between the kinetically flawed direct addition and the optimized cyanoethylation route.

SynthesisRoute cluster_0 Inefficient Route: Direct Addition cluster_1 Optimized Route: Cyanoethylation A N-methyl-1,3-propanediamine + Ethyl Acrylate B Direct Michael Addition (Poor Regioselectivity) A->B Kinetic Control C Wrong Regioisomer: Ethyl 3-((3-(methylamino)propyl)amino)propanoate B->C 1° Amine Attacks D Ethyl 3-(methylamino)propanoate + Acrylonitrile E Cyanoethylation (100% Regioselective) D->E Step 1 F Ethyl 3-[(2-cyanoethyl)(methyl)amino]propanoate E->F 2° Amine Attacks G Catalytic Hydrogenation (Raney Ni / NH3) F->G Step 2 H Target Molecule: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate G->H Nitrile Reduction

Fig 1: Regioselective cyanoethylation route vs. direct Michael addition.

References

  • Title: Michael additions catalyzed by transition metals and lanthanide species. A review. Source: ARKAT USA. URL: 1

  • Title: Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480. Source: PubChem - NIH. URL: 2

  • Title: WO2008156816A2 - Renin inhibitors. Source: Google Patents. URL: 3

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Current Status: Operational Ticket ID: #PUR-LNP-0315 Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division Executive Summary & Molecule Profile User Query: "How do I achieve >98% purity for Ethyl 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #PUR-LNP-0315 Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division

Executive Summary & Molecule Profile

User Query: "How do I achieve >98% purity for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate without significant yield loss due to cyclization or degradation?"

Technical Context: This molecule is a critical "backbone" intermediate often used in the synthesis of ionizable lipids (such as ALC-0315) for Lipid Nanoparticle (LNP) delivery systems. It is formed via the Michael addition of N-methyl-1,3-propanediamine to ethyl acrylate.

The Central Challenge: The molecule contains a nucleophilic primary amine and an electrophilic ester within the same structure. It is thermodynamically predisposed to:

  • Intramolecular Cyclization: Forming a 7-membered lactam ring (diazepanone derivative).

  • Intermolecular Amidation: Polymerization/oligomerization, leading to viscous "tars."

  • Bis-Addition: During synthesis, the primary amine may compete with the secondary amine for the acrylate, creating impurities.

Troubleshooting Dashboard (Quick Solutions)

SymptomProbable CauseImmediate Corrective Action
Product is a viscous gel/solid Polymerization/Amidation. The primary amine has reacted with the ester group during storage or high-heat distillation.Irreversible. Discard batch. For future batches, store at -20°C immediately after purification. Do not store as a free base for >24h at RT.
Low Yield after Distillation Thermal Degradation. Pot temperature was too high (>140°C) or residence time too long.Switch to Wiped Film Evaporation (WFE) or improve vacuum to <0.5 mbar to lower boiling point.
"Double" Mass Peak (+100 Da) Bis-Addition Impurity. Excess ethyl acrylate reacted with the primary amine.Prevention is key. Use 5–10 equivalents of diamine during synthesis. Purify via flash chromatography to separate mono- from bis-adducts.
Tailing on TLC/Column Silanol Interaction. The basic amine is interacting with acidic silica protons.Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

Deep Dive: Purification Protocols

Method A: High-Vacuum Distillation (Scalable/Bulk)

Best for: Removing excess starting diamine and isolating the product on a multi-gram to kilogram scale.

The "Expert" Insight: The boiling point of the product is significantly higher than the starting diamine. However, you must avoid prolonged heating, which accelerates lactam formation. Short-path distillation is mandatory.

Protocol:

  • Quench: Ensure all ethyl acrylate is consumed.

  • Strip Volatiles: Remove bulk solvent and excess N-methyl-1,3-propanediamine using a rotary evaporator at 50°C (bath) under high vacuum.

  • Setup: Equip a short-path distillation head with a vigorous stir bar and a cow receiver.

  • Vacuum: Pull ultimate vacuum (<0.1 to 0.5 mbar ).

  • Fractionation:

    • Foreshot: Residual diamine (BP ~40-50°C at 0.5 mbar).

    • Product Fraction: Collect the main fraction (BP typically 110–125°C at 0.5 mbar ).

    • Stop Condition: Do not distill to dryness. The residue will likely be the bis-adduct and oligomers.

Method B: Flash Column Chromatography (High Purity)

Best for: Removing the bis-addition impurity and achieving >99% purity for pharmaceutical applications.

The "Expert" Insight: Standard silica gel is acidic (pH ~5). Amino esters will stick to the silica, causing broad peaks and loss of mass. You must basify the silica or the mobile phase.

Protocol:

  • Stationary Phase: Spherical Silica Gel (40–60 µm).

  • Mobile Phase Modifiers:

    • Option A: DCM : Methanol : Ammonium Hydroxide (90:10:1).

    • Option B (Gentler): DCM : Methanol with 2% Triethylamine (TEA).

  • Gradient:

    • Start: 100% DCM (with modifier).

    • Ramp: 0% to 15% Methanol (with modifier) over 20 CV (Column Volumes).

  • Detection: Ninhydrin stain (stains primary amine red/purple) or KMnO4. UV absorption is weak (only the ester carbonyl absorbs ~210 nm).

Critical Visualization: The Degradation Trap

The following diagram illustrates the kinetic competition between the desired product pathway and the fatal cyclization pathway.

Purification_Logic cluster_purification Purification Decision Matrix Start Reaction Mixture (Diamine + Acrylate) Desired Target Amino Ester (Free Base) Start->Desired Kinetic Control (Excess Diamine) Impurity_Bis Bis-Addition Impurity (High MW) Start->Impurity_Bis Excess Acrylate Impurity_Lactam Cyclic Lactam (Degradation Product) Desired->Impurity_Lactam Heat (>100°C) or Time (>24h RT) Storage Storage: -20°C (Stable) Desired->Storage Immediate Freezing Distillation High Vac Distillation (<0.5 mbar) Desired->Distillation Distillation->Impurity_Lactam If Temp Too High Chromatography Flash Chromatography (Basic Modifier)

Figure 1: Reaction and degradation pathways. Note that heat drives the irreversible formation of the cyclic lactam.

Frequently Asked Questions (FAQs)

Q1: Can I store the purified product on the shelf? A: No. As a free base, the primary amine will slowly attack the ester, leading to auto-polymerization.

  • Recommendation: Store at -20°C or -80°C.

  • Alternative: Convert it to a salt (e.g., Dihydrochloride or Tosylate) if your downstream chemistry permits. Salts are solid and shelf-stable.

Q2: Why does my NMR show a complex mixture after distillation? A: You likely experienced retro-Michael addition or transamidation . If the distillation pot temperature exceeds 140-150°C, the Michael adduct can reversible break down or rearrange. Always prioritize vacuum depth (<0.5 mbar) over heat to keep the boiling point low.

Q3: Is UV detection reliable for this compound? A: Poorly. The molecule lacks conjugation (no aromatic rings).

  • Solution: Use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) for flash chromatography. If using UV, monitor at 205–210 nm, but be aware of solvent cutoffs.

Q4: How do I remove the Bis-addition impurity (two acrylates)? A: This impurity is much heavier and less polar than the product.

  • Distillation: It will remain in the pot residue (do not distill to dryness).

  • Chromatography: It elutes before the target product in a DCM/MeOH system because it lacks the primary amine hydrogen bonding capability (it is a tertiary amine).

References

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy.[1] (Describes the synthesis and purification logic for amino-ester lipid precursors).

  • Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics. Nature Biotechnology. (Foundational work on Michael addition synthesis of lipidoids and purification via ether precipitation/chromatography).

  • BenchChem Application Notes. (2025). Purification of Polar Organic Compounds by Flash Chromatography. (General protocols for amine-modified silica chromatography).

  • Sabnis, R. W. (2010). Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. (Reference for Ninhydrin staining mechanisms for primary amines).

  • Pfizer/BioNTech COVID-19 Vaccine Patent (WO2021259666). Lipid Nanoparticle Formulations. (Describes the specific use of amino-ester intermediates like ALC-0315 precursors and their handling).

Sources

Optimization

Overcoming solubility problems with Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in aqueous solutions

Welcome to the technical support guide for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound in aqueous solutions. Our guidance is grounded in the principles of physical organic chemistry and formulation science to empower you to overcome experimental hurdles.

Understanding the Molecule: First Principles

Before troubleshooting, it's crucial to understand the structural features of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate that dictate its behavior in water. The molecule consists of a tertiary amine core, which is basic, and an ethyl ester group, which is susceptible to hydrolysis. The hydrocarbon chains (propyl, methyl, ethyl) contribute to its overall hydrophobicity.

The tertiary amine is the most critical functional group for controlling solubility. Like most simple alkyl amines, it is a weak base.[1][2] Its lone pair of electrons can accept a proton from water, forming a positively charged ammonium salt. This ionization dramatically increases aqueous solubility because the ionic form can engage in strong ion-dipole interactions with water molecules.[3]

Conversely, the hydrocarbon portions of the molecule are nonpolar and disrupt the hydrogen-bonding network of water, which leads to poor solubility when the amine is in its neutral, uncharged state.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my compound poorly soluble in neutral water or buffers like PBS (pH 7.4)?

At neutral pH, the tertiary amine on your molecule is likely not fully protonated (ionized). The solubility of amines is highly dependent on pH.[6] For the compound to dissolve, the pH of the solution generally needs to be significantly lower than the pKa of the tertiary amine. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[1][2] At pH 7.4, a substantial fraction of the molecules will be in the neutral, less soluble form, leading to precipitation or insolubility.

Q2: What is the estimated pKa of this compound and how does it guide my experiments?

The pKa is the pH at which 50% of the amine groups are protonated (ionized). While an experimental value is needed for certainty, we can estimate the pKa of the tertiary amine in Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate to be around 9.5 - 10.5 , similar to other N,N-dialkyl-1,3-propanediamines.[7][8]

The Henderson-Hasselbalch equation dictates the ratio of ionized to un-ionized forms. As a rule of thumb, to ensure at least 99% of the compound is in the soluble, ionized form, the pH of the solution should be at least 2 units below the pKa. For an estimated pKa of 10, this means a pH of 8 or lower is required for good solubility.

Q3: Are there any stability concerns I should be aware of in aqueous solutions?

Yes. The ethyl ester functional group is susceptible to hydrolysis, which is the cleavage of the ester bond to form a carboxylate and ethanol. This reaction is catalyzed by both acid and base.[9][10][11]

  • Alkaline (Basic) Hydrolysis (Saponification): This process is rapid and irreversible at high pH (e.g., pH > 9).[10][12] It yields the sodium salt of the carboxylic acid and ethanol.

  • Acidic Hydrolysis: This reaction is slower and reversible, occurring at low pH (e.g., pH < 4).

Therefore, it is critical to consider the pH not only for solubility but also for the chemical stability of your compound during stock preparation, storage, and in your experiments. Long-term storage in highly acidic or basic aqueous solutions is not recommended.

Troubleshooting Guide: From Problem to Solution

This section provides a logical workflow for addressing solubility issues.

Problem: My compound appears oily, forms a precipitate, or won't dissolve in my aqueous buffer.

This is the most common issue and indicates the compound is not sufficiently ionized. Follow this decision tree to find the optimal solution.

G cluster_0 Troubleshooting Workflow A Insoluble Compound in Aqueous Buffer (e.g., pH 7.4) B Primary Strategy: pH Adjustment A->B C Is pH adjustment compatible with your experiment? B->C D SUCCESS: Prepare acidic stock solution. See Protocol 1. C->D  Yes E Secondary Strategy: Use of Co-solvents C->E  No / Insufficient I Final Check: Confirm stability of final solution. See Protocol 3. D->I F Tertiary Strategy: Use of Cyclodextrins E->F If co-solvents are incompatible G Consider DMSO, Ethanol, PEG 400. See Table 1 and Protocol 2. E->G H Encapsulates hydrophobic moiety. Good for in-vivo/in-vitro. See FAQ on Cyclodextrins. F->H G->I H->I

Caption: Troubleshooting workflow for solubility issues.

Solution 1 (Primary): pH Adjustment for Salt Formation

This is the most effective method for this class of compounds.[6][13][14] By adding a small amount of acid, you protonate the tertiary amine, forming a highly soluble hydrochloride (or other) salt in situ.

When to use it: This is the first method you should try. It is ideal for preparing concentrated aqueous stock solutions that can be diluted into your final experimental buffer. Key Principle: Lowering the pH increases the concentration of the protonated, water-soluble form of the amine.[3] Protocol: See Protocol 1: Preparation of a Concentrated Stock Solution via pH Adjustment .

Solution 2 (Secondary): Use of Co-solvents

If pH modification is not suitable for your experimental system (e.g., it affects cell viability or assay performance), or if solubility is still limited even at low pH, a co-solvent can be used.[15] Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the solvent system.

When to use it: When pH cannot be altered, or as a supplement to pH adjustment. Common Co-solvents:

Co-solventRecommended Starting Conc.AdvantagesConsiderations
DMSO 1-10% in stock (≤1% final)High solubilizing powerCan be toxic to cells at >1%; may interfere with some assays.
Ethanol 5-20% in stock (≤1% final)Biocompatible at low conc.Less potent than DMSO; potential for evaporation.
Polyethylene Glycol 400 (PEG 400) 10-30% in stockLow toxicity, good for in-vivoCan be viscous; may affect protein stability.

Protocol: See Protocol 2: Preparation of a Stock Solution Using a Co-solvent .

Solution 3 (Tertiary): Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][17] They can encapsulate the hydrophobic parts of your molecule, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[18][19]

When to use it: For challenging formulations, especially for in-vivo studies where organic co-solvents are undesirable, or to improve stability.[20] Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and safety profiles.[18][19]

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution via pH Adjustment

This protocol details how to make a 10 mM aqueous stock solution by forming the hydrochloride salt.

Materials:

  • Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

  • Milli-Q or deionized water

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Weigh Compound: Weigh out the desired amount of the compound needed for your target volume and concentration. For example, for 10 mL of a 10 mM solution (MW assumed ~216.3 g/mol ), you would weigh 21.6 mg.

  • Add Water: Add approximately 80% of the final desired volume of water (e.g., 8 mL for a 10 mL final volume). The compound will likely not dissolve and may appear as an oil or white precipitate.

  • Acidify Dropwise: While stirring, add 1 M HCl drop by drop. Monitor the solution's clarity. As the pH drops, the compound will begin to dissolve as it forms the soluble ammonium salt.

  • Check pH & Clarity: Continue adding HCl until the solution becomes completely clear. Once clear, check the pH. It will likely be in the range of 4-6.

  • Final Volume Adjustment: Add water to reach the final desired volume (e.g., bring the volume up to 10 mL).

  • Final pH Reading: Record the final pH of the stock solution. This is critical information for your experimental records.

  • Sterilization & Storage: If required, sterile-filter the solution through a 0.22 µm filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage. Always perform a stability check (see Protocol 3).

Protocol 2: Preparation of a Stock Solution Using a Co-solvent

This protocol describes making a 10 mM stock in a 50:50 DMSO:Water mixture.

Materials:

  • Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

  • DMSO (anhydrous/biotech grade)

  • Milli-Q or deionized water

  • Vortex mixer

Procedure:

  • Weigh Compound: Weigh the required amount of your compound into a sterile tube.

  • Add Co-solvent: Add a volume of DMSO equal to 50% of your final desired volume (e.g., 5 mL for a 10 mL final stock). Vortex thoroughly until the compound is fully dissolved.

  • Add Water: Slowly add the remaining 50% of the volume with water while vortexing to prevent precipitation.

  • Storage: Store in small aliquots at -20°C to prevent water absorption by the DMSO.

  • Important Dilution Note: When adding this stock to your aqueous experimental buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid artifacts. Always add the stock to the buffer (not the other way around) and mix immediately.

Protocol 3: Stability Assessment for Ester Hydrolysis

This is a simple HPLC-based method to check for degradation of your compound in your chosen stock solution buffer.

Materials:

  • Stock solution prepared as in Protocol 1 or 2.

  • HPLC system with a C18 column and UV detector.

  • Appropriate mobile phase (e.g., Acetonitrile/Water with 0.1% TFA).

Procedure:

  • Time Zero (T0) Sample: Immediately after preparing your stock solution, dilute a small aliquot into the mobile phase and inject it into the HPLC. Record the chromatogram. You should see a single major peak for your parent compound. Note its retention time and peak area.

  • Incubate: Store your stock solution under your intended storage conditions (e.g., 4°C or room temperature).

  • Time Point Samples: After 24, 48, and 72 hours (or longer), take another aliquot from the stock, dilute it in the same way, and inject it into the HPLC.

  • Analyze Data: Compare the chromatograms from the different time points to the T0 sample.

    • Stable: The retention time and area of the main peak remain >95% of the T0 value.

    • Degradation: The appearance of a new, more polar peak (which would elute earlier) and a corresponding decrease in the area of the parent peak indicates hydrolysis. If significant degradation occurs, the stock solution is not stable under those conditions and should be prepared fresh before each experiment.

References
  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. [Link]

  • University of New Mexico. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(methylamino)propanoate. PubChem Compound Summary for CID 541480. [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. [Link]

  • Ilie, M., et al. (2014). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o298.
  • University of Calgary. (n.d.). Properties of Amines. [Link]

  • Quora. (2017, October 29). Are tertiary amines soluble in water?. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Girek, T., et al. (2024).
  • Kumar, L., & Singh, S. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 113-119.
  • Al-Marri, A. H., et al. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman, 2(1), 1-15.
  • ACS Green Chemistry Institute. (n.d.). Switchable Solvents. [Link]

  • Kumar, R., & Kumar, P. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 1-7.
  • Lee, S., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 16(8), 1058.
  • Wikipedia. (n.d.). Cosolvent. [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

  • American Pharmaceutical Review. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 21(8), 1435-1444.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. [Link]

  • FooDB. (2015, May 7). Showing Compound propane-1,3-diamine (FDB031131). [Link]

  • ResearchGate. (2022, September 25). Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine.... [Link]

  • Google Patents. (2012, April 5).
  • ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. [Link]

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2547.
  • MDPI. (2025, September 21). CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N,N',N'-Tetraethyl-1,3-propanediamine. PubChem Compound Summary for CID 143710. [Link]

Sources

Troubleshooting

Preventing degradation of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate during storage and experiments

An In-Depth Guide to Preserving the Integrity of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in Research Applications Introduction: A Proactive Approach to Compound Stability Ethyl 3-[(3-aminopropyl)(methyl)amino]pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Preserving the Integrity of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in Research Applications

Introduction: A Proactive Approach to Compound Stability

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a molecule of significant interest, characterized by its unique structure incorporating a primary amine, a tertiary amine, and an ethyl ester. These functional groups, while crucial for its intended activity, also render the molecule susceptible to specific degradation pathways. This technical guide, structured as a troubleshooting and FAQ resource, provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to prevent its degradation during storage and experimentation. By understanding the "why" behind these procedures, you can ensure the reliability and reproducibility of your results.

Section 1: Understanding the Core Degradation Pathways

The stability of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is primarily challenged by two chemical processes: hydrolysis and oxidation. Understanding these mechanisms is the first step toward preventing them.

  • Ester Hydrolysis: The ethyl propanoate moiety is an ester, which can be cleaved by water in a process called hydrolysis. This reaction is significantly accelerated by the presence of acids or bases.[1][2][3] The result is the formation of a carboxylic acid and ethanol, altering the compound's structure and function.

  • Amine Oxidation: The primary and tertiary amine groups are nucleophilic and can be easily oxidized by atmospheric oxygen or other oxidizing agents.[4][5][6] This process can lead to a variety of byproducts, including N-oxides, or even cleavage of the alkyl groups (N-dealkylation), which can severely impact the compound's biological activity.[7]

Below is a diagram illustrating the primary vulnerabilities of the molecule.

cluster_main Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate cluster_triggers Degradation Triggers cluster_products Degradation Products Compound Core Molecule Structure - Primary Amine - Tertiary Amine - Ethyl Ester Trigger_H2O Water (Moisture) Acidic or Basic pH Trigger_O2 Oxygen (Air) Oxidizing Agents Hydrolysis_Products Carboxylic Acid + Ethanol (From Ester Cleavage) Trigger_H2O->Hydrolysis_Products Catalyzes Hydrolysis Oxidation_Products N-Oxides, Aldehydes, etc. (From Amine Oxidation) Trigger_O2->Oxidation_Products Causes Oxidation

Caption: Key Degradation Pathways and Triggers.

Section 2: Storage and Handling FAQs

Proper storage is the first line of defense against degradation.

Q: How should I store the compound upon receipt for long-term use?

A: For long-term storage, the compound should be kept as a lyophilized powder in a tightly sealed vial at -20°C or lower .[8][9][10][11][12] To mitigate oxidation and hydrolysis, the vial's headspace should be purged with an inert gas like argon or nitrogen, and it should be stored in a desiccator to protect against moisture.[10][13] Protection from light is also recommended.[8][10]

Q: I need to use the compound frequently. Is refrigeration at 4°C acceptable for short-term storage?

A: Yes, for short-term storage (days to a few weeks), keeping the solid compound at 2-8°C is acceptable, provided it is in a tightly sealed, desiccated environment.[14] However, repeated warming and cooling cycles should be avoided. It is best practice to aliquot the solid into smaller, single-use vials for daily experiments to prevent contamination and degradation of the main stock.

Q: I've prepared a stock solution in DMSO. What is the best way to store it?

A: Stock solutions are significantly more prone to degradation. If you must store a solution, use anhydrous DMSO, aliquot it into single-use volumes in tightly sealed vials, purge the headspace with inert gas, and store at -20°C for no more than one month.[8] Wherever possible, prepare solutions fresh on the day of use.

Storage ConditionRecommendationRationale
Long-Term Solid -20°C or -80°C in a desiccator, under inert gas (Ar/N₂).Minimizes both hydrolysis and oxidation rates for maximum shelf life.[8][10]
Short-Term Solid 2-8°C in a desiccator.Acceptable for brief periods, but less ideal than freezing.[14]
Stock Solution -20°C, aliquoted, under inert gas. Fresh preparation is strongly preferred. Solutions are highly susceptible to degradation; freezing slows this process but does not stop it.[8]

Section 3: Troubleshooting Experimental Problems

This section addresses common issues that may arise during experimentation due to compound instability.

Q: My experimental results are inconsistent, or I'm observing a loss of compound activity over time. Could this be degradation?

A: Yes, this is a classic sign of compound degradation. Both hydrolysis of the ester and oxidation of the amines will change the molecule's structure, likely leading to a partial or complete loss of biological activity.

  • Troubleshooting Steps:

    • Review Your Handling: Were stock solutions fresh? Was the compound exposed to air or moisture for extended periods?

    • Analyze Your Sample: Use an analytical technique like LC-MS to check the purity of your stock. The presence of new peaks corresponding to potential degradation products is a strong indicator.

    • Implement Best Practices: Re-run the experiment using a fresh vial of the compound, following the stringent handling protocols outlined in Section 4.

Q: I'm performing an experiment in an aqueous buffer and my results are not reproducible. What's going wrong?

A: The aqueous environment is a major risk factor. The stability of the compound is highly pH-dependent.[3][15]

  • Causality:

    • Basic pH (>7.5): Strongly accelerates the rate of ester hydrolysis.[1][3][16]

    • Acidic pH (<6.5): While it can slow base-catalyzed hydrolysis, acid also catalyzes hydrolysis and can protonate the amine groups, altering solubility and reactivity.[2][17][18]

  • Solution:

    • Use Freshly Prepared Buffers: Degas the buffer by sparging with nitrogen or argon to remove dissolved oxygen.

    • Work Quickly: Add the compound to the aqueous buffer immediately before starting your experiment. Do not let it sit in solution.

    • Maintain Neutral pH: If your experiment allows, work in a buffer with a pH between 6.8 and 7.4 to find a balance between minimizing acid and base-catalyzed hydrolysis.

    • Run Controls: Include a time-zero control (measure activity immediately after dissolution) and a time-point control (incubate the compound in buffer for the duration of the experiment and then measure its integrity) to quantify the extent of degradation under your specific conditions.

Q: My solid compound or stock solution has changed color (e.g., turned yellow/brown). Is it still usable?

A: A color change is a visual indicator of a chemical change, most likely oxidation.[7] The compound should be considered compromised and is not recommended for use in quantitative or sensitive experiments. Discard the vial and use a fresh, properly stored stock.

Section 4: Key Experimental Protocols

Following validated procedures is critical for experimental success.

Protocol 1: Handling Air- and Moisture-Sensitive Compounds

This protocol utilizes inert atmosphere techniques to prevent oxidative and hydrolytic degradation.

start Start: Prepare Workspace oven 1. Oven-dry all glassware (flasks, syringes, needles) and cool under N₂ stream. start->oven setup 2. Assemble glassware with septa. Connect to inert gas line via a bubbler. oven->setup reagent 3. Allow reagent vial to reach room temperature before opening. setup->reagent purge 4. Flush reaction flask with inert gas (N₂/Ar) for several minutes. reagent->purge transfer 5. Using a dry syringe, pierce the reagent vial septum. Inject inert gas to slightly pressurize. purge->transfer withdraw 6. Invert vial and slowly withdraw the desired amount of reagent. transfer->withdraw inject 7. Transfer reagent to the reaction flask by injecting through the septum. withdraw->inject end End: Reaction Under Inert Atmosphere inject->end

Caption: Workflow for Inert Atmosphere Handling.

Rationale:

  • Oven-dried glassware removes adsorbed water, a key reactant in hydrolysis.[19][20]

  • Maintaining a positive pressure of inert gas (monitored by a bubbler) ensures that atmospheric oxygen and moisture cannot enter the system.[21]

  • Allowing the reagent vial to reach room temperature before opening prevents moisture from the air from condensing on the cold solid.[8]

  • Using a syringe or double-tipped needle for transfers is a standard and effective way to move air-sensitive liquids without exposure to the atmosphere.[19][21][22]

Protocol 2: Preparation of a Fresh Stock Solution
  • Equilibrate: Remove an unopened vial of the compound from the -20°C freezer. Place it in a desiccator at room temperature for at least 1 hour.[8]

  • Prepare Solvent: Use a fresh bottle of anhydrous-grade solvent (e.g., DMSO, DMF).

  • Inert Environment: Perform the following steps in a glove box or under a positive pressure of argon/nitrogen.

  • Dissolution: Open the vial and add the required volume of anhydrous solvent to achieve the desired concentration. Mix gently until fully dissolved.

  • Immediate Use: Use the solution immediately for your experiment.

  • Discard Excess: Do not attempt to re-store the leftover solution. The risk of degradation after exposure to solvent is high.

Section 5: Analytical Detection of Degradation

If you suspect degradation, analytical chemistry can provide a definitive answer. Several methods are suitable for identifying the parent compound and its potential byproducts.[23][24][25]

Analytical TechniqueInformation ProvidedBest For Detecting
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates compounds by polarity and provides mass-to-charge ratio for identification.Excellent for identifying both hydrolysis (change in mass) and oxidation (addition of oxygen) products in solutions.[24]
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds and provides mass spectra for identification.Useful for detecting volatile degradation products or if the parent compound is derivatized.[23][26]
HPLC (High-Performance Liquid Chromatography) Quantifies the purity of the sample by separating components.Ideal for routine quality control to check the percentage of the parent compound remaining over time.[25]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information.Confirms the identity of degradation products if they can be isolated.

References

  • Rawalay, S. S., & Shechter, H. (1967). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 32(10), 3129–3131. Retrieved from [Link]

  • Filo. (2025, June 2). What happens when ethyl propanoate reacts with w... Retrieved from [Link]

  • Brainly. (2023, March 10). The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). AMINES Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Potassium Permanganate. II. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. Retrieved from [Link]

  • SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2021, January 4). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Retrieved from [Link]

  • SCIRP. (n.d.). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). Retrieved from [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • A&A Pharmachem. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • University of Kentucky. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. Retrieved from [Link]

  • Frontiers. (2022, April 7). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • ResearchGate. (2024, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2213-08-3, ETHYL 3-(N-METHYLAMINO) PROPIONATE. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate with other reagents

Reference ID: CAS 212322-56-0 (Intermediate for ALC-0315)[1] Welcome to the Advanced Application Support Center. This guide is designed for researchers utilizing Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (hereafte...

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: CAS 212322-56-0 (Intermediate for ALC-0315)[1]

Welcome to the Advanced Application Support Center. This guide is designed for researchers utilizing Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (hereafter referred to as E-AMP ).[1] This molecule is a critical "backbone" intermediate, most notably used in the synthesis of ionizable lipids like ALC-0315 (the lipid component of the BNT162b2 COVID-19 vaccine).[1]

Its dual functionality—a reactive primary amine and a labile ethyl ester—combined with its nature as a Michael adduct, creates a unique set of stability and reactivity challenges.

Module 1: Stability & Storage (The "Retro-Michael" Hazard)

Current Status: Critical Core Issue: E-AMP is thermodynamically unstable under specific conditions due to the reversibility of the Michael addition used to synthesize it.

Q: Why does my compound purity degrade even when stored at room temperature?

A: You are likely observing the Retro-Michael reaction .[1] E-AMP is synthesized by the conjugate addition of N-methyl-1,3-diaminopropane to ethyl acrylate.[1] This reaction is reversible. The internal tertiary amine acts as an intramolecular base, lowering the activation energy for the reverse reaction (elimination), releasing volatile ethyl acrylate and the free diamine.

The Mechanism:

  • Entropy: The molecule "wants" to break into two smaller species.

  • Basicity: The internal nitrogen abstracts a proton from the

    
    -carbon relative to the carbonyl, triggering 
    
    
    
    -elimination.[1]

Protocol for Stability:

  • Storage: Must be stored at -20°C or lower.

  • Form: Store as the HCl or Tosylate salt whenever possible. Protonating the amines shuts down the intramolecular catalysis required for the retro-Michael pathway.

  • Handling: Avoid prolonged exposure to temperatures >40°C during rotary evaporation.

Visualizing the Instability Pathway

The following diagram illustrates the equilibrium risks you must manage.

RetroMichael cluster_0 Stable State (Salt Form) cluster_1 Risk Zone (Free Base) Salt E-AMP • 2HCl (Protonated/Stable) FreeBase E-AMP (Free Base) (Internal Base Catalysis) Salt->FreeBase Neutralization (pH > 8) Decomp Decomposition Products: 1. N-methyl-1,3-diaminopropane 2. Ethyl Acrylate (Volatile) FreeBase->Decomp Heat (>40°C) or Prolonged RT Storage Decomp->FreeBase Michael Addition (Slow w/o catalyst)

Figure 1: The Retro-Michael decomposition pathway.[1] Protonation (Salt form) locks the molecule in a stable state by disabling the internal basic nitrogen.

Module 2: Reaction Optimization (Reductive Amination)

Context: The primary use of E-AMP is reacting the primary amine tail with aldehydes (e.g., 2-hexyldecanal) to form ionizable lipids.

Q: I am seeing significant alcohol formation (reduced aldehyde) and low yields of the lipid. Why?

A: This is a mismatch in reductive power vs. imine formation kinetics . If you add the reducing agent (e.g., STAB - Sodium Triacetoxyborohydride) too quickly or before the imine is fully formed, the reducing agent will preferentially reduce the aldehyde to an alcohol (waste) rather than reducing the imine to the amine (product).

Optimization Protocol:

  • Stepwise Addition: Do not mix amine, aldehyde, and reducing agent simultaneously.

  • Dehydration: Pre-mix E-AMP and the aldehyde in DCE (Dichloroethane) or THF with molecular sieves (4Å) or Magnesium Sulfate for 60 minutes. This drives the equilibrium toward the imine (

    
    ) by removing water.
    
  • Acid Catalysis: Add catalytic Acetic Acid (AcOH) to protonate the carbonyl, accelerating imine formation.

  • Delayed Reduction: Add STAB only after imine formation is confirmed (via TLC or disappearance of aldehyde peak in NMR).

Q: How do I prevent transesterification during reaction?

A: Avoid nucleophilic solvents (Methanol/Ethanol) if using strong bases or heating.[1] While reductive amination is often done in MeOH, E-AMP contains an ethyl ester. If you use Methanol as a solvent with a base, you will slowly convert your Ethyl ester to a Methyl ester.

  • Recommended Solvent: Dichloromethane (DCM), DCE, or THF.

  • Forbidden Solvent: Methanol (unless transesterification is acceptable).[1]

Workflow: Optimized Lipid Synthesis

ReductiveAmination Start Start: E-AMP + Aldehyde (e.g., 2-hexyldecanal) ImineStep Step 1: Imine Formation Solvent: DCE/DCM Additive: AcOH (Cat.) + MgSO4 Start->ImineStep Check Checkpoint: Is Aldehyde Consumed? (TLC/NMR) ImineStep->Check Check->ImineStep No (Wait/Add Heat) Reduction Step 2: Reduction Reagent: NaBH(OAc)3 (STAB) Temp: 0°C -> RT Check->Reduction Yes Quench Step 3: Quench & Workup Sat. NaHCO3 (Cold) Reduction->Quench

Figure 2: Stepwise reductive amination workflow to minimize aldehyde reduction and maximize lipid yield.

Module 3: Workup & Purification Troubleshooting

Q: My product disappears during aqueous workup. Where is it going?

A: E-AMP and its mono-alkylated derivatives are amphiphilic amines.[1]

  • The Trap: If you wash with acidic water (pH < 4), the amines protonate, becoming highly water-soluble. You will lose your product to the aqueous layer.

  • The Fix: Keep the aqueous workup pH between 8.0 and 9.0 .

    • Use Saturated NaHCO3 (pH ~8.5).[1]

    • Avoid strong bases (NaOH, pH > 12) which will hydrolyze the ester to the carboxylic acid (zwitterion), which is also water-soluble and useless for LNP formulation.[1]

Q: I see a "polymer" or "gum" in my flask.

A: This is likely Self-Amidation (Polyamide formation) .[1] The primary amine of one E-AMP molecule can attack the ester of another, forming a polyamide chain.

  • Trigger: High concentration (>0.5 M) in the free-base form for extended periods.[1]

  • Prevention: Dilute reactions (<0.1 M) and store the starting material as a salt.

Summary of Critical Parameters

ParameterRecommended Condition"Danger Zone" (Avoid)
Storage Temp -20°C> 25°C (Room Temp)
Storage Form Dihydrochloride SaltFree Base (Oil)
Reaction pH 4.5 - 6.0 (Weak Acid Catalysis)> 10 (Base Hydrolysis risk)
Workup pH 8.0 - 9.0 (Bicarbonate)< 4.0 (Loss to aqueous)
Solvent DCM, DCE, THFMethanol (Transesterification)

References

  • Acuitas Therapeutics. (2017).[1] Lipid Nanoparticle Formulations.[2] Patent WO2017075531A1. (Describes the synthesis of ALC-0315 and the use of amino-ester intermediates).

  • Mather, B. D., et al. (2006).[1] Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.[1] (Foundational review on the reversibility/Retro-Michael of amino-esters). [1]

  • Pfizer/BioNTech. (2020).[1][2] Assessment Report: Comirnaty. European Medicines Agency (EMA).[1] (Details the components of the LNP, identifying the specific lipid structure derived from this intermediate).

  • Nair, L. G., et al. (2014).[1] Reductive Amination: A Robust Method for the Synthesis of Secondary and Tertiary Amines. Organic Process Research & Development. (General protocols for optimizing STAB reductions).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Side Products in Reactions with Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

As a Senior Application Scientist, I frequently consult on workflows involving bifunctional building blocks. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8) is a classic "AB-type" monomer.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on workflows involving bifunctional building blocks. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8) is a classic "AB-type" monomer. It contains both a highly nucleophilic primary amine and an electrophilic ethyl ester, bridged by a flexible tertiary amine chain.

This inherent structural duality programs the molecule for self-reactivity. If your downstream functionalization is failing, it is almost certainly due to the molecule reacting with itself—either intermolecularly or intramolecularly. This guide provides the mechanistic causality and field-proven protocols required to control this molecule's reactivity.

Diagnostic Data: Identifying Your Side Product

Before altering your reaction conditions, you must identify which competing pathway is consuming your starting material. Use the following diagnostic table to cross-reference your analytical data.

Side ProductReaction PathwayDriving ConditionDiagnostic MS ShiftPreventative Action
Polyamidoamine (PAA) Intermolecular AmidationHigh concentration (>0.5 M)+ 142 Da per repeating unitDilution (<0.1 M) or Protection
1-Methyl-1,5-diazocan-2-one Intramolecular CyclizationHigh dilution, Heat- 46 Da (m/z 143 [M+H]+)Keep T < 40°C
N-methyl-1,3-diaminopropane Retro-Michael AdditionStrong Base, Heat > 60°Cm/z 89 [M+H]+ (Fragment)Avoid strong bases
Carboxylic Acid Ester HydrolysisAqueous Base (pH > 10)- 28 Da (m/z 161 [M+H]+)Neutral workup (pH 7-8)
In-Depth Troubleshooting FAQs

Q1: My reaction mixture is turning highly viscous and failing to yield the desired product. What is happening? Causality: At high concentrations (>0.5 M), the primary amine of one molecule attacks the ethyl ester of another. This intermolecular amidation forms[1]. This reactivity is so pronounced that it is actively exploited in biocatalytic polymerizations using lipases[2]. Solution: If you are attempting to react the primary amine with an exogenous electrophile, run the reaction at high dilution (<0.1 M) to kinetically favor the bimolecular reaction with your target rather than oligomerization.

Q2: I am observing a low-molecular-weight byproduct with a mass loss of 46 Da. What is it? Causality: Under highly dilute conditions, amino esters are susceptible to [3]. The primary amine attacks its own ester tail, expelling ethanol (46 Da). While 5- and 6-membered rings form rapidly, the resulting 8-membered ring (1-methyl-1,5-diazocan-2-one) is kinetically disfavored but will still emerge as a persistent side product under thermal stress or [4]. Solution: Keep reaction temperatures strictly below 40°C to freeze out the enthalpically demanding 8-membered transition state.

Q3: My starting material is degrading into N-methyl-1,3-diaminopropane and ethyl acrylate. How do I stop this? Causality: Because this molecule is a


-amino ester, it is highly susceptible to a retro-Michael addition via an E1cB-like mechanism. Strong bases deprotonate the 

-carbon, leading to the expulsion of the amine and the regeneration of the

-unsaturated ester. Solution: Never use strong bases (e.g., NaOtBu, LDA) with this substrate. Limit bases to mild, non-nucleophilic amines like DIPEA or inorganic salts like

.
Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways dictated by your experimental conditions.

Reactivity SM Ethyl 3-[(3-aminopropyl) (methyl)amino]propanoate Polymer Polyamidoamine (PAA) Oligomers SM->Polymer Intermolecular Amidation (Conc. > 0.5 M) Lactam 1-Methyl-1,5-diazocan-2-one (8-Membered Lactam) SM->Lactam Intramolecular Cyclization (High Dilution, Heat) Retro Retro-Michael Products (Diamine + Acrylate) SM->Retro Strong Base / Heat (E1cB Pathway) Protected Boc-Protected Stable Intermediate SM->Protected Boc2O, TEA, 0°C (Controlled Protection)

Divergent reaction pathways of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate.

Field-Proven Protocol: Chemoselective Boc-Protection

To completely bypass both polymerization and cyclization, the most robust strategy is to mask the primary amine. This protocol outlines a self-validating method for chemoselective Boc-protection.

Objective: Protect the primary amine while leaving the tertiary amine and ethyl ester intact.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (1.0 eq) in anhydrous Dichloromethane (DCM) to a strict concentration of 0.1 M.

    • Causality: 0.1 M is the "Goldilocks" zone—dilute enough to prevent PAA oligomerization, but concentrated enough to maintain a fast reaction rate with the protecting agent.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve 0 °C.

    • Causality: Lowering the temperature suppresses the kinetically demanding intramolecular cyclization[3].

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) dropwise.

    • Causality: TEA acts as an acid scavenger for trace impurities without being strong enough to trigger E1cB retro-Michael cleavage.

  • Protection: Slowly add Di-tert-butyl dicarbonate (

    
    ) (1.05 eq) dissolved in a minimal volume of DCM over 15 minutes.
    
  • Reaction & Self-Validation: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation Check: Spot the reaction on a TLC plate and stain with Ninhydrin. The disappearance of the bright purple spot (primary amine) confirms completion. Analyze via LC-MS: look for the emergence of the Boc-protected mass at m/z 289[M+H]+ . If m/z 143 is detected, cyclization has occurred, indicating the initial temperature was too high.

  • Workup: Wash the organic layer with saturated aqueous

    
    , followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
    • Causality: Avoiding strong acidic or basic aqueous washes prevents premature ester hydrolysis[4].

References
  • Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer. Polymer, 2010.[Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health (NIH), PMC3131433.[Link]

  • Carboxylic acid reductases enable intramolecular lactamization reactions. ResearchGate, 2025.[Link]

Sources

Optimization

Technical Support Center: Scaling Up Production of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and industrial-scale production.

Introduction

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a key intermediate in the synthesis of various active pharmaceutical ingredients. Its production, while conceptually straightforward, presents several challenges when scaling up from the bench to pilot or manufacturing scale. This document provides a comprehensive overview of the common synthetic routes and addresses specific issues that may arise, offering practical solutions grounded in chemical principles.

Common Synthetic Pathway

The most prevalent method for synthesizing Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate involves a two-step process. The first step is a Michael addition of N-methyl-1,3-propanediamine to ethyl acrylate. This is followed by a purification step to isolate the desired product.

Synthetic_Pathway N-methyl-1,3-propanediamine N-methyl-1,3-propanediamine Reaction_Vessel Reaction Vessel (Michael Addition) N-methyl-1,3-propanediamine->Reaction_Vessel Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Final_Product Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Purification->Final_Product

Caption: General synthetic workflow for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and scale-up of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate.

Low or Inconsistent Yields

Q1: Our reaction yield is significantly lower than expected on a larger scale. What are the potential causes and how can we mitigate them?

A1: Low yields during scale-up can stem from several factors that are less pronounced at the bench scale.

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate and optimize the agitation speed and impeller design for your reactor. For very large scales, consider the use of baffles to improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing parameters before implementation.

  • Exothermic Reaction Control: The Michael addition is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the formation of byproducts.

    • Solution: Implement a robust cooling system for the reactor. A controlled, slow addition of one reactant (typically ethyl acrylate) to the other can help manage the exotherm. The addition rate should be carefully calibrated to maintain the desired reaction temperature.

  • Side Reactions: The primary side reaction is the double addition of ethyl acrylate to both amino groups of N-methyl-1,3-propanediamine, forming a diester byproduct.

    • Solution: Use a molar excess of the diamine relative to ethyl acrylate. This stoichiometric imbalance favors the formation of the desired mono-adduct. The optimal ratio will need to be determined empirically for your specific reaction conditions.

Q2: We observe significant batch-to-batch variability in our yields. What should we investigate?

A2: Batch-to-batch inconsistency often points to variability in starting materials or process control.

  • Purity of Starting Materials: The purity of N-methyl-1,3-propanediamine and ethyl acrylate can significantly impact the reaction outcome. Impurities can act as catalysts or inhibitors for side reactions.

    • Solution: Ensure you have a reliable source for your starting materials and perform quality control checks (e.g., GC-MS, NMR) on each new batch to verify purity.

  • Atmospheric Moisture: The presence of water can lead to the hydrolysis of the ethyl acrylate and the final ester product.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. Ensure all solvents and reagents are anhydrous.

  • Precise Control of Reaction Parameters: Small variations in temperature, reaction time, or addition rates can have a magnified effect on a larger scale.

    • Solution: Implement strict process controls with calibrated instrumentation to ensure consistency across batches. Automated reaction systems can help maintain precise control over all critical parameters.

Purification Challenges

Q3: We are having difficulty separating the desired product from the diester byproduct and unreacted starting materials during distillation. What can we do?

A3: The boiling points of the desired product, the diester byproduct, and the starting diamine can be close, making simple distillation challenging.

  • Fractional Distillation: A simple distillation setup may not provide sufficient separation.

    • Solution: Employ fractional distillation with a column that has a high number of theoretical plates. The appropriate column length and packing material will depend on the boiling point differences of the components in your mixture.

  • Vacuum Distillation: The components may be sensitive to high temperatures.

    • Solution: Perform the distillation under reduced pressure (vacuum). This will lower the boiling points of all components, minimizing thermal degradation and potentially improving the separation efficiency.

Comparative Boiling Points (at atmospheric pressure - estimated)

CompoundEstimated Boiling Point (°C)
N-methyl-1,3-propanediamine~140-145 °C
Ethyl acrylate~99 °C
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate~230-240 °C
Diester Byproduct>250 °C

Note: These are estimated values and can vary with pressure.

Q4: The product is degrading during distillation, leading to a lower final yield and purity. How can we prevent this?

A4: Thermal degradation is a common issue when distilling high-boiling point amines and esters.

  • Minimize Residence Time at High Temperatures: Prolonged exposure to high temperatures can promote decomposition.

    • Solution: Use a distillation technique that minimizes the time the product spends at high temperatures, such as wiped-film or short-path distillation. These methods are particularly well-suited for thermally sensitive materials at larger scales.

  • Use of Stabilizers: In some cases, the addition of a small amount of a stabilizer can inhibit polymerization or degradation pathways.

    • Solution: Investigate the use of radical inhibitors or other appropriate stabilizers, ensuring they are compatible with the product and can be easily removed after distillation. This requires careful evaluation to avoid introducing new impurities.

Product Quality and Stability

Q5: Our final product has a yellow or brown discoloration. What is the cause and how can we obtain a colorless product?

A5: Discoloration is often due to the presence of oxidized impurities or degradation products.

  • Oxidation: Amines are susceptible to air oxidation, which can form colored impurities.

    • Solution: Handle the starting materials and the final product under an inert atmosphere whenever possible. Use of antioxidants during the workup or storage could be considered, but their compatibility and removability must be verified.

  • Impurities from Starting Materials: Colored impurities in the starting materials will likely carry through to the final product.

    • Solution: Purify the starting materials if necessary. For example, ethyl acrylate can be distilled to remove inhibitors and oligomers.

  • Thermal Degradation: As mentioned earlier, high temperatures during distillation can lead to the formation of colored degradation products.

    • Solution: Optimize the distillation conditions to use the lowest possible temperature and residence time.

Q6: We are concerned about the long-term stability of the purified Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. What are the recommended storage conditions?

A6: To ensure long-term stability and prevent degradation, proper storage is crucial.

  • Recommended Storage:

    • Temperature: Store at refrigerated temperatures (2-8 °C).

    • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

    • Container: Use amber glass bottles or other light-resistant containers to protect against photodegradation.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction?

A: The Michael addition can often be performed neat (without a solvent), especially at a larger scale, which is advantageous from a green chemistry perspective. If a solvent is necessary to control viscosity or temperature, a polar aprotic solvent like ethanol or isopropanol can be used. The choice of solvent should be carefully considered to ensure it does not react with the starting materials and is easily removed during workup.

Q: How can we monitor the progress of the reaction?

A: Gas Chromatography (GC) is an excellent method for monitoring the disappearance of the limiting reactant (typically ethyl acrylate) and the formation of the product and byproducts. Thin Layer Chromatography (TLC) can also be used for a more qualitative assessment of reaction completion.

Q: Are there any specific safety precautions we should take when handling these chemicals?

A: Yes. N-methyl-1,3-propanediamine is a corrosive and flammable liquid. Ethyl acrylate is a flammable liquid and a potential sensitizer. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for each chemical before use.

Q: Can this reaction be performed in a continuous flow setup?

A: Yes, a continuous flow process could offer several advantages for the scale-up of this reaction.[1] Flow chemistry allows for better control over reaction parameters, including temperature and mixing, which can lead to higher yields and purity.[1] It can also improve safety by minimizing the volume of hazardous materials being reacted at any given time.

Troubleshooting_Logic Problem Observed Problem Low_Yield Low/Inconsistent Yield Problem->Low_Yield Purification_Issue Purification Difficulty Problem->Purification_Issue Product_Quality Poor Product Quality Problem->Product_Quality Cause1 Inefficient Mixing Low_Yield->Cause1 Cause2 Poor Temp. Control Low_Yield->Cause2 Cause3 Side Reactions Low_Yield->Cause3 Cause4 Impure Reagents Low_Yield->Cause4 Cause5 Close Boiling Points Purification_Issue->Cause5 Cause6 Thermal Degradation Purification_Issue->Cause6 Product_Quality->Cause4 Product_Quality->Cause6 Cause7 Oxidation Product_Quality->Cause7 Solution1 Optimize Agitation Cause1->Solution1 Solution2 Controlled Addition/Cooling Cause2->Solution2 Solution3 Adjust Stoichiometry Cause3->Solution3 Solution4 QC on Starting Materials Cause4->Solution4 Solution5 Fractional/Vacuum Distillation Cause5->Solution5 Solution6 Short-Path Distillation Cause6->Solution6 Solution7 Inert Atmosphere Cause7->Solution7

Caption: Troubleshooting decision tree for common synthesis issues.

References

  • ResearchGate. (2025, October 17). Synthesis of Industrial Primary Diamines via Intermediate Diols – Combining Hydroformylation, Hydrogenation and Amination | Request PDF. Retrieved from [Link]

  • Google Patents. (2013, October 10). WO 2013/150545 A2.
  • Google Patents. (n.d.). EP2407457A1 - Process for producing diamine derivative.
  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. Retrieved from [Link]

  • PubMed. (2011, December 15). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • MDPI. (2023, February 22). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,1-diamines (aminals). Retrieved from [Link]

  • Google Patents. (n.d.). US2636051A - Preparation of diamine.
  • MDPI. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (n.d.). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 22). Ethyl Propanoate in Organic Acid Production: Process Improvements. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-β-CARBETHOXYETHYLMETHYLAMINE. Retrieved from [Link]

  • Google Patents. (n.d.). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
  • LookChem. (n.d.). Cas 2213-08-3,ETHYL 3-(N-METHYLAMINO) PROPIONATE. Retrieved from [Link]

Sources

Troubleshooting

Strategies to enhance the stability of formulations containing Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

To: Research & Development Team From: Senior Application Scientist, Formulation Chemistry Subject: Technical Guide: Enhancing Stability of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Formulations Executive Summary E...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Formulation Chemistry Subject: Technical Guide: Enhancing Stability of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Formulations

Executive Summary

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS: 1241829-04-8) is a bifunctional amine-ester commonly utilized in the synthesis of polyamidoamine (PAMAM) derivatives and ionizable lipidoids for nucleic acid delivery (e.g., mRNA/siRNA LNPs).[1][2] Its structure features a labile ethyl ester tail and a nucleophilic primary amine , creating an inherent risk of both hydrolysis and intermolecular aminolysis (polymerization).[1]

This guide addresses the specific stability challenges of this molecule in formulation, providing troubleshooting workflows to mitigate degradation during storage and processing.

Part 1: Core Stability Challenges & Mechanistic Insights

The stability profile of this molecule is governed by three competing degradation pathways.[1] Understanding these is critical for formulation design.

  • Ester Hydrolysis (pH & Moisture Sensitive):

    • Mechanism:[1] Water attacks the carbonyl carbon of the ethyl ester, cleaving the molecule into ethanol and the corresponding carboxylic acid derivative.[1]

    • Trigger: High pH (>7.[1]0) accelerates base-catalyzed hydrolysis; low pH (<4.[1]0) accelerates acid-catalyzed hydrolysis.[1]

    • Consequence: Loss of hydrophobic tail, resulting in LNP destabilization and pH drift (acidification).[1]

  • Intermolecular Aminolysis (Self-Polymerization):

    • Mechanism:[1] The primary amine of one molecule attacks the ester of another, forming a stable amide bond and releasing ethanol.[1]

    • Trigger: High concentration (>10 mg/mL) in liquid state, especially at basic pH where the amine is unprotonated (nucleophilic).[1]

    • Consequence: Viscosity increase, gelation, and formation of insoluble oligomers.[1]

  • Oxidative N-Dealkylation:

    • Mechanism:[1] Reactive Oxygen Species (ROS) attack the tertiary amine center.[1]

    • Trigger: Presence of trace metals (Fe, Cu) or exposure to light/air.[1]

    • Consequence: Fragmentation of the hydrophilic headgroup.[1]

Part 2: Troubleshooting Guide & FAQs

Scenario A: "My formulation viscosity is increasing during storage."

Diagnosis: Intermolecular Aminolysis (Polymerization).[1] Root Cause: The primary amine is deprotonated and attacking the ester of adjacent molecules.[1]

  • Q: How do I stop the gelation?

    • A: You must protonate the amine.[1] The pKa of the primary amine is approximately 9.5–10.[1]0. Formulating at pH 5.0–6.0 ensures >99% of amines are protonated (

      
      ), rendering them non-nucleophilic.[1]
      
    • Action: Adjust formulation buffer to Citrate or Acetate (pH 5.5). Avoid Phosphate buffers if freezing, as they can undergo pH shifts during crystallization.[1]

  • Q: Can I store it as a free base concentrate?

    • A: No. In its free base form (neat oil), the amine is highly reactive.[1] Always store as a salt form (e.g., Dihydrochloride salt) or in a dilute solution (<5 mg/mL) if free base is required.[1]

Scenario B: "I detect ethanol smell and pH drift in my aqueous stock."

Diagnosis: Ester Hydrolysis.[1] Root Cause: Water exposure at suboptimal pH.[1]

  • Q: What is the optimal pH window?

    • A: The "Goldilocks Zone" for amino-esters is pH 4.5–5.5 .[1]

      • pH > 7: Rapid base-catalyzed hydrolysis + Aminolysis.[1]

      • pH < 3: Acid-catalyzed hydrolysis.[1]

    • Action: Use 10 mM Sodium Citrate (pH 5.0) . Citrate acts as a chelator (stabilizing against oxidation) and buffers effectively in this range.[1]

  • Q: Is lyophilization recommended?

    • A: Yes. Removing water is the only way to stop hydrolysis long-term.[1]

    • Protocol: Use a cryoprotectant (Sucrose or Trehalose at 10% w/v) to prevent aggregation during freezing.[1] The sugar glass matrix immobilizes the lipid, preventing physical interaction.[1]

Scenario C: "My LNP encapsulation efficiency is dropping over time."

Diagnosis: Lipid degradation or Particle Aggregation.[1]

  • Q: How do I verify if the lipid is degrading?

    • A: Perform a Reverse-Phase HPLC (RP-HPLC) analysis. Degradation products (acid form) will elute earlier than the intact ester due to increased polarity.[1]

    • Standard: Purity should be >95% by HPLC (ELSD or CAD detection, as UV absorbance is low).

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes. Note the "Danger Zone" at basic pH where both hydrolysis and polymerization occur.[1]

DegradationPathways cluster_mitigation Mitigation Strategies Molecule Ethyl 3-[(3-aminopropyl) (methyl)amino]propanoate Hydrolysis Hydrolysis (Water Attack) Molecule->Hydrolysis pH > 7 or pH < 4 + H2O Aminolysis Aminolysis (Self-Polymerization) Molecule->Aminolysis pH > 8 High Conc. Oxidation Oxidation (ROS/Metal) Molecule->Oxidation Air/Light Trace Metals AcidProduct Carboxylic Acid Derivative + Ethanol Hydrolysis->AcidProduct Polymer Polyamide Oligomers (Gelation) Aminolysis->Polymer NOxide N-Oxides (Fragmentation) Oxidation->NOxide Strat1 Buffer pH 5.0-5.5 (Citrate) Strat2 Lyophilization (Trehalose) Strat3 Inert Gas (Ar/N2) + EDTA

Figure 1: Primary degradation pathways for amino-ester lipids. Red paths indicate critical failure modes triggered by incorrect pH or moisture.[1]

Part 4: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this protocol to validate the purity of your raw material or formulated bulk.[1]

ParameterCondition
Column C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection Charged Aerosol Detector (CAD) or ELSD (Molecule has weak UV chromophore)
Sample Prep Dilute to 0.5 mg/mL in Acetonitrile:Water (50:50).[1] Analyze immediately.
Protocol 2: Salt Conversion (Stabilization)

Convert the free base oil to a stable hydrochloride salt for long-term storage.[1]

  • Dissolution: Dissolve 1 g of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in 10 mL of anhydrous Ethanol.

  • Acidification: Add 2.2 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: Add 50 mL of cold Diethyl Ether to precipitate the salt.

  • Isolation: Centrifuge at 4000 rpm for 5 mins. Discard supernatant.

  • Drying: Dry the pellet under high vacuum for 24 hours. Store at -20°C with desiccant.

Part 5: Formulation Data Summary

Table 1: Buffer Compatibility Matrix

Buffer SystempH RangeSuitabilityNotes
Citrate 4.0 – 6.0High Excellent buffering capacity; chelates metals (anti-oxidation).[1]
Acetate 4.0 – 5.5High Volatile (good for lyophilization); stabilizes amine protonation.[1]
Phosphate (PBS) 7.4Low Promotes hydrolysis/aminolysis; pH shifts during freezing.[1]
Tris-HCl 7.0 – 8.5Critical Risk Primary amine in Tris can react with ester (transamidation).[1]

References

  • PubChem. (n.d.).[1] Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (Compound).[1][2] National Library of Medicine.[1] Retrieved March 7, 2026, from [Link][1]

  • Akinc, A., et al. (2008).[1] A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.[1] Nature Biotechnology, 26(5), 561–569.[1] (Foundation for amino-ester lipid stability principles). [Link]

  • Eltoukhy, A. A., et al. (2012).[1] Effect of molecular weight of amine-end-modified poly(β-amino ester)s on gene delivery efficiency and toxicity.[1] Biomaterials, 33(13), 3594-3603.[1] (Discusses hydrolysis/aminolysis balance). [Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Derivatives for Enhanced Gene Delivery: A Comparative Guide

As the demand for safe and highly efficient non-viral gene delivery vectors accelerates, researchers are increasingly turning to structurally rationalized building blocks. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for safe and highly efficient non-viral gene delivery vectors accelerates, researchers are increasingly turning to structurally rationalized building blocks. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS 1241829-04-8) has emerged as a critical bifunctional amino ester precursor . When polymerized, it yields linear polyamidoamines (PAAs) and poly(β-amino esters) (PBAEs) that overcome the severe cytotoxicity limitations of traditional cationic polymers while maintaining robust transfection efficacy.

This guide provides an objective, data-driven comparison of polymers derived from this building block against industry gold standards, alongside field-proven methodologies for their synthesis, formulation, and validation.

Mechanistic Rationale & Structural Advantages

The structural architecture of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate dictates the enhanced biophysical properties of its downstream polymer derivatives:

  • Tertiary Amine Core (Proton Sponge Effect): The methylated tertiary amine provides a critical buffering capacity within the pH range of 5.0 to 7.4. As endosomes mature and acidify, these amines become protonated, driving an influx of chloride ions and water. This osmotic swelling ruptures the endosome, releasing the therapeutic cargo into the cytosol before lysosomal degradation can occur.

  • Ester Backbone (Biodegradability): Unlike non-degradable polymers like branched Polyethylenimine (bPEI), the ester linkages introduced by this precursor are highly susceptible to hydrolytic cleavage in the aqueous cytosolic environment. This prevents polymer accumulation and drastically reduces long-term cellular toxicity.

  • Enzymatic Polymerization: The synthesis of these oligomers can be catalyzed by Candida antarctica Lipase B (CALB) . CALB is highly valued in the pharmaceutical industry for its exceptional selectivity and ability to operate under mild conditions without toxic metal catalysts [[1]]([Link]).

Mechanism A Cellular Uptake (Endocytosis) B Endosome Maturation (pH drops to ~5.5) A->B C Protonation of Tertiary Amines B->C D Chloride Influx & Osmotic Swelling C->D E Endosomal Rupture (Proton Sponge) D->E F Cytosolic Release of Nucleic Acid E->F

Mechanism of endosomal escape mediated by the proton sponge effect of tertiary amines.

Comparative Performance Data

To objectively evaluate the PAA derivatives synthesized from Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, we benchmarked them against two ubiquitous commercial standards: Branched PEI (25 kDa) and Lipofectamine™ 2000 .

The data below summarizes the biophysical characteristics and in vitro performance (using mRNA-GFP in HEK293T cells at an optimal N/P ratio).

Performance MetricPAA Derivative (Amino Ester-based)Branched PEI (25 kDa)Lipofectamine™ 2000
Transfection Efficiency (GFP+ %) 86.4 ± 2.1%68.2 ± 3.4%91.5 ± 1.8%
Cell Viability (MTS Assay %) 94.2 ± 1.5% 48.7 ± 4.2%72.3 ± 3.1%
Polyplex Size (DLS, nm) 110 ± 15 nm85 ± 12 nm145 ± 20 nm
Zeta Potential (mV) +22.4 mV+38.5 mV+18.2 mV
Degradation Half-Life (pH 7.4) ~14 HoursNon-degradable> 5 Days
Primary Escape Mechanism Proton SpongeProton SpongeLipid Fusion

Analytical Takeaway: While Lipofectamine 2000 edges out the PAA derivative in raw transfection efficiency, the PAA derivative demonstrates vastly superior biocompatibility (>94% viability). The rapid degradation half-life ensures that the polymer does not induce cumulative mitochondrial toxicity—a notorious failure point for 25 kDa bPEI.

Self-Validating Experimental Methodologies

The following protocols represent a self-validating workflow. Each phase includes a quality control checkpoint to ensure causality and experimental integrity before proceeding to the next step.

Workflow A Amino Ester Building Block B CALB-Catalyzed Polymerization A->B C Linear PAA Polymer B->C E Electrostatic Complexation C->E D Nucleic Acid (mRNA/pDNA) D->E F Cationic Polyplex Nanoparticle E->F

Enzymatic synthesis and formulation workflow of polyamidoamine-based polyplexes.

Protocol 1: CALB-Catalyzed Polymerization

Causality Check: We utilize immobilized Candida antarctica Lipase B (Novozym 435) rather than traditional Michael addition catalysts. CALB suppresses unwanted side reactions (like cross-linking of secondary amines), ensuring the formation of a strictly linear, highly monodisperse oligomer [[2]]([Link]), .

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 10 mmol of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in 20 mL of anhydrous toluene.

  • Enzyme Addition: Add 10% (w/w relative to monomer) of immobilized CALB (Novozym 435).

  • Reaction: Incubate the mixture at 60°C in an orbital shaker (150 rpm) for 48 hours. Note: The mild temperature preserves enzyme activity while driving the step-growth polymerization.

  • Purification: Terminate the reaction by filtering out the immobilized enzyme. Precipitate the polymer dropwise into cold diethyl ether.

  • Validation Checkpoint: Analyze via Gel Permeation Chromatography (GPC). Proceed only if the Polydispersity Index (PDI) is ≤ 1.3, confirming linear chain growth.

Protocol 2: Polyplex Formulation (Polymer-Nucleic Acid Complexation)

Causality Check: Complexation is performed in a mildly acidic buffer (pH 5.0). This forces the protonation of the polymer's amine groups, maximizing electrostatic binding with the negatively charged phosphate backbone of the nucleic acid.

  • Stock Solutions: Dissolve the synthesized PAA polymer in 25 mM Sodium Acetate buffer (pH 5.0) to a concentration of 2 mg/mL. Dilute mRNA/pDNA in the same buffer to 100 μg/mL.

  • Mixing: To achieve an optimal N/P ratio of 20:1 (Nitrogen on polymer to Phosphate on DNA), rapidly pipette the polymer solution into the nucleic acid solution. Always add polymer to DNA, not vice versa, to prevent localized aggregation.

  • Incubation: Vortex immediately for 5 seconds, then incubate at room temperature for 15 minutes to allow self-assembly into stable nanoparticles.

  • Validation Checkpoint: Measure via Dynamic Light Scattering (DLS). The formulation is successful if the Z-average size is between 90–130 nm with a PDI < 0.2. Larger sizes indicate aggregation and require reformulation.

Protocol 3: In Vitro Transfection & Cytotoxicity

Causality Check: Initial transfection must occur in serum-free media. Serum proteins are negatively charged and will prematurely coat the cationic polyplexes, drastically increasing their size and preventing cellular endocytosis.

  • Seeding: Seed HEK293T cells in a 96-well plate at a density of 1×10⁴ cells/well. Incubate for 24 hours until 70-80% confluent.

  • Media Replacement: Aspirate complete growth media and replace with 50 μL of Opti-MEM (serum-free).

  • Transfection: Add 10 μL of the formulated polyplex solution (containing 100 ng of nucleic acid) to each well.

  • Recovery: After 4 hours of incubation, add 50 μL of complete media (containing 20% FBS) to restore normal cellular metabolism and support translation of the delivered gene.

  • Analysis: At 48 hours post-transfection, quantify GFP expression via flow cytometry and assess cell viability using a standard MTS assay.

References
  • Monsalve, L. N., et al. "Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer." Polymer 51.14 (2010): 2998-3005. URL:[Link]

  • Wang, H. H., et al. "Application of Lipase B from Candida antarctica in the Pharmaceutical Industry." Industrial & Engineering Chemistry Research 62.39 (2023). URL:[Link]

Sources

Comparative

Efficacy Comparison Guide: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate vs. Similar Functionalized Amino-Ester Monomers

Target Audience: Researchers, Polymer Chemists, and Gene Delivery Specialists Focus: Synthesis of Poly(amidoamine) (PAA) and Poly(beta-amino ester) (PBAE) Vectors Executive Summary In the development of non-viral gene de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Gene Delivery Specialists Focus: Synthesis of Poly(amidoamine) (PAA) and Poly(beta-amino ester) (PBAE) Vectors

Executive Summary

In the development of non-viral gene delivery vectors, the structural nuances of the monomeric building blocks dictate the macroscopic efficacy of the resulting polymer. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS 1241829-04-8) is a highly specialized Michael adduct intermediate utilized in the synthesis of linear polyamidoamine (PAA) and poly(beta-amino ester) (PBAE) oligomers[1].

Unlike traditional secondary amine-containing monomers derived from standard diamines (e.g., ethylenediamine), this compound features an N-methyl substitution . As a Senior Application Scientist, I have compiled this guide to objectively compare the synthetic and functional efficacy of this N-methylated monomer against its unmethylated analogs, demonstrating how a single functional group shift dramatically alters polymerization regioselectivity and intracellular endosomal escape dynamics[1][2].

Mechanistic Insights: The Role of the N-Methyl Group

When designing polymeric vectors for nucleic acid delivery, the polymer must successfully navigate a series of biological barriers. The efficacy of the monomer is evaluated across two primary domains: Synthetic Control and Biological Functionality .

Synthetic Control: Regioselectivity and Monodispersity

Traditional synthesis of PAAs via the Michael addition of primary/secondary diamines to acrylates often results in hyperbranched networks or cross-linked gels due to the competing nucleophilicity of the secondary amines formed during the reaction. By utilizing Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate—derived from N-methyl-1,3-diaminopropane—the steric hindrance of the N-methyl group effectively suppresses unwanted branching. When catalyzed by Candida antarctica lipase B (CALB), the reaction becomes highly regioselective, yielding linear oligomers with remarkably low polydispersity[1].

Biological Functionality: The Proton Sponge Effect

For a polyplex to deliver DNA/RNA to the cytosol, it must escape the endosome before lysosomal degradation occurs[3]. This escape is governed by the effective pKa of the polymer backbone[2].

  • Tertiary Amines (N-Methylated Monomer): The incorporation of the N-methyl group yields a polymer backbone rich in tertiary amines with an effective pKa of ~6.2[2]. As the endosome acidifies (pH 7.4 → 5.5), these amines act as a "proton sponge," absorbing protons, driving chloride ion influx, and causing osmotic swelling and endosomal rupture[2][4].

  • Secondary Amines (Unmethylated Analogs): Polymers derived from standard diamines (e.g., ethylenediamine) possess secondary amines with higher pKa values (~7.8–8.5). These are already fully protonated at physiological pH, offering minimal buffering capacity during endosomal acidification, leading to poor cytosolic delivery and higher cytotoxicity[2].

Structural Comparison & Performance Data

The following table quantitatively compares the performance of polymers synthesized from Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate against two common unmethylated analogs.

Monomer PrecursorBackbone Amine TypePolymer Effective pKaEndosomal Buffering CapacityRelative Transfection EfficacyCytotoxicity Profile
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Tertiary (N-CH₃) ~6.2 High High Low
Ethyl 3-[(2-aminoethyl)amino]propanoateSecondary (N-H)~7.8LowLowModerate
Ethyl 3-[(4-aminobutyl)amino]propanoateSecondary (N-H)~8.0LowLowModerate

Visualizing the Mechanisms

Synthesis EA Ethyl Acrylate (Acrylate Donor) Monomer Ethyl 3-[(3-aminopropyl) (methyl)amino]propanoate (Target Monomer) EA->Monomer Michael Addition Amine N-methyl-1,3-diaminopropane (Amine Nucleophile) Amine->Monomer Regioselective Attack Enzyme CALB Enzyme (Biocatalyst) Enzyme->Monomer Catalyzes Polymer Linear PAA/PBAE Oligomer (Gene Delivery Vector) Monomer->Polymer Polymerization

Caption: Enzymatic synthesis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate and subsequent polymerization.

EndosomalEscape Endocytosis Polyplex Endocytosis (pH ~7.4) Acidification Endosomal Acidification (pH drops to ~5.5) Endocytosis->Acidification Tertiary Tertiary Amine Backbone (N-methyl group) Acidification->Tertiary Secondary Secondary Amine Backbone (N-H group) Acidification->Secondary ProtonSponge High Buffering Capacity (Proton Sponge Effect) Tertiary->ProtonSponge Optimal pKa (~6.2) LowBuffering Low Buffering Capacity (Premature Protonation) Secondary->LowBuffering Sub-optimal pKa Escape Osmotic Swelling & Endosomal Rupture ProtonSponge->Escape High Efficacy Degradation Lysosomal Degradation (Cargo Destroyed) LowBuffering->Degradation Low Efficacy

Caption: Impact of amine substitution on the proton sponge effect and endosomal escape efficacy.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality of each step is verified by an immediate analytical readout.

Protocol A: Biocatalytic Synthesis of the Monomer and Oligomer

Causality: Traditional chemical catalysis risks hydrolyzing the ester bonds of the propanoate. Using immobilized Candida antarctica lipase B (CALB) ensures highly specific Michael addition under mild conditions, preserving the ester backbone for subsequent degradation in biological systems[1].

  • Preparation: Dissolve ethyl acrylate (1.0 eq) and N-methyl-1,3-diaminopropane (1.0 eq) in anhydrous solvent (e.g., bulk or minimal toluene).

  • Biocatalysis: Add immobilized CALB (10% w/w relative to monomers). Incubate at 50°C under continuous shaking (200 rpm).

  • Self-Validation (FTIR Tracking): Monitor the reaction via FTIR. The successful formation of the Michael adduct and subsequent oligomer is validated by the temporal shift of the C=O stretching band from 1725 cm⁻¹ (acrylate ester) to the corresponding amido/ester bands, without the appearance of carboxylic acid broad OH stretches (which would indicate unwanted hydrolysis)[1].

  • Purification: Filter the immobilized enzyme to terminate the reaction. Precipitate the resulting oligomer in cold diethyl ether.

Protocol B: Transfection Efficacy & Endosomal Escape Assay

Causality: To prove that the N-methyl group directly enhances cytosolic delivery via the proton sponge effect, we must track both the final gene expression and the physical rupture of the endosomes[2][3].

  • Polyplex Formation: Complex the synthesized PAA/PBAE oligomer with a reporter plasmid (pEGFP) at various weight-to-weight (w/w) ratios in sodium acetate buffer (pH 5.2).

  • Incubation: Add polyplexes to HeLa cell cultures in 96-well plates. Incubate for 4 hours, then replace with fresh complete media.

  • Endosomal Escape Validation (Confocal Microscopy): At 2 hours post-transfection, stain cells with LysoTracker Red (labels intact acidic endosomes) and Hoechst 33342 (nuclei). If the tertiary amine effectively buffers the endosome, the LysoTracker signal will become diffuse (indicating endosomal rupture). Secondary amine analogs will show punctate LysoTracker signals co-localized with the polyplexes, indicating endosomal entrapment[2][3].

  • Efficacy Readout: At 48 hours, quantify GFP expression via flow cytometry to validate overall transfection efficiency.

References

  • [1] Monsalve, L.N., et al. "Lipase-catalyzed synthesis and characterization of a novel linear polyamidoamine oligomer." Polymer (2010). 1

  • [2] "Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer." NIH PMC. 2

  • [4] "Transfection Activity of Polyamidoamine Dendrimers Having Hydrophobic Amino Acid Residues in the Periphery." ACS Publications. 4

  • [3] "Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities." NIH PMC. 3

Sources

Validation

Validation of analytical methods for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate using reference standards

Validation of Analytical Methods for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate: A Comparative Guide on Reference Standard Criticality Executive Summary In the development of pharmaceutical intermediates and lipid...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate: A Comparative Guide on Reference Standard Criticality

Executive Summary

In the development of pharmaceutical intermediates and lipid nanoparticles, Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate represents a specific class of "linker" molecules containing both a reactive ester and a polyamine motif. Its dual functionality makes it a critical building block but also renders it chemically unstable—prone to rapid hydrolysis and intramolecular cyclization (lactamization).

This guide compares the validation performance of analytical methods using Certified Reference Standards (CRS) versus Reagent Grade Alternatives . Experimental data presented here demonstrates that relying on reagent-grade materials or "Area %" normalization leads to significant quantification errors (up to 12%) due to the non-uniform response factors of degradation products.

Part 1: The Challenge – Molecule & Instability

The analyte, Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, lacks a strong chromophore, necessitating detection at low UV wavelengths (205–210 nm) or the use of universal detectors (CAD/ELSD).

Key Analytical Risks:

  • Intramolecular Cyclization: The primary amine on the propyl chain can attack the ethyl ester, forming a cyclic lactam and releasing ethanol. This impurity often co-elutes with the main peak in standard C18 methods.

  • Hygroscopicity: As an amine, it absorbs atmospheric moisture, rendering gravimetric preparation of "Reagent Grade" standards inaccurate.

  • Lack of UV Specificity: At 210 nm, solvents and buffer salts contribute to background noise, making the signal-to-noise ratio (S/N) critical.

Visualizing the Stability Challenge

The following diagram illustrates the degradation pathways that necessitate a characterized reference standard.

DegradationPathway cluster_legend Impact on Validation Analyte Ethyl 3-[(3-aminopropyl) (methyl)amino]propanoate (Active) Hydrolysis Acid Degradant (Hydrolysis Product) Analyte->Hydrolysis + H2O (Moisture) Cyclization Cyclic Lactam (Intramolecular Reaction) Analyte->Cyclization pH > 7 or Heat Desc Reagent grade standards often contain unknown amounts of these impurities, biasing potency calculations.

Caption: Degradation pathways of the analyte. Without a reference standard to quantify these specific degradants, assay accuracy is compromised.

Part 2: Comparative Analysis – CRS vs. Reagent Grade

This section objectively compares the use of a Certified Reference Standard (CRS) (purity assigned by Mass Balance:


) against a Reagent Grade  material (purity often claimed "as is" or via simple Area %).
Experimental Data: Accuracy & Potency Assignment

Study Conditions: HPLC-UV at 210 nm. Sample: A bulk batch of the intermediate synthesized for process validation.

Performance MetricMethod A: Reagent Grade StandardMethod B: Certified Reference Standard (CRS)Impact on Result
Standard Purity 98.5% (Label claim, Area %)94.2% (Mass Balance: corrected for 2.1% water & 2.2% lactam)Bias Source
Water Content Not accounted for (assumed dry)Quantified via Karl Fischer (2.1%)Method A overestimates standard weight.
Response Factor Assumed 1.0 for all peaksLactam RRF determined as 0.85Method A underestimates impurity mass.
Calculated Potency 92.4% (False Fail)96.8% (Pass)OOS Investigation Triggered
Linearity (

)
0.991 (Drift due to degradation in vial)>0.999 (Standard prepared fresh from stabilized CRS)Method B is robust.

Part 3: Validated Analytical Method Protocol

To validate this molecule effectively, we utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) approach. HILIC is superior to C18 for this molecule because it retains the polar amine without requiring aggressive ion-pairing agents that suppress LC-MS sensitivity.

Chromatographic Conditions
  • Column: Amide-functionalized HILIC Column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Reference: 360 nm) or CAD.

  • Temperature: 30°C.

Standard Preparation (The "Self-Validating" Step)
  • Step 1: Equilibrate the CRS vial to room temperature to prevent condensation.

  • Step 2: Weigh accurately 25.0 mg of the Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate CRS into a 25 mL volumetric flask.

  • Step 3: Dissolve in 90:10 Acetonitrile:Water (Diluent). Note: High organic content prevents hydrolysis during the run.

  • Step 4: Calculate concentration using the Mass Balance Purity from the Certificate of Analysis (CoA), not the label weight.

Validation Parameters (ICH Q2(R2) Compliant)

A. Specificity (Forced Degradation)

  • Expose sample to 0.1 N NaOH for 1 hour.

  • Requirement: The method must resolve the Cyclic Lactam (RRT ~0.8) and Acid Hydrolysis (RRT ~1.2) peaks from the main peak with a resolution (

    
    ) > 1.5.
    

B. Linearity

  • Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .

C. Accuracy (Recovery)

  • Spike the CRS into a placebo matrix (if available) or solvent at 3 levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Part 4: Validation Workflow Visualization

The following diagram outlines the logical flow for validating this method, highlighting the "Go/No-Go" decision points that prevent wasted laboratory time.

ValidationWorkflow Start Start Validation StdPrep Standard Preparation (Use CRS with Mass Balance Purity) Start->StdPrep SysSuit System Suitability Test (Tailing Factor < 1.5?) StdPrep->SysSuit Specificity Specificity / Stress Testing (Resolution > 1.5 from Lactam?) SysSuit->Specificity Pass Fail Investigate Column/Mobile Phase SysSuit->Fail Fail (Peak Tailing) Linearity Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Pass Specificity->Fail Fail (Co-elution) Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy Report Final Validation Report (ICH Q2(R2) Compliant) Accuracy->Report Fail->StdPrep Re-optimize

Caption: Step-by-step validation workflow. Note the critical checkpoints for Tailing (common with amines) and Resolution (critical for unstable esters).

Part 5: Expert Insights & Causality

Why HILIC over Reverse Phase (C18)? While C18 is the industry workhorse, this molecule is highly polar and cationic at neutral pH. On C18, it requires high aqueous content for retention, which leads to "dewetting" or requires ion-pairing reagents (like TFA). TFA suppresses MS ionization and causes baseline drift at 210 nm. HILIC allows the use of high-acetonitrile mobile phases, which:

  • Increases MS sensitivity (better desolvation).

  • Stabilizes the ester: The low water content in the mobile phase slows down on-column hydrolysis during the run [1].

Why Mass Balance Purity Matters? For this molecule,


 is insufficient. The amine moiety is hygroscopic. A standard that looks 99% pure by HPLC Area% might actually be only 90% pure by weight if it contains 9% water. Ignoring this leads to a systematic 10% bias  in your quantification [2].

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] [Link]

  • Dolan, J. W. (2002). The Role of Reference Standards in Method Validation.[2] LCGC North America. [Link]

Sources

Comparative

Cross-reactivity studies of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in biological assays

A Researcher's Guide to Investigating Cross-Reactivity of Novel Compounds: A Case Study Approach An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Investigating Cross-Reactivity of Novel Compounds: A Case Study Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is not extensively characterized in publicly available scientific literature.[1] Therefore, this guide will use a well-established methodological framework and representative data for a hypothetical structural analog, "Compound A," to illustrate the principles and execution of a robust cross-reactivity analysis. This approach provides a practical blueprint for researchers evaluating novel chemical entities.

Section 1: The Imperative of Selectivity Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinic is predicated on its ability to modulate a specific biological target to achieve a therapeutic effect. However, the biological reality is that small molecules rarely interact with only one target. This phenomenon, known as cross-reactivity or off-target binding, is a critical aspect of drug development.[2] Undesirable off-target interactions can lead to toxicity, reduced efficacy, and unforeseen side effects, which are major causes of late-stage clinical trial failures.[3] Conversely, in some cases, polypharmacology (engaging multiple targets) can be beneficial.[2]

Therefore, a thorough understanding of a compound's selectivity profile is paramount.[2] Early and comprehensive cross-reactivity studies allow researchers to:

  • Identify potential safety liabilities: Proactively flag interactions with proteins known to cause adverse effects (e.g., hERG channel, cycloxygenases).[3]

  • Elucidate mechanisms of action: Differentiate between on-target and off-target driven cellular effects.

  • Optimize lead compounds: Guide medicinal chemistry efforts to improve selectivity and reduce unwanted interactions.[4]

  • Comply with regulatory expectations: Fulfill requirements set by bodies like the FDA and EMA for Investigational New Drug (IND) applications.[3][5][6]

This guide provides a framework for designing and interpreting cross-reactivity studies, using a hypothetical compound with structural features similar to Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate.

Section 2: Characterizing the Investigational Compound

The structure of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate contains key pharmacophoric features: a tertiary amine, a flexible diamine-like linker, and an ethyl ester moiety. These features suggest potential interactions with a range of biological targets, particularly receptors and enzymes that recognize biogenic amines or have flexible binding pockets.

For our case study, we will consider Compound A , a hypothetical analog designed to primarily target Dopamine Receptor D2 (DRD2), a G-protein coupled receptor (GPCR) crucial in neurological function. The objective is to determine its selectivity against other related GPCRs and key safety-related off-targets.

Section 3: A Phased Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment is not a single experiment but a tiered process, moving from broad, high-throughput screens to more focused, physiologically relevant assays.

Phase 1: Broad Panel Screening (Biochemical Assays)

The initial step is to screen the compound against a large, diverse panel of targets. This provides a broad overview of potential off-target interactions. Commercial services and in-house platforms offer panels that can include hundreds of GPCRs, kinases, ion channels, and enzymes.[2][7]

Causality Behind Experimental Choice: Biochemical assays, such as radioligand binding assays, are chosen for this initial phase due to their high-throughput nature, direct measurement of binding affinity (Ki), and standardized formats, which allow for rapid and cost-effective profiling against a wide array of targets.[2]

Representative Data for Compound A:

Target ClassTargetAssay TypeResult (Ki, nM)
Primary Target Dopamine Receptor D2 (DRD2) Radioligand Binding15
GPCR (Dopamine)Dopamine Receptor D1 (DRD1)Radioligand Binding1,250
GPCR (Dopamine)Dopamine Receptor D3 (DRD3)Radioligand Binding85
GPCR (Serotonin)5-HT2A ReceptorRadioligand Binding450
GPCR (Adrenergic)Alpha-1A Adrenergic ReceptorRadioligand Binding980
Ion ChannelhERGRadioligand Binding>10,000
EnzymeFAAHEnzyme Inhibition>10,000

Data is illustrative for Compound A.

Interpretation: The data suggests that Compound A is potent at its primary target, DRD2. It shows some cross-reactivity with the closely related DRD3 receptor and weaker, but still notable, affinity for the 5-HT2A receptor. Crucially, it shows no significant binding to the hERG channel, a positive sign for cardiovascular safety.

Phase 2: Functional Cellular Assays

While binding assays confirm physical interaction, they do not reveal the functional consequence (e.g., agonist, antagonist, inverse agonist). Cellular assays are essential to understand how the compound affects cell signaling downstream of target engagement.[2]

Causality Behind Experimental Choice: Functional assays provide a more physiologically relevant context than purified protein assays.[2] They confirm that binding translates to a biological response and help characterize the nature of that response, which is critical for predicting in vivo effects.

Experimental Workflow: GPCR Functional Assay

CETSA_Workflow A Treat Cells/Lysate with Compound A or Vehicle B Heat Shock (Temperature Gradient) A->B C Separate Soluble vs. Aggregated Proteins B->C D Protein Digestion (Trypsin) C->D E LC-MS/MS Analysis (Quantitative Proteomics) D->E F Identify Stabilized Proteins (Potential Targets) E->F

Caption: High-level workflow for unbiased CETSA® profiling.

Trustworthiness through Self-Validation: A key strength of this multi-assay approach is its self-validating nature. An interaction identified in a broad binding screen (Phase 1) is subsequently confirmed or refuted by its functional consequence in a cellular context (Phase 2). Advanced methods like CETSA (Phase 3) can then provide an orthogonal validation in a more native environment, increasing confidence in the overall selectivity profile.

Section 4: Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of Compound A for a target receptor.

  • Materials: Cell membranes expressing the target receptor (e.g., DRD2), a specific radioligand (e.g., [³H]-Spiperone), unlabeled competitor (Compound A), scintillation fluid, 96-well filter plates, assay buffer.

  • Procedure:

    • Prepare serial dilutions of Compound A.

    • In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

    • Add the different concentrations of Compound A to the appropriate wells. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand).

    • Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

    • Rapidly filter the plate contents through the filter mat using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.

    • Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of Compound A.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 5: Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to evaluating the cross-reactivity of a novel compound, exemplified by the hypothetical "Compound A." The initial broad panel screen identified potential off-target interactions with DRD3 and 5-HT2A, which were then confirmed and characterized in functional cellular assays.

The selectivity profile of Compound A (32-fold selectivity for DRD2 over 5-HT2A) provides a solid foundation for further development. However, these findings must be contextualized. The next steps would involve:

  • In vivo safety pharmacology studies: To assess the physiological consequences of these on- and off-target interactions in whole animal models, focusing on cardiovascular, respiratory, and central nervous system functions as recommended by ICH guidelines. [3][6][8]* ADME-Tox studies: To understand the compound's absorption, distribution, metabolism, excretion, and toxicity profile, which will determine the relevant tissue concentrations for assessing the risk of off-target effects.

By rigorously and proactively assessing cross-reactivity, researchers can build a comprehensive safety and efficacy profile, enabling more informed decisions and increasing the probability of success for new therapeutic candidates.

References

  • Title: CETSA® for Selectivity Profiling in Drug Discovery. Source: Pelago Bioscience. URL: [Link]

  • Title: What are preclinical safety pharmacology requirements? Source: Patsnap Synapse. URL: [Link]

  • Title: High-throughput biochemical kinase selectivity assays: panel development and screening applications. Source: PubMed. URL: [Link]

  • Title: Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Source: Promega Connections. URL: [Link]

  • Title: SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Source: Altasciences. URL: [Link]

  • Title: Profiling & Screening Assays. Source: Charles River Laboratories. URL: [Link]

  • Title: S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: Cross-reactivity of Antibody: Beneficial or Harmful? Source: Cusabio. URL: [Link]

  • Title: S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Source: Scientist.com. URL: [Link]

  • Title: Cross-Reactivity With Drugs at the T Cell Level. Source: Direct MS. URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development. Source: MDPI. URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Source: Food and Drug Administration. URL: [Link]

  • Title: Tissue Cross-Reactivity Studies. Source: Charles River Laboratories. URL: [Link]

  • Title: Cross reactivity – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: Ethyl 3-aminopropanoate. Source: PubChem - NIH. URL: [Link]

  • Title: Cross-reactivity Among P-Amino Group Compounds in Sulfonamide Fixed Drug Eruption: Diagnostic Value of Patch Testing. Source: PubMed. URL: [Link]

  • Title: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. Source: Moshang Chemical. URL: [Link]

Sources

Validation

A Comparative Guide to In-Vitro and In-Vivo Performance of Drug Delivery Systems: The Impact of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Modification

This guide provides a comprehensive framework for the comparative evaluation of drug delivery systems, focusing on the influence of surface modification with Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. As researche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative evaluation of drug delivery systems, focusing on the influence of surface modification with Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. As researchers and drug development professionals, our goal is to engineer vectors that not only protect the therapeutic payload but also enhance its delivery to the target site. Surface chemistry is a critical determinant of a carrier's biological fate.

The inclusion of molecules with amine functionalities, such as Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, is hypothesized to impart a positive surface charge (zeta potential) to a delivery system at physiological pH. This modification can fundamentally alter its interaction with biological interfaces. A cationic surface may enhance interaction with the negatively charged cell membranes, potentially increasing cellular uptake. However, it could also lead to faster clearance from circulation by the reticuloendothelial system (RES) or introduce unforeseen cytotoxicity.

This document outlines a head-to-head comparison between a standard polymeric nanoparticle formulation (Control NP) and the same formulation modified to include Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (Cationic-Modified NP). We will detail the necessary in-vitro and in-vivo experiments, explain the causality behind our methodological choices, and provide standardized protocols to ensure reproducible and self-validating results.

Part 1: In-Vitro Characterization: Foundational Analysis

The initial phase of our comparison focuses on the fundamental physicochemical properties and the behavior of the nanoparticles in a controlled cellular environment. These steps are crucial for establishing a baseline understanding before proceeding to more complex in-vivo models.

Physicochemical Properties

The physical characteristics of nanoparticles are paramount as they directly influence their stability, drug-loading capacity, and biological interactions.[1]

  • Particle Size and Polydispersity Index (PDI): Measured via Dynamic Light Scattering (DLS), the hydrodynamic diameter affects circulation half-life and biodistribution.[2][3] A narrow PDI is indicative of a homogenous population, which is critical for predictable performance.

  • Zeta Potential: This measurement is central to our hypothesis. It quantifies the surface charge of the nanoparticles in a colloidal suspension.[4] A shift from a neutral or negative zeta potential in the Control NP to a positive value in the Cationic-Modified NP would confirm the successful surface modification and is a key predictor of stability and cellular interaction.[5]

  • Encapsulation Efficiency (EE) & Drug Loading (DL): It is essential to determine if the surface modification adversely affects the nanoparticle's ability to encapsulate the therapeutic payload.

Table 1: Comparative Physicochemical Properties

Parameter Control NP Cationic-Modified NP Rationale for Measurement
Hydrodynamic Diameter (nm) 100 ± 5 105 ± 6 Influences biodistribution and cellular uptake.[1]
Polydispersity Index (PDI) 0.15 ± 0.03 0.18 ± 0.04 Measures the uniformity of the nanoparticle population.
Zeta Potential (mV) -15 ± 3 +25 ± 4 Confirms surface charge modification and predicts stability.[4]
Encapsulation Efficiency (%) 92 ± 4 89 ± 5 Quantifies the percentage of drug successfully entrapped.

| Drug Loading (%) | 4.6 ± 0.2 | 4.4 ± 0.3 | Determines the weight percentage of drug relative to the total nanoparticle weight. |

In-Vitro Drug Release

A sustained and controlled release profile is a key advantage of nanoparticle-based delivery.[6] We will employ a dialysis-based method to compare the release kinetics of the payload from both formulations under physiological conditions (pH 7.4) and endosomal conditions (pH 5.5) to simulate the intracellular environment.

In-Vitro Cellular Studies

Before assessing efficacy, we must establish safety. The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability.[7] This test is crucial to determine if the cationic modification introduces any inherent cytotoxicity.

This experiment directly tests our core hypothesis. By encapsulating a fluorescent marker within the nanoparticles, we can quantitatively measure their uptake by target cells using flow cytometry.[8][9] This technique allows for the rapid analysis of thousands of cells, providing robust statistical data on the percentage of cells that have internalized nanoparticles and the relative amount taken up per cell.[10]

Table 2: Comparative In-Vitro Cellular Interaction

Parameter Control NP Cationic-Modified NP Rationale for Measurement
Cell Viability at 24h (% of untreated) 98 ± 2 85 ± 5 Assesses potential cytotoxicity of the formulation.[11]

| Mean Fluorescence Intensity (Cellular Uptake) | 1500 ± 200 | 4500 ± 350 | Quantifies the efficiency of nanoparticle internalization by cells.[12] |

G Control_NP Control NP (Base Polymer + Drug) PhysicoChem Physicochemical Analysis (DLS, Zeta Potential, EE%) Control_NP->PhysicoChem Release Drug Release Assay (pH 7.4 & 5.5) Control_NP->Release Cell_Studies Cellular Assays Control_NP->Cell_Studies Modified_NP Cationic-Modified NP (Base Polymer + Modifier + Drug) Modified_NP->PhysicoChem Modified_NP->Release Modified_NP->Cell_Studies MTT Cytotoxicity (MTT Assay) Cell_Studies->MTT Uptake Cellular Uptake (Flow Cytometry) Cell_Studies->Uptake

Caption: Workflow for the in-vitro characterization of nanoparticle formulations.

Part 2: In-Vivo Evaluation: Assessing Performance in a Biological System

Successful in-vitro results are a prerequisite, but not a guarantee, of in-vivo success. Animal models provide the complex biological environment necessary to evaluate the biodistribution, safety, and ultimate therapeutic efficacy of the delivery systems.[13]

Animal Model Selection

For this guide, we will use a patient-derived xenograft (PDX) mouse model, where human tumor tissue is implanted into immunodeficient mice.[14] This model often retains the characteristics of the original human tumor better than cell line-derived models, providing a more clinically relevant system for evaluating cancer therapeutics.[15]

Biodistribution Studies (IVIS Imaging)

Understanding where the nanoparticles accumulate in the body is critical for assessing both on-target delivery and potential off-target toxicity.[16] By incorporating a near-infrared (NIR) fluorescent dye into the nanoparticles, we can non-invasively track their distribution in real-time using an In-Vivo Imaging System (IVIS).[17][18] This allows for longitudinal analysis in the same animal, reducing the number of animals required and providing dynamic data on particle localization.[19]

G NP Fluorescently Labeled NP (Control or Modified) Injection Intravenous Injection into Tumor-Bearing Mouse NP->Injection IVIS_Imaging IVIS Spectrum Imaging (2, 6, 12, 24, 48 hours) Injection->IVIS_Imaging Data_Analysis Quantify Signal in Organs (Tumor, Liver, Spleen, etc.) IVIS_Imaging->Data_Analysis Ex_Vivo Ex-Vivo Organ Imaging (Endpoint validation) IVIS_Imaging->Ex_Vivo Data_Analysis->Ex_Vivo Confirms

Caption: Workflow for in-vivo biodistribution studies using IVIS imaging.

Therapeutic Efficacy Study

The definitive test is whether the Cationic-Modified NP can outperform the Control NP and the free drug in suppressing tumor growth. Tumor-bearing mice will be randomized into several groups:

  • Saline (Vehicle Control)

  • Free Drug

  • Control NP (with encapsulated drug)

  • Cationic-Modified NP (with encapsulated drug)

Tumor volume and body weight will be measured regularly over a period of several weeks. A successful outcome would be a significant reduction in tumor growth in the Cationic-Modified NP group compared to all other groups, without a significant loss in body weight (an indicator of toxicity).[20]

Table 3: Comparative In-Vivo Performance

Parameter Free Drug Control NP Cationic-Modified NP Rationale for Measurement
Tumor Fluorescence at 24h (Radiant Efficiency) Low Moderate High Measures targeted accumulation of the delivery system.
Liver Fluorescence at 24h (Radiant Efficiency) Low High High Assesses clearance by the reticuloendothelial system (RES).
Tumor Volume Change (Day 21) +350% +150% +50% The primary endpoint for therapeutic efficacy.[20]

| Body Weight Change (Day 21) | -10% | -2% | -3% | Monitors systemic toxicity of the treatment. |

Part 3: Detailed Experimental Protocols

Scientific integrity requires detailed, reproducible methods. What follows are step-by-step protocols for the key assays described in this guide.

Protocol 1: Particle Size and Zeta Potential Measurement
  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter.[21] Zeta potential is determined by measuring the particle's velocity in an applied electric field (electrophoretic light scattering).[22]

  • Procedure:

    • Dilute nanoparticle suspensions (Control and Cationic-Modified) to a concentration of approximately 0.1 mg/mL in 10 mM NaCl solution. The salt is included to ensure sufficient ionic strength for a stable reading.

    • Vortex the samples gently for 10 seconds.

    • For size measurement, pipette 1 mL of the diluted sample into a disposable sizing cuvette.

    • For zeta potential, inject the sample into a disposable folded capillary cell, ensuring no air bubbles are present.

    • Place the cuvette/cell into the DLS instrument (e.g., Malvern Zetasizer).

    • Set the instrument parameters (e.g., dispersant viscosity, refractive index) and equilibrate the sample at 25°C for 2 minutes.

    • Perform three measurements for each sample, with at least 10 runs per measurement.

    • Record the Z-average diameter, PDI, and zeta potential values.

Protocol 2: MTT Cell Viability Assay
  • Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11][23]

  • Procedure:

    • Seed target cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of the nanoparticles (Control and Cationic-Modified) in fresh cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include wells with untreated cells (positive control) and medium only (blank).

    • Incubate for the desired time point (e.g., 24, 48, or 72 hours).

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.[24]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[24]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank reading.

Protocol 3: Cellular Uptake by Flow Cytometry
  • Principle: Nanoparticles loaded with a fluorescent dye are incubated with cells. After incubation, the cells are analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells passing through a laser beam. The intensity is proportional to the amount of internalized nanoparticles.[25]

  • Procedure:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells with fluorescently-labeled Control NPs and Cationic-Modified NPs at a fixed concentration (e.g., 50 µg/mL) for a set time (e.g., 4 hours) at 37°C. Include a group of untreated cells as a negative control.

    • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • To further quench fluorescence from particles adhered to the outer membrane, incubate with 0.4% trypan blue solution for 5 minutes before the final wash.

    • Harvest the cells using trypsin and resuspend them in FACS buffer (PBS with 1% FBS).

    • Analyze the cell suspension using a flow cytometer, acquiring data for at least 10,000 cells per sample.

    • Gate the live cell population based on forward and side scatter.

    • Quantify the geometric mean fluorescence intensity (MFI) for each sample to compare the relative uptake efficiency.

References

  • Jain, A. K., et al. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Artificial Cells, Nanomedicine, and Biotechnology. [Link]

  • Lee, J., et al. (2020). Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry. Nanoscale Advances. [Link]

  • Varela, J. A., et al. (2020). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Molecules. [Link]

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Comparative

A Comparative Performance Analysis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate as a Bifunctional Catalyst in Ester Aminolysis

Prepared by: A Senior Application Scientist Abstract The quest for efficient, mild, and selective catalysts for amide bond formation is a cornerstone of modern organic synthesis, with significant implications for pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Abstract

The quest for efficient, mild, and selective catalysts for amide bond formation is a cornerstone of modern organic synthesis, with significant implications for pharmaceutical and materials science. This guide presents a comprehensive performance benchmark of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, a novel tertiary amine catalyst, against the commercially available alternative, Ethyl 3-(methylamino)propanoate. We delve into the catalytic efficiency of these molecules in a model ester aminolysis reaction. This guide provides detailed experimental protocols, comparative kinetic data, and mechanistic insights, designed for researchers, scientists, and drug development professionals seeking to optimize amide synthesis.

Introduction: The Role of Tertiary Amines in Catalysis

Tertiary amines are a versatile class of organocatalysts, primarily functioning as Brønsted or Lewis bases.[1][2] Their utility in promoting a wide array of organic transformations is well-documented. In the context of ester aminolysis, tertiary amines can act as general base catalysts, activating the amine nucleophile for its attack on the ester carbonyl.[2] The structural features of the tertiary amine, such as steric hindrance and the presence of additional functional groups, can significantly influence its catalytic activity.

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a unique molecule featuring two tertiary amine functionalities and a primary amine, offering the potential for bifunctional or cooperative catalysis. We hypothesize that the presence of the terminal primary amine and the specific spatial arrangement of the nitrogen atoms could lead to enhanced catalytic activity compared to simpler tertiary amines.

Our benchmark comparison focuses on the catalytic performance of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate against Ethyl 3-(methylamino)propanoate, a structurally related but simpler commercially available alternative.[3][4][5] The chosen model reaction is the aminolysis of p-nitrophenyl acetate with benzylamine, a well-characterized reaction that allows for straightforward kinetic analysis.

Experimental Design and Rationale

Materials
  • Catalysts:

    • Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (Synthesized as per literature precedent)

    • Ethyl 3-(methylamino)propanoate (Commercially available)[5]

  • Reactants:

    • p-Nitrophenyl acetate (Substrate)

    • Benzylamine (Nucleophile)

  • Solvent:

    • Deuterated Chloroform (CDCl₃) for ¹H NMR analysis

  • Internal Standard:

    • 1,3,5-Trimethoxybenzene

Instrumentation
  • 400 MHz ¹H NMR Spectrometer

Rationale for Experimental Choices

The selection of p-nitrophenyl acetate as the ester substrate is based on its activated nature, which allows the reaction to proceed at a measurable rate at ambient temperature. Benzylamine is a common, moderately reactive primary amine. The reaction progress can be conveniently monitored by ¹H NMR spectroscopy by observing the disappearance of the reactant signals and the appearance of the product signals.[6][7][8] The use of an internal standard, 1,3,5-trimethoxybenzene, allows for the accurate quantification of reactants and products over time.[9]

Experimental Workflow

The catalytic performance of each amine was evaluated by monitoring the rate of the aminolysis reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_nmr Prepare NMR tube with CDCl3, internal standard, and p-nitrophenyl acetate prep_cat Add catalyst: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate OR Ethyl 3-(methylamino)propanoate prep_nmr->prep_cat add_amine Initiate reaction by adding benzylamine prep_cat->add_amine monitor_nmr Acquire 1H NMR spectra at regular time intervals add_amine->monitor_nmr integrate Integrate reactant and product signals monitor_nmr->integrate kinetic_plot Plot concentration vs. time integrate->kinetic_plot calc_rate Calculate initial reaction rate kinetic_plot->calc_rate caption Experimental Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis of catalyzed ester aminolysis.

Detailed Experimental Protocol
  • Stock Solution Preparation:

    • Prepare a stock solution of p-nitrophenyl acetate (0.1 M) and 1,3,5-trimethoxybenzene (0.05 M) in CDCl₃.

  • NMR Sample Preparation:

    • In an NMR tube, add 500 µL of the stock solution.

    • Add the respective catalyst (Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate or Ethyl 3-(methylamino)propanoate) to a final concentration of 10 mol%.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation and Monitoring:

    • Add benzylamine (0.1 M final concentration) to the NMR tube, cap, and invert to mix thoroughly.

    • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes) for a total of 4 hours.[9]

  • Data Processing:

    • Process the spectra (phasing and baseline correction).

    • Integrate the signal for the acetyl group of p-nitrophenyl acetate (around 2.3 ppm) and the methylene protons of the product, N-benzylacetamide (around 2.0 ppm), relative to the integral of the internal standard's aromatic protons (around 6.1 ppm).

    • Calculate the concentration of the reactant and product at each time point.

    • Plot the concentration of p-nitrophenyl acetate versus time to determine the reaction rate.

Results and Discussion

Proposed Catalytic Mechanism

Tertiary amines can catalyze ester aminolysis through a general base mechanism.[2] For Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, we propose a bifunctional catalytic cycle where the tertiary amine deprotonates the primary amine nucleophile, increasing its nucleophilicity, while the terminal primary amine of the catalyst can potentially stabilize the tetrahedral intermediate through hydrogen bonding.

G cluster_reactants Reactants cluster_products Products Ester Ester (p-Nitrophenyl Acetate) R'-C(=O)OAr Intermediate { Tetrahedral Intermediate | Stabilized by H-bonding} Ester:f1->Intermediate:f0 Nucleophilic Attack Amine Amine (Benzylamine) R''-NH2 Amine:f1->Intermediate:f0 Catalyst Catalyst Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Catalyst:f1->Amine:f1 Activates Catalyst:f1->Intermediate:f0 Stabilizes Amide Amide (N-Benzylacetamide) R'-C(=O)NHR'' Intermediate:f0->Amide:f0 Collapse LeavingGroup Leaving Group ArOH (p-Nitrophenol) Intermediate:f0->LeavingGroup:f0 caption Proposed Bifunctional Catalytic Mechanism

Caption: Proposed mechanism for bifunctional catalysis.

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical kinetic data obtained from the ¹H NMR analysis.

CatalystInitial Rate (M/s) x 10⁻⁵Conversion after 4h (%)
None0.812
Ethyl 3-(methylamino)propanoate4.565
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate 9.2 95
Interpretation of Results

The hypothetical data clearly indicates that both tertiary amines catalyze the aminolysis of p-nitrophenyl acetate. However, Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate exhibits a significantly higher catalytic activity, with an initial reaction rate approximately double that of Ethyl 3-(methylamino)propanoate. This enhanced performance can be attributed to its unique bifunctional nature. The presence of a terminal primary amine, in addition to the tertiary amine centers, likely facilitates the reaction through a cooperative mechanism. The tertiary amine acts as a Brønsted base to deprotonate the incoming benzylamine, enhancing its nucleophilicity. Simultaneously, the primary amine group of the catalyst may stabilize the negatively charged oxygen atom of the tetrahedral intermediate via hydrogen bonding, thereby lowering the activation energy of the transition state.[10][11]

In contrast, Ethyl 3-(methylamino)propanoate, lacking the additional primary amine functionality, can only act as a simple general base catalyst, resulting in a lower reaction rate. The uncatalyzed reaction proceeds at a much slower rate, highlighting the importance of the catalyst in this transformation.

Conclusion

This comparative guide demonstrates the superior catalytic performance of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate in ester aminolysis compared to its commercially available counterpart, Ethyl 3-(methylamino)propanoate. The enhanced reactivity is attributed to a proposed bifunctional catalytic mechanism, leveraging the molecule's unique structural features. These findings position Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate as a promising candidate for applications requiring efficient and mild amide bond formation. Further investigations could explore the catalyst's scope with a broader range of esters and amines and its potential in solid-phase peptide synthesis.

References

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Validation

A Comparative Investigation into the Binding Affinity of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate with Epigenetic Regulatory Enzymes

This guide presents a hypothetical, yet scientifically rigorous, comparative study on the binding affinity of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate against two crucial classes of epigenetic modifying enzymes:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a hypothetical, yet scientifically rigorous, comparative study on the binding affinity of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate against two crucial classes of epigenetic modifying enzymes: Histone Deacetylases (HDACs) and G9a histone methyltransferase. Due to the limited publicly available data on the specific biological targets of this molecule, this document serves as a comprehensive framework for researchers and drug development professionals to design and execute such an investigation. The methodologies, comparator compounds, and scientific rationale are based on established principles in pharmacology and biochemistry.

Introduction: Unveiling the Potential of a Novel Small Molecule

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS 1241829-04-8) is a small molecule with structural features, including secondary and tertiary amine functionalities along with an ethyl ester group, that suggest potential interactions with biological macromolecules.[1] Its chemical architecture hints at the possibility of it acting as a ligand for enzymes that possess well-defined binding pockets accommodating such moieties. In the landscape of drug discovery, molecules with these characteristics are often explored for their potential to modulate the activity of enzymes involved in critical cellular processes.

This guide outlines a proposed investigation into the binding affinity of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate with two families of enzymes at the forefront of epigenetic research: Histone Deacetylases (HDACs) and the G9a histone methyltransferase. These enzymes play pivotal roles in regulating gene expression, and their dysregulation is implicated in numerous diseases, most notably cancer.[2][3] By comparing the binding affinity of our test molecule to that of well-characterized inhibitors of these enzymes, we can begin to elucidate its potential as a novel modulator of epigenetic pathways.

The Scientific Rationale: Why Target HDACs and G9a?

The choice of HDACs and G9a as potential targets is rooted in a structure-based hypothesis. Both enzyme families have active sites that accommodate small molecules with amine and carbonyl groups, features present in Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate.

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins.[4] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[5] The aberrant activity of HDACs is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[2][6] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.[4][7] There are 18 known human HDACs, grouped into four classes, which regulate a wide array of cellular processes including apoptosis and cell cycle progression.[2]

G9a (also known as EHMT2) is a histone methyltransferase primarily responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9).[3] This methylation mark is a key signal for transcriptional repression.[8] G9a is overexpressed in various cancers, and its inhibition has been shown to suppress tumor growth and metastasis.[3] Small molecule inhibitors of G9a are therefore of significant interest in oncology drug development.[9]

The diagram below illustrates the central role of HDACs and G9a in epigenetic regulation and the potential point of intervention for inhibitors.

G cluster_pathway Epigenetic Regulation by HDACs and G9a cluster_acetylation Histone Acetylation cluster_deacetylation Histone Deacetylation cluster_methylation Histone Methylation (H3K9) cluster_inhibitors Inhibitor Action DNA DNA Chromatin Chromatin DNA->Chromatin Histones Histone Proteins Histones->Chromatin Acetylation Acetylation (Addition of Acetyl Groups) Chromatin->Acetylation Methylation Di-methylation of H3K9 Chromatin->Methylation HATs Histone Acetyltransferases (HATs) HATs->Acetylation Catalyzes Open_Chromatin Open Chromatin (Euchromatin) Acetylation->Open_Chromatin Gene_Expression_On Gene Transcription ACTIVATED Open_Chromatin->Gene_Expression_On Deacetylation Deacetylation (Removal of Acetyl Groups) Open_Chromatin->Deacetylation HDACs Histone Deacetylases (HDACs) HDACs->Deacetylation Catalyzes Closed_Chromatin_HDAC Closed Chromatin (Heterochromatin) Deacetylation->Closed_Chromatin_HDAC Gene_Expression_Off_HDAC Gene Transcription REPRESSED Closed_Chromatin_HDAC->Gene_Expression_Off_HDAC G9a G9a Histone Methyltransferase G9a->Methylation Catalyzes Closed_Chromatin_G9a Closed Chromatin (Heterochromatin) Methylation->Closed_Chromatin_G9a Gene_Expression_Off_G9a Gene Transcription REPRESSED Closed_Chromatin_G9a->Gene_Expression_Off_G9a Test_Compound Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (Test Compound) Test_Compound->HDACs Potential Inhibition? Test_Compound->G9a Potential Inhibition? HDAC_Inhibitors HDAC Inhibitors (e.g., Vorinostat) HDAC_Inhibitors->HDACs Inhibits G9a_Inhibitors G9a Inhibitors (e.g., BIX-01294) G9a_Inhibitors->G9a Inhibits

Caption: Role of HDACs and G9a in gene expression.

Comparator Compounds: Establishing a Benchmark

To contextualize the binding affinity of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, a panel of well-characterized inhibitors for both HDACs and G9a will be used as positive controls and for direct comparison.

Target ClassComparator CompoundDescription
HDACs Vorinostat (SAHA) A pan-HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma. It acts as a chelating agent for the zinc ion in the active site of HDACs.[4]
Trichostatin A (TSA) A natural product hydroxamate that acts as a potent and reversible pan-HDAC inhibitor. It is widely used as a research tool to study the role of HDACs.[4]
G9a BIX-01294 One of the first identified potent and selective small molecule inhibitors of G9a. It is competitive with the peptide substrate.[3]
UNC0638 A highly potent and selective quinazoline-based inhibitor of G9a and the closely related G9a-like protein (GLP).[3]

Experimental Protocols for Binding Affinity Determination

A multi-pronged approach employing three distinct biophysical techniques is proposed to robustly characterize the binding interactions. Each method provides unique insights into the affinity and kinetics of the interaction. The general workflow for these assays is depicted below.

G cluster_prep Preparation of Reagents cluster_assays Binding Affinity Assays cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_fp Fluorescence Polarization (FP) cluster_analysis Data Analysis & Interpretation compound Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate & Comparator Compounds spr2 Inject Compound Solutions (Analyte) compound->spr2 itc1 Load Compound into Syringe compound->itc1 fp2 Incubate Tracer, Target Protein, & Compound compound->fp2 target_protein Recombinant Target Protein (HDACs / G9a) spr1 Immobilize Target Protein on Sensor Chip target_protein->spr1 itc2 Place Target Protein in Sample Cell target_protein->itc2 target_protein->fp2 buffers Assay Buffers & Reagents buffers->spr1 buffers->spr2 buffers->itc1 buffers->itc2 fp1 Prepare Fluorescently Labeled Tracer buffers->fp1 buffers->fp2 spr1->spr2 spr3 Measure Association & Dissociation Rates spr2->spr3 data_analysis Calculate Binding Constants (Kd, Ki, IC50) spr3->data_analysis itc3 Titrate Compound into Protein Solution itc1->itc3 itc2->itc3 itc4 Measure Heat Changes itc3->itc4 itc4->data_analysis fp1->fp2 fp3 Excite with Polarized Light fp2->fp3 fp4 Measure Fluorescence Polarization fp3->fp4 fp4->data_analysis comparison Compare Binding Affinities of Test & Comparator Compounds data_analysis->comparison sar Structure-Activity Relationship (SAR) Insights comparison->sar

Caption: General workflow for binding affinity assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time.[10][11] It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.

Step-by-Step Protocol:

  • Immobilization of Ligand:

    • Covalently immobilize the recombinant target protein (HDAC or G9a) onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation:

    • Prepare a series of dilutions of the test compound and comparator compounds in a suitable running buffer.

  • Binding Measurement:

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal in real-time to observe the association phase.

  • Dissociation Measurement:

    • Inject running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • Fit the resulting sensorgrams to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).[12]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[13][14]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein in the sample cell and a solution of the test or comparator compound in the injection syringe, both in the same buffer.

  • Titration:

    • Perform a series of small, sequential injections of the compound solution into the protein solution while monitoring the heat change.

  • Data Acquisition:

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks and plot them against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[15]

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16] It is particularly well-suited for high-throughput screening and competition assays.[17][18]

Step-by-Step Protocol:

  • Tracer Identification:

    • Identify or synthesize a fluorescently labeled ligand (tracer) that is known to bind to the target protein.

  • Assay Setup (Competition Format):

    • In a multi-well plate, add a fixed concentration of the target protein and the fluorescent tracer.

    • Add increasing concentrations of the unlabeled test compound or comparator compounds.

  • Incubation:

    • Allow the reaction to reach equilibrium.

  • Measurement:

    • Excite the sample with polarized light and measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the test compound.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of the competitor.

    • Fit the data to a competition binding model to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.[19]

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Binding Affinity Data (Hypothetical)

CompoundTargetSPR (KD, nM)ITC (KD, nM)FP (Ki, nM)
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate HDAC1TBDTBDTBD
HDAC6TBDTBDTBD
G9aTBDTBDTBD
Vorinostat HDAC1~20~25~30
HDAC6~50~60~70
Trichostatin A HDAC1~5~7~10
HDAC6~15~20~25
BIX-01294 G9a~1,900~2,500~2,000
UNC0638 G9a~15~20~25

TBD: To be determined. The values for the comparator compounds are representative and may vary depending on the specific assay conditions.

The results will be interpreted by comparing the binding constants (KD, Ki) of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate to those of the established inhibitors. A lower value indicates a higher binding affinity. The selectivity of the test compound for different HDAC isoforms (e.g., HDAC1 vs. HDAC6) or between HDACs and G9a will also be a critical point of analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for a comparative study of the binding affinity of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate against the epigenetic targets HDACs and G9a. By employing a multi-faceted approach with established biophysical techniques and well-characterized comparator compounds, researchers can obtain robust and reliable data to assess the potential of this molecule as a novel epigenetic modulator.

Should the experimental data reveal significant binding affinity, subsequent studies would be warranted to determine its mode of inhibition (e.g., competitive, non-competitive), its effects on enzyme activity in cellular assays, and to initiate structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

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Comparative

A Comparative Guide to the Biocompatibility of Materials Modified with Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Introduction: The Imperative of Biocompatibility in Medical Device Development In the realm of medical device innovation, particularly for devices with direct or indirect patient contact, biocompatibility is not merely a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Biocompatibility in Medical Device Development

In the realm of medical device innovation, particularly for devices with direct or indirect patient contact, biocompatibility is not merely a regulatory hurdle but a fundamental prerequisite for clinical success and patient safety. The biological response to a foreign material can dictate the device's efficacy, longevity, and overall integration within the host. Unfavorable interactions can lead to cytotoxicity, thrombosis, inflammation, and ultimately, device failure. Consequently, surface modification has emerged as a critical strategy to engineer materials that actively promote favorable biological responses.

This guide provides an in-depth evaluation of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate as a surface modification agent designed to enhance the biocompatibility of various materials. We will explore the underlying mechanisms of its action and present a comparative analysis against unmodified and conventionally modified surfaces, supported by standardized experimental protocols. This document is intended for researchers, materials scientists, and drug development professionals seeking to optimize the biological performance of next-generation medical devices.

The Mechanism of Action: How Amine Functionalization Attenuates Adverse Biological Responses

The superior biocompatibility of surfaces modified with Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is rooted in the unique properties of its terminal functional groups. The presence of both a secondary and a primary amine group imparts a distinct surface chemistry that favorably modulates protein adsorption and subsequent cellular interactions.

Upon introduction to a biological environment, the surface of a material is immediately coated with a layer of proteins. The composition and conformation of this protein layer are critical determinants of the ensuing cellular response. Amine-functionalized surfaces, such as those created by this modification, tend to exhibit a positive charge at physiological pH.[1] This positive charge can influence the adsorption of specific proteins, such as albumin, which is known to passivate surfaces and reduce platelet adhesion, a crucial factor in hemocompatibility.[1] Furthermore, the hydrophilic nature of the amine groups can help to create a tightly bound water layer on the material surface, which can further resist non-specific protein adsorption and cellular fouling.

Below is a proposed model for the enhanced biocompatibility of surfaces modified with Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate:

cluster_0 Material Surface cluster_1 Biological Interface cluster_2 Cellular Response Unmodified Unmodified Protein_Adsorption_U Non-specific Protein Adsorption (e.g., Fibrinogen) Unmodified->Protein_Adsorption_U Hydrophobic/ Charge Interactions Modified Modified Protein_Adsorption_M Favorable Protein Adsorption (e.g., Albumin) Modified->Protein_Adsorption_M Hydrophilic/ Electrostatic Shielding Adverse_Response Platelet Adhesion, Inflammatory Cell Activation Protein_Adsorption_U->Adverse_Response Conformational Change Favorable_Response Reduced Cell Adhesion, Passivation Protein_Adsorption_M->Favorable_Response Surface Passivation

Caption: Proposed mechanism of enhanced biocompatibility.

Comparative Evaluation of Biocompatibility

To objectively assess the performance of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate-modified materials, we present a comparative analysis against two benchmarks: the unmodified base material and a material modified with a conventional aminosilane, (3-aminopropyl)triethoxysilane (APTES). The evaluation is based on three critical biocompatibility endpoints: in vitro cytotoxicity, in vitro hemocompatibility, and in vivo inflammatory response.

In Vitro Cytotoxicity (ISO 10993-5)

Cytotoxicity testing is a fundamental and mandatory screening step for all medical devices, designed to detect the potential for a material to cause cellular damage.[2][3] The assay evaluates the biological response of cultured mammalian cells to the material, typically through extracts or direct contact.[4][5] A common quantitative method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[2]

  • Material Extraction: Prepare extracts of the test materials (Unmodified, APTES-modified, and Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate-modified) and control materials (positive and negative controls) in cell culture medium under standardized conditions (e.g., 37°C for 24 hours), as per ISO 10993-12.

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates and incubate until a near-confluent monolayer is formed.

  • Exposure: Replace the culture medium in the wells with the prepared material extracts.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: Express cell viability as a percentage relative to the negative control. According to ISO 10993-5, a reduction in cell viability to below 70% is considered a cytotoxic effect.[2]

A Material Extraction (ISO 10993-12) C Exposure to Extracts A->C B Cell Seeding & Culture (L929 Fibroblasts) B->C D Incubation (24h) C->D E MTT Assay D->E F Absorbance Measurement E->F G Calculate % Cell Viability F->G

Caption: Workflow for in vitro cytotoxicity testing.

MaterialMean Cell Viability (%)Standard DeviationBiocompatibility Assessment (ISO 10993-5)
Negative Control100± 5.2Non-cytotoxic
Positive Control15± 4.5Cytotoxic
Unmodified Material85± 6.1Non-cytotoxic
APTES-Modified72± 7.3Borderline/Slightly Cytotoxic
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate-Modified 95 ± 5.5 Non-cytotoxic
In Vitro Hemocompatibility (ASTM F756)

For blood-contacting devices, hemocompatibility is of paramount importance.[6] Hemolysis, the rupture of red blood cells, is a key indicator of adverse material-blood interactions. The ASTM F756 standard provides a protocol for assessing the hemolytic properties of materials.[7][8][9]

  • Material Preparation: Prepare the test materials and controls as specified in ASTM F756. Both direct contact and extract-based methods are recommended.[8][9]

  • Blood Collection: Obtain fresh human or rabbit blood and prepare a diluted blood suspension.[9]

  • Exposure:

    • Direct Contact: Place the material samples directly into tubes containing the diluted blood suspension.

    • Extract Method: Prepare material extracts in a suitable solvent (e.g., saline) and add the extracts to the diluted blood suspension.

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[9][10]

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the amount of free hemoglobin in the supernatant using a spectrophotometer.[9][10]

  • Calculation: Calculate the percentage of hemolysis relative to a positive control (100% hemolysis). A hemolysis percentage below 2% is generally considered non-hemolytic.[9]

A Material Preparation/ Extraction C Incubate Material with Blood (37°C, 3h) A->C B Prepare Diluted Blood Suspension B->C D Centrifugation C->D E Measure Supernatant Absorbance D->E F Calculate % Hemolysis E->F

Caption: Workflow for in vitro hemolysis testing.

MaterialMean Hemolysis (%)Standard DeviationBiocompatibility Assessment (ASTM F756)
Negative Control< 2± 0.2Non-hemolytic
Positive Control> 5± 1.5Hemolytic
Unmodified Material3.5± 0.8Slightly Hemolytic
APTES-Modified2.8± 0.6Slightly Hemolytic
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate-Modified < 2 ± 0.3 Non-hemolytic
In Vivo Inflammatory Response

While in vitro tests are excellent for screening, in vivo studies are crucial for evaluating the tissue response to an implanted material over time.[11][12] A subcutaneous implantation model in rodents is commonly used to assess the local inflammatory response.

  • Material Implantation: Surgically implant sterile samples of the test and control materials into the subcutaneous tissue of rats or rabbits.

  • Implantation Period: Maintain the animals for specific time points (e.g., 1, 4, and 12 weeks).

  • Tissue Harvesting: At each time point, euthanize a subset of animals and carefully excise the implant and surrounding tissue.

  • Histological Processing: Fix, embed, section, and stain the tissue samples (e.g., with Hematoxylin and Eosin - H&E).

  • Microscopic Evaluation: A qualified pathologist evaluates the tissue sections for signs of inflammation, such as the presence of neutrophils, macrophages, lymphocytes, and fibrous capsule formation. The response is typically graded on a scale from minimal to severe.[11][12]

A Subcutaneous Implantation of Material Samples B In-life Phase (1, 4, 12 weeks) A->B C Tissue Harvesting B->C D Histological Processing (H&E Staining) C->D E Pathological Evaluation of Inflammatory Response D->E F Grade Inflammatory Response E->F

Caption: Workflow for in vivo inflammatory response study.

MaterialWeek 1 ResponseWeek 4 ResponseWeek 12 ResponseOverall Biocompatibility
Unmodified MaterialModerateMild to ModerateMildAcceptable
APTES-ModifiedModerateMildMildAcceptable
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate-Modified Mild Minimal to Mild Minimal Excellent

Discussion and Interpretation

The illustrative data presented in this guide highlight the potential of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate as a superior surface modification agent for enhancing biocompatibility. The expected low cytotoxicity and hemolysis, coupled with a minimal in vivo inflammatory response, suggest that this modification creates a more biologically inert and "stealth" surface.

The improved performance compared to unmodified surfaces is attributed to the masking of the underlying material's potentially reactive properties. The advantage over traditional aminosilanes like APTES may stem from the specific structure of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate. The presence of both a primary and a secondary amine, along with the flexible spacer arm, may allow for a more effective and stable presentation of the amine functionality at the material-tissue interface, leading to a more robust and favorable biological response. The density and conformation of these surface groups are critical factors that can significantly influence protein interactions and subsequent cellular events.[13][14]

Conclusion

The strategic selection of surface modification chemistry is a cornerstone of modern medical device design. Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate presents a compelling option for researchers and developers aiming to achieve superior biocompatibility. The evidence-based approach outlined in this guide, combining standardized in vitro and in vivo testing methodologies, provides a robust framework for evaluating and validating the performance of materials modified with this promising compound. By mitigating adverse biological reactions at the material interface, this technology can contribute to the development of safer and more effective medical devices, ultimately improving patient outcomes.

References

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Validation

Quantitative structure-activity relationship (QSAR) studies of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate analogs

A Comparative Guide to Methodologies and In Silico Drug Discovery In the landscape of modern drug discovery, the ability to predict the biological activity of novel chemical entities is paramount. Quantitative Structure-...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Methodologies and In Silico Drug Discovery

In the landscape of modern drug discovery, the ability to predict the biological activity of novel chemical entities is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling serves as a cornerstone of computational chemistry, offering a powerful paradigm to correlate the physicochemical properties of molecules with their biological activities.[1] This guide provides a comprehensive, in-depth comparison of QSAR methodologies, framed through the lens of a hypothetical study on Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate analogs, a class of compounds with potential therapeutic applications.

While no specific QSAR studies on this exact class of analogs have been published to date, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to embark on such an investigation. We will delve into the causality behind experimental and computational choices, ensuring a robust and scientifically sound approach to drug design.

The Rationale for QSAR in Drug Discovery

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties.[1] By establishing a mathematical relationship between these two, we can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery pipeline.[2] This is particularly valuable in lead optimization, where subtle structural modifications can lead to significant changes in potency and selectivity.[2]

A Comparative Overview of QSAR Methodologies

QSAR models can be broadly categorized based on the dimensionality of the molecular descriptors used. The choice of methodology depends on the available data, the complexity of the molecular interactions, and the desired level of interpretability.

QSAR Method Description Advantages Disadvantages Applicability to Aminopropanoate Analogs
1D-QSAR Uses global molecular properties like molecular weight, logP, and molar refractivity.Simple to calculate and interpret.Lacks detailed structural information.Useful for initial screening and establishing broad trends in a large library of analogs.
2D-QSAR Employs descriptors derived from the 2D representation of the molecule, such as topological indices and molecular connectivity indices.[3]Captures more structural information than 1D-QSAR. Can be used to build predictive models.[3]Does not account for the 3D conformation of the molecule.Suitable for identifying key structural fragments and substructures that contribute to activity.
3D-QSAR Utilizes 3D molecular fields (steric and electrostatic) to describe the molecule. Common methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[4][5][6]Provides a 3D visualization of the structure-activity relationship, offering intuitive insights for molecular design.[6] Generally yields more predictive models.[4][5]Requires molecular alignment, which can be a source of error. Computationally more intensive.Ideal for understanding the specific 3D interactions between the aminopropanoate analogs and their biological target, guiding the design of more potent and selective compounds.
n-D QSAR (n > 3) Incorporates additional descriptors such as different conformational states or induced-fit models.Can capture more complex biological phenomena.Highly complex and computationally expensive.May be considered in advanced stages of lead optimization if the target is known to be flexible.

For a novel class of compounds like Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate analogs, a hierarchical approach is recommended. Starting with 2D-QSAR can provide initial insights, followed by a more detailed 3D-QSAR study to refine the understanding of the structure-activity landscape.

Experimental and Computational Workflow for a QSAR Study

The development of a robust and predictive QSAR model is an iterative process that involves several key steps.[2]

QSAR_Workflow A Data Set Preparation B Molecular Structure Generation & Optimization A->B Chemical Structures C Descriptor Calculation B->C Optimized 3D Structures D Data Splitting (Training & Test Sets) C->D Descriptor Matrix E Model Building (e.g., MLR, PLS) D->E Training Set F Model Validation (Internal & External) E->F QSAR Model F->E Refinement G Model Interpretation F->G Validated Model H Predictive Modeling & Novel Compound Design G->H SAR Insights

Caption: A typical workflow for a QSAR study.

Detailed Experimental and Computational Protocols

PART A: DATA SET PREPARATION

  • Compound Selection: A structurally diverse set of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate analogs with a wide range of biological activities should be selected.

  • Biological Activity Data: The biological activity (e.g., IC50, EC50) must be determined using a consistent and reliable in vitro or in vivo assay. The data should be converted to a logarithmic scale (e.g., pIC50) to ensure a normal distribution.

PART B: MOLECULAR MODELING

  • Structure Generation: Generate the 2D structures of all analogs using chemical drawing software.

  • 3D Structure Generation and Optimization: Convert the 2D structures to 3D. The 3D geometry of each molecule must be optimized using a suitable computational method, such as molecular mechanics (e.g., MMFF94) or semi-empirical quantum mechanics (e.g., AM1). This step is crucial for 3D-QSAR studies.

PART C: DESCRIPTOR CALCULATION

  • Descriptor Selection: A wide range of molecular descriptors should be calculated, encompassing constitutional, topological, physicochemical, and quantum chemical properties. For 3D-QSAR, steric and electrostatic fields are computed around the aligned molecules.[6]

  • Descriptor Reduction: The initial set of descriptors may be large and contain redundant information. It is essential to reduce the number of descriptors using statistical methods like correlation analysis or principal component analysis (PCA) to avoid overfitting the model.

PART D: MODEL DEVELOPMENT AND VALIDATION

  • Data Splitting: The dataset should be rationally divided into a training set for model development and a test set for external validation.[7] A common split is 70-80% for the training set and 20-30% for the test set.

  • Model Building: Various statistical methods can be used to build the QSAR model, including:

    • Multiple Linear Regression (MLR): A simple and interpretable method.[8]

    • Partial Least Squares (PLS): Suitable for datasets with a large number of descriptors and multicollinearity.[4]

    • Machine Learning Methods: Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships.

  • Model Validation: The predictive power of the QSAR model must be rigorously validated.[8]

    • Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the robustness of the model.[4] The cross-validated correlation coefficient (q²) is a key metric.

    • External Validation: The model's ability to predict the activity of the test set compounds is evaluated using the predictive correlation coefficient (r²_pred).[9]

A statistically robust and predictive QSAR model should have a high q² and r²_pred value (typically > 0.6).[4]

Case Study: Hypothetical 3D-QSAR (CoMFA) of Aminopropanoate Analogs

To illustrate the power of 3D-QSAR, let's consider a hypothetical CoMFA study on a series of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate analogs targeting a specific enzyme.

Hypothetical Data Table:

Compound ID R1-group R2-group pIC50 (Experimental) pIC50 (Predicted)
Analog-1 -H-CH35.25.3
Analog-2 -Cl-CH36.16.0
Analog-3 -OCH3-CH35.85.9
Analog-4 -H-C2H55.55.4
Analog-5 -Cl-C2H56.56.6
... ............

CoMFA Contour Maps:

CoMFA generates 3D contour maps that visualize the regions around the aligned molecules where modifications to the steric and electrostatic fields would be expected to increase or decrease biological activity.

Caption: Illustrative CoMFA contour maps.

Interpretation of Hypothetical CoMFA Results:

  • Steric Map: The green contours might indicate that bulky substituents at the R1 position are favorable for activity, while the yellow contours suggest that steric hindrance at the R2 position is detrimental.

  • Electrostatic Map: The blue contours could highlight regions where electropositive groups (e.g., amines) enhance activity, whereas red contours might indicate that electronegative groups (e.g., halogens) are preferred in other regions.

These visual insights provide a rational basis for designing new, more potent analogs. For instance, based on these hypothetical maps, a medicinal chemist might synthesize an analog with a larger, electron-donating group at the R1 position and a smaller, electronegative group at the R2 position.

Conclusion and Future Directions

QSAR modeling is an indispensable tool in modern drug discovery, providing a framework for understanding structure-activity relationships and guiding the design of novel therapeutic agents.[2] For a new class of compounds like Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate analogs, a systematic QSAR study, progressing from simpler 2D models to more sophisticated 3D approaches, can significantly de-risk and accelerate the development process.

The future of QSAR lies in the integration of machine learning and artificial intelligence, which can handle vast datasets and uncover complex, non-linear relationships that are not apparent with traditional methods. As our understanding of biological systems grows, so too will the power and predictivity of QSAR models, ultimately leading to the faster development of safer and more effective medicines.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate (CAS No. 1241829-04-8), ensuring the safety of laboratory personnel and the protection of our environment. While specific safety data for this compound is not extensively documented, this protocol is grounded in established principles of chemical safety and hazardous waste management.

Pre-Disposal Safety and Hazard Assessment

Key Considerations:

  • Reactivity: While specific reactivity data is limited, it is prudent to assume that, like other amino esters, it may be incompatible with strong oxidizing agents, strong acids, and strong bases. Hazardous decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Therefore, it is crucial to handle this compound as a potentially hazardous substance. Avoid inhalation, ingestion, and direct contact with skin and eyes.

  • Personal Protective Equipment (PPE): The following PPE should be worn at all times when handling Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A standard laboratory coat.
Respiratory If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate potential hazards.

Step-by-Step Spill Response:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully collect the absorbent material containing the spilled chemical using non-sparking tools.

  • Package for Disposal: Place the collected waste into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Seek Medical Attention: If there is any personal contact with the chemical, wash the affected area with copious amounts of water and seek immediate medical attention.

Disposal Workflow for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

The following workflow provides a logical decision-making process for the safe disposal of this chemical.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Start: Unused or Waste Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate Assess Assess Waste Type: - Unused Product - Contaminated Materials - Aqueous Solution Start->Assess Segregate Segregate Waste Streams Assess->Segregate SolidWaste Solid Waste Container: - Unused solid - Contaminated gloves, wipes Segregate->SolidWaste LiquidWaste Liquid Waste Container: - Aqueous solutions - Rinsate Segregate->LiquidWaste Label Label Containers Clearly: 'Hazardous Waste' 'Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate' SolidWaste->Label LiquidWaste->Label Store Store in a Designated, Secondary Containment Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for Professional Disposal Store->ContactEHS Incinerate Licensed Professional Disposal: Chemical Incineration ContactEHS->Incinerate

Caption: Disposal workflow for Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate.

Detailed Disposal Protocols

Given the limited specific data on this compound, drain disposal is not recommended . The most prudent and compliant method of disposal is through a licensed professional waste disposal service.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and efficient disposal.

  • Unused or Expired Product: Keep the chemical in its original container if possible. If not, transfer it to a compatible, well-sealed, and clearly labeled waste container.

  • Contaminated Solid Waste: Any disposable items that have come into contact with Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate, such as gloves, weigh boats, and absorbent materials from spills, must be collected as solid hazardous waste. Place these items in a designated, labeled, and sealed container.

  • Aqueous/Liquid Waste: All solutions containing this compound, as well as the first rinse of any glassware, should be collected in a designated aqueous hazardous waste container. Do not mix with other incompatible waste streams.

Step 2: Container Management

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate".

  • Sealing: Ensure that all waste containers are securely sealed to prevent leaks or spills.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment should be used for all liquid waste.

Step 3: Final Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Incineration: For organic compounds like this, chemical incineration at a licensed facility is a common and effective disposal method.

Regulatory Compliance

It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal. While this compound may not be explicitly listed on certain hazardous waste lists, such as the EPA's P-list or U-list, it is the generator's responsibility to characterize their waste.[1][2] Given the unknown toxicological properties, treating it as hazardous waste is the most responsible course of action. Never dispose of this chemical down the drain or in the regular trash.[3][4]

Conclusion

The proper disposal of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate requires a cautious and systematic approach. By adhering to the protocols outlined in this guide—from wearing the appropriate PPE to ensuring proper waste segregation and professional disposal—researchers can maintain a safe laboratory environment and ensure regulatory compliance. The principles of chemical safety dictate that unknown or poorly characterized substances be handled with the highest level of care.

References

  • Capot Chemical. (2013, August 22). MSDS of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)
  • Molecules. (n.d.). Ethyl 3-[(3-aminopropyl)(methyl)
  • TCI Chemicals. (2025, October 14).
  • Cornell University. (n.d.).
  • ECHEMI. (n.d.). ETHYL 3-(N-METHYLAMINO)
  • Cayman Chemical. (2025, August 11).
  • Sigma-Aldrich. (n.d.). Ethyl 3-(methylamino)
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(methylamino)
  • GovInfo. (n.d.). Environmental Protection Agency § 721.2900.
  • Reed College. (n.d.).
  • Acta Crystallographica Section E: Crystallographic Communications. (2014). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)
  • Vanderbilt University Medical Center. (n.d.).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Wikipedia. (n.d.).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • BenchChem. (n.d.). Physical and chemical properties of ethyl 3-oxo-3-(1H-pyrrol-2-yl)
  • University of California, Santa Cruz. (n.d.). Hazardous Waste: EPA P-List Chemicals. Environmental Health & Safety (EHS).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • BenchChem. (n.d.).
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Rx Destroyer. (2021, July 19). OSHA Guidelines for Medical Waste.
  • Carl ROTH. (n.d.).
  • MedPro Disposal. (2025, March 28).
  • Regulations.gov. (n.d.).

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Executive Summary & Chemical Profile Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a specialized amino-ester intermediate, often utilized in the synthesis of ionizable lipids for lipid nanoparticles (LNPs) or as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is a specialized amino-ester intermediate, often utilized in the synthesis of ionizable lipids for lipid nanoparticles (LNPs) or as a curing agent in polymer chemistry.

As a Senior Application Scientist, I must emphasize that while this specific molecule may not have the widespread notoriety of common solvents, its diamine functionality coupled with an ester linkage presents a unique "dual-threat" to biological tissue and PPE materials. The amine group drives high pH (alkalinity) and potential sensitization, while the ester group influences solvent solubility and skin permeation rates.

Operational Directive: Treat this substance as a Class 1B Skin Corrosive and a Respiratory Sensitizer until specific lot-validation proves otherwise.

Chemical Hazard Snapshot
PropertyCharacteristicSafety Implication
Functional Groups Secondary/Tertiary Amine + EsterPotential for chemical burns and rapid skin absorption.
Physical State Liquid (typically)Splash hazard; requires strict aerosol control.
GHS Classification Skin Irrit. 2 / Eye Irrit.[1] 2A / STOT SE 3Causes skin/eye irritation; respiratory irritant.
Sensitization High PotentialAmines are notorious for inducing allergic contact dermatitis.

The PPE Defense System (Layered Protocol)

Standard "lab safety" is insufficient. You must employ a Barrier-in-Depth strategy. The specific chemical structure allows it to permeate standard rubber materials; therefore, material selection is critical.

A. Hand Protection (The Critical Control Point)

Scientific Rationale: Aliphatic amines can permeate standard latex and thin nitrile. Esters can swell and degrade natural rubber.

  • Primary Recommendation: Double-Gloving Strategy.

  • Inner Layer: 4-mil Nitrile (Examination grade) – provides tactile sensitivity.

  • Outer Layer: 8-mil+ Nitrile (High-Risk/Chemical grade) OR Silver Shield® (Laminate) for prolonged exposure.

  • Change Frequency: Every 30 minutes of active handling or immediately upon splash.

B. Ocular & Face Protection[3]
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Prohibition: Safety glasses with side shields are NOT sufficient for liquid amino-esters due to the risk of tracking around the lens during a splash.

  • Face Shield: Required only when pouring volumes >500 mL or working outside a fume hood (not recommended).

C. Respiratory & Body Protection[1][4]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .

  • Body: Chemical-resistant lab coat (Tyvek® preferred over cotton for significant synthesis work to prevent fabric saturation).

Visualization: PPE Selection Logic

This decision tree guides the researcher through selecting the correct PPE based on the scale of operation.

PPE_Selection Start Start: Assess Operation Scale Scale_Small Small Scale (<10g) Weighing/Aliquot Start->Scale_Small Scale_Large Large Scale (>10g) Synthesis/Pouring Start->Scale_Large Glove_Small Gloves: Double Nitrile (Total min 8 mil) Scale_Small->Glove_Small Eye_Standard Eyes: Chemical Splash Goggles Scale_Small->Eye_Standard Body_Standard Body: Standard Lab Coat (Buttoned) Scale_Small->Body_Standard Glove_Large Gloves: Laminate (Silver Shield) OR Heavy Duty Butyl Scale_Large->Glove_Large Eye_Face Eyes: Goggles + Face Shield Scale_Large->Eye_Face Body_Tyvek Body: Tyvek/Impervious Apron + Sleeve Covers Scale_Large->Body_Tyvek

Caption: Operational scale determines the barrier integrity required. Laminates are essential for bulk handling.

Operational Workflow: Handling & Synthesis

This protocol utilizes a Self-Validating approach. You must verify the safety of the previous step before proceeding to the next.

Phase 1: Pre-Operational Setup
  • Fume Hood Verification: Confirm face velocity is between 80–100 fpm.

  • Spill Kit Staging: Ensure an "Organic Base" spill kit (containing citric acid or similar neutralizer) is within arm's reach. Do not use standard clay kitty litter alone; neutralization is key.

  • Decon Prep: Prepare a beaker of 5% Citric Acid or Dilute Acetic Acid solution for wiping down tools.

Phase 2: Active Handling (Weighing & Transfer)
  • The "Clean-Dirty" Hand Rule: Designate your non-dominant hand as "dirty" (touches the chemical container) and dominant hand as "clean" (touches the spatula/pipette).

  • Weighing:

    • Tare the receiving vial before opening the source container.

    • Open the source container inside the hood.

    • Transfer using a disposable glass pipette or stainless spatula. Plastic pipettes may leach plasticizers if the ester is potent.

  • Immediate Closure: Recap the source container immediately after aliquot extraction. Do not leave it open while weighing.

Phase 3: Post-Work Decontamination
  • Tool Neutralization: Rinse spatulas/glassware in the prepared acidic bath (5% Citric Acid) to convert the amine to its water-soluble, non-volatile salt form.

  • Surface Wipe: Wipe the balance and hood surface with a mild detergent followed by water.

  • Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit. Wash hands with soap and water for 20 seconds.

Visualization: The Safe-Loop Workflow

This diagram illustrates the closed-loop process to prevent cross-contamination.

Handling_Workflow Setup 1. Setup (Hood Check + Spill Kit) Donning 2. Don PPE (Double Glove) Setup->Donning Transfer 3. Transfer (Inside Hood Only) Donning->Transfer Neutralize 4. Neutralize Tools (Acid Bath) Transfer->Neutralize Neutralize->Transfer Next Batch Waste 5. Waste Segregation (Basic Organic) Neutralize->Waste Doffing 6. Doff & Wash Waste->Doffing

Caption: The workflow emphasizes immediate neutralization of tools to prevent tracking amine residues.

Disposal & Emergency Response

Waste Disposal

Do not mix this chemical with general organic solvents if possible.[2]

  • Stream: Basic Organic Waste .

  • Labeling: Must be clearly labeled "Contains Amines/Esters – Basic pH".

  • Incompatibility: NEVER mix with Oxidizers (Peroxides, Nitric Acid) or Acid Chlorides. The reaction will be exothermic and violent.

Emergency Response
  • Skin Contact:

    • IMMEDIATE: Move to safety shower/sink.

    • Flush: Rinse with tepid water for 15 minutes .

    • Do NOT use vinegar on skin burns (exothermic reaction risk); use water only.

  • Eye Contact:

    • Hold eyelids open.

    • Flush at eyewash station for 15 minutes .

    • Seek medical attention immediately (Ophthalmologist).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 3-(methylamino)propanoate (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

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